molecular formula C19H39NO11 B8024838 Aminooxy-PEG8-acid

Aminooxy-PEG8-acid

Cat. No.: B8024838
M. Wt: 457.5 g/mol
InChI Key: JLSWXOZSYBQIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminooxy-PEG8-acid is a useful research compound. Its molecular formula is C19H39NO11 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO11/c20-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-6-5-24-4-3-23-2-1-19(21)22/h1-18,20H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSWXOZSYBQIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCON)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Aminooxy-PEG8-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aminooxy-PEG8-acid, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and its primary application in the chemoselective ligation to carbonyl-containing molecules. Furthermore, it offers detailed experimental protocols for its synthesis and use, alongside visual representations of key chemical processes.

Core Concepts: Introduction to this compound

This compound is a versatile chemical tool belonging to the family of polyethylene glycol (PEG) derivatives. It possesses two distinct functional groups: an aminooxy group (-ONH₂) at one terminus and a carboxylic acid group (-COOH) at the other, separated by an eight-unit polyethylene glycol chain.[1] This bifunctional nature allows for a two-step conjugation strategy. The aminooxy group facilitates the highly selective formation of a stable oxime bond with aldehydes and ketones.[1] The carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[1]

The PEG linker itself imparts favorable properties to the resulting conjugate, such as increased hydrophilicity, improved stability, and reduced immunogenicity. These characteristics make this compound a valuable reagent in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[2][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that slight variations in molecular weight and CAS numbers may exist between different commercial suppliers, potentially due to the presence of counter-ions or different salt forms.

PropertyValueReferences
Molecular Formula C₁₉H₃₉NO₁₁
Molecular Weight 457.52 g/mol
Purity Typically ≥95%
CAS Number 2055269-60-6, 2055013-68-6
Appearance White to off-white solid or oil-
Solubility Soluble in water and most organic solvents-

Chemical Structure and Reactivity

The chemical structure of this compound is fundamental to its utility. The diagram below, generated using the DOT language, illustrates its key functional components.

G cluster_acid COOH HOOC- C1 CH₂- COOH->C1 C2 CH₂- C1->C2 O1 O- C2->O1 C3 CH₂- O1->C3 C4 CH₂- C3->C4 O2 O- C4->O2 C5 CH₂- O2->C5 C6 CH₂- C5->C6 O3 O- C6->O3 C7 CH₂- O3->C7 C8 CH₂- C7->C8 O4 O- C8->O4 C9 CH₂- O4->C9 C10 CH₂- C9->C10 O5 O- C10->O5 C11 CH₂- O5->C11 C12 CH₂- C11->C12 O6 O- C12->O6 C13 CH₂- O6->C13 C14 CH₂- C13->C14 O7 O- C14->O7 C15 CH₂- O7->C15 C16 CH₂- C15->C16 O9 O- C16->O9 O8 O- NH2 -NH₂ O9->NH2

Chemical structure of this compound.

The primary reactivity of the aminooxy group is its condensation reaction with an aldehyde or ketone to form a stable oxime linkage. This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.

Experimental Protocols

Representative Synthesis of this compound

While commercially available, a representative synthesis protocol for this compound, based on established methods for heterobifunctional PEG synthesis, is provided below for research and development purposes. This multi-step synthesis involves the protection of one terminus of a PEG derivative, functionalization of the other terminus, and subsequent deprotection.

Step 1: Monoprotection of PEG8-diol

  • Dissolve octaethylene glycol (PEG8-diol) in anhydrous dichloromethane (DCM).

  • Add one equivalent of a suitable protecting group for a primary alcohol, such as tert-butyldimethylsilyl chloride (TBDMSCl), along with a base like triethylamine or imidazole.

  • Stir the reaction at room temperature until analysis by thin-layer chromatography (TLC) indicates the formation of the mono-protected PEG.

  • Purify the product by column chromatography on silica gel.

Step 2: Functionalization of the Free Hydroxyl Group to a Carboxylic Acid

  • Dissolve the mono-protected PEG-alcohol in a suitable solvent like acetone.

  • Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the alcohol is fully oxidized to the carboxylic acid, as monitored by TLC or LC-MS.

  • Quench the reaction with isopropanol and purify the resulting acid by extraction and subsequent column chromatography.

Step 3: Conversion of the Protected Alcohol to an Aminooxy Group

  • Deprotect the silyl ether using a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

  • Purify the resulting mono-carboxy-PEG-alcohol.

  • Activate the terminal hydroxyl group by converting it to a good leaving group, for example, by reaction with mesyl chloride or tosyl chloride in the presence of a base.

  • Displace the leaving group with N-hydroxyphthalimide under basic conditions.

  • Finally, remove the phthalimide protecting group using hydrazine hydrate to yield the free aminooxy group. Purify the final product, this compound, by reverse-phase HPLC.

General Protocol for Oxime Ligation with a Protein

This protocol outlines a general procedure for conjugating this compound to a protein that has been engineered or modified to contain an aldehyde or ketone group.

Materials:

  • Protein with an accessible aldehyde or ketone group (e.g., 1-10 mg/mL in a suitable buffer).

  • This compound.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5.

  • (Optional) Catalyst: Aniline or m-phenylenediamine (mPDA) stock solution (e.g., 100 mM in DMSO).

  • Quenching Reagent (optional): A small molecule containing an aminooxy or hydrazide group.

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis tubing with an appropriate molecular weight cutoff (MWCO).

  • Analytical Instruments: SDS-PAGE system, mass spectrometer.

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in the reaction buffer to the desired concentration.

    • Dissolve this compound in the reaction buffer to create a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

    • If using a catalyst, add aniline or mPDA to a final concentration of 10-50 mM.

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle stirring.

  • Reaction Quenching (Optional):

    • To consume any unreacted protein, a small molecule containing an aminooxy or hydrazide group can be added in slight molar excess. Incubate for an additional 30-60 minutes.

  • Purification of the Conjugate:

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.

  • Analysis and Storage:

    • Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight, indicating successful PEGylation.

    • Further characterization by mass spectrometry can confirm the identity and purity of the conjugate.

    • Store the purified conjugate under conditions appropriate for the specific protein.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key chemical transformation and a typical experimental workflow involving this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Protein_Aldehyde Protein-CHO (Aldehyde-modified Protein) Conjugate Protein-CH=N-O-PEG₈-COOH (Oxime-linked Conjugate) Protein_Aldehyde->Conjugate Aminooxy_PEG H₂N-O-PEG₈-COOH (this compound) Aminooxy_PEG->Conjugate Buffer Aqueous Buffer (pH 6.5-7.5) Buffer->Conjugate Catalyst Catalyst (optional) (e.g., Aniline) Catalyst->Conjugate

Oxime ligation reaction pathway.

G start Start: Aldehyde-modified Protein & This compound mix Mix Reactants in Reaction Buffer (pH 6.5-7.5) start->mix incubate Incubate (2-12h at RT or overnight at 4°C) mix->incubate purify Purify Conjugate (SEC or Dialysis) incubate->purify analyze Analyze Conjugate (SDS-PAGE, Mass Spec) purify->analyze end End: Purified Protein-PEG Conjugate analyze->end

Experimental workflow for protein conjugation.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that plays a crucial role in modern bioconjugation chemistry. Its well-defined structure, favorable physicochemical properties imparted by the PEG chain, and the highly selective reactivity of the aminooxy group make it an indispensable tool for researchers in drug development, diagnostics, and fundamental life sciences. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful application of this compound in a variety of research settings.

References

An In-Depth Technical Guide to Aminooxy-PEG8-acid: Properties, Specifications, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG8-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, specifications, and detailed protocols for its application in creating stable bioconjugates. The molecule features a reactive aminooxy group at one end and a carboxylic acid at the other, connected by an 8-unit polyethylene glycol (PEG) spacer. This unique structure allows for the sequential and chemoselective conjugation to two different molecules. The aminooxy group forms a highly stable oxime bond with aldehydes and ketones, while the carboxylic acid can be activated to react with primary amines to form a stable amide bond. The hydrophilic PEG linker enhances the solubility and pharmacokinetic profile of the resulting conjugate.

Core Properties and Specifications

The physicochemical properties of this compound are critical for its effective use in bioconjugation. The following tables summarize the key specifications sourced from various suppliers.

PropertySpecification
Chemical Name This compound
Synonyms 2-(Aminooxy)-PEG8-acetic acid, 25-aminooxy-3,6,9,12,15,18,21-heptaoxa-24-oxopentacosanoic acid
CAS Number 2055013-68-6[1][2][3]
Molecular Formula C19H39NO11[3][4]
Molecular Weight 457.52 g/mol
Purity ≥95% or >96%
Appearance White to off-white solid or viscous oil
Handling and StorageRecommendation
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions Store at -20°C in a dry, well-ventilated place. It is recommended to use the product immediately after opening as aminooxy compounds can be sensitive.
Shipping Conditions Ambient temperature

Applications

This compound is a versatile tool for researchers in several fields:

  • Bioconjugation: The primary application is the stable linking of biomolecules. The aminooxy group's reaction with aldehydes or ketones to form an oxime bond is highly chemoselective and results in a linkage that is more stable than hydrazone and imine bonds under physiological conditions.

  • Drug Delivery: By attaching therapeutic agents to carrier molecules or nanoparticles, this compound can improve the drug's solubility, stability, and pharmacokinetic profile.

  • PROTACs Development: This linker is used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.

  • Surface Modification: The linker can be used to functionalize surfaces, such as those of nanoparticles or microarrays, to enable the attachment of biomolecules.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on general procedures for oxime ligation and amide bond formation and may require optimization for specific applications.

Protocol 1: General Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol describes the conjugation of this compound to a molecule containing an aldehyde or ketone functional group.

Materials:

  • This compound

  • Aldehyde- or ketone-containing molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.5. Aniline can be added as a catalyst to a final concentration of 10-100 mM to accelerate the reaction.

  • Quenching solution (optional): e.g., a small molecule with an aminooxy or hydrazide group.

  • Purification system: Size-exclusion chromatography (SEC) or dialysis.

  • Analytical instruments: SDS-PAGE, Mass Spectrometer, HPLC.

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer to a known concentration (e.g., 1-10 mg/mL for a protein).

    • Prepare a stock solution of this compound in the reaction buffer or a compatible organic solvent like DMSO.

  • Conjugation Reaction:

    • Add a 10-50 fold molar excess of the this compound solution to the solution of the aldehyde- or ketone-containing molecule. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).

  • Reaction Quenching (Optional):

    • To consume any unreacted aldehyde or ketone groups, a small molecule containing an aminooxy or hydrazide group can be added in slight molar excess. Incubate for an additional 30-60 minutes.

  • Purification of the Conjugate:

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.

  • Analysis and Characterization:

    • Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight.

    • Confirm the identity and purity of the conjugate using mass spectrometry and HPLC.

Protocol 2: Two-Step Conjugation via Amide Bond Formation and Oxime Ligation

This protocol describes a two-step process where the carboxylic acid of this compound is first conjugated to an amine-containing molecule, followed by the reaction of the aminooxy group with an aldehyde or ketone.

Step 1: Amide Coupling of this compound to an Amine-Containing Molecule

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMF or DMSO

  • Reaction Buffer: MES buffer (0.1 M, pH 4.5-6.0) or PBS (pH 7.2-7.5)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.1 equivalents of NHS.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Amide Bond Formation:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated this compound NHS ester solution to the amine-containing molecule solution.

    • Stir the reaction at room temperature for 2-4 hours.

  • Purification:

    • Purify the resulting Aminooxy-PEG8-conjugate using an appropriate method such as dialysis, SEC, or HPLC to remove unreacted reagents.

Step 2: Oxime Ligation of the Aminooxy-PEG8-Conjugate

Follow the procedure outlined in Protocol 1 using the purified product from Step 1 as the starting material.

Visualizations

The following diagrams illustrate the chemical reactions and a general experimental workflow for using this compound.

G cluster_0 Oxime Ligation cluster_1 Amide Coupling This compound This compound Oxime_Conjugate Stable Oxime Conjugate This compound->Oxime_Conjugate + Activated_Acid Activated This compound (NHS Ester) This compound->Activated_Acid EDC, NHS Aldehyde_Ketone_Molecule Aldehyde/Ketone Molecule Aldehyde_Ketone_Molecule->Oxime_Conjugate + Amine_Molecule Amine Molecule Amide_Conjugate Stable Amide Conjugate Amine_Molecule->Amide_Conjugate + Activated_Acid->Amide_Conjugate +

Caption: Chemical Reactions of this compound.

G Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Conjugation Conjugation Reaction (Oxime Ligation or Amide Coupling) Reagent_Prep->Conjugation Quenching Reaction Quenching (Optional) Conjugation->Quenching Purification Purification (SEC, Dialysis, HPLC) Conjugation->Purification If no quenching Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for Bioconjugation.

References

An In-depth Technical Guide to Aminooxy-PEG8-acid for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Aminooxy-PEG8-acid, a heterobifunctional linker used for the targeted modification of proteins. We will delve into its chemical properties, detailed experimental protocols for its application, and methods for the characterization of the resulting bioconjugates.

Introduction to this compound and Oxime Ligation

This compound is a versatile tool in bioconjugation, featuring a terminal aminooxy group and a carboxylic acid, separated by an eight-unit polyethylene glycol (PEG) spacer. The aminooxy group facilitates the highly specific and efficient formation of a stable oxime bond with aldehyde or ketone functionalities on a target protein. This reaction, known as oxime ligation, is a cornerstone of chemoselective and bioorthogonal chemistry, allowing for protein modification under mild, aqueous conditions.

The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the modified protein, while the terminal carboxylic acid provides a handle for further modifications or attachment to other molecules of interest. This makes this compound particularly valuable in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Key Features of this compound:

  • High Chemoselectivity: The aminooxy group reacts specifically with aldehydes and ketones, minimizing off-target reactions with other amino acid residues.

  • Stable Oxime Bond: The resulting oxime linkage is significantly more stable than imine or hydrazone bonds under physiological conditions.

  • Mild Reaction Conditions: The conjugation reaction proceeds efficiently in aqueous buffers at or near neutral pH.

  • Enhanced Properties: The PEG moiety can improve the solubility and stability of the target protein.

  • Bifunctionality: The terminal carboxylic acid allows for subsequent conjugation reactions.

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is essential for its effective use in protein modification.

PropertyValueSource
Molecular Formula C19H39NO11
Molecular Weight 457.52 g/mol
Purity >96%
CAS Number 2055269-60-6

A protected version, Cbz-aminooxy-PEG8-acid, is also commercially available, which can be useful in multi-step synthetic strategies.

PropertyValueSource
Molecular Formula C27H45NO13
Molecular Weight 591.7 g/mol
Purity 97%
CAS Number 2353410-09-8
Storage -20°C
Solubility DMSO, DCM, DMF

Experimental Workflow for Protein Modification

The modification of a protein using this compound typically involves a two-stage process: the introduction of a carbonyl group (aldehyde or ketone) onto the target protein, followed by the oxime ligation reaction.

G cluster_0 Stage 1: Carbonyl Introduction cluster_1 Stage 2: Oxime Ligation cluster_2 Stage 3: Analysis A Target Protein (e.g., Glycoprotein) B Oxidation with Sodium meta-periodate A->B C Aldehyde-functionalized Protein B->C E Conjugation Reaction (pH 6.5-7.5, optional catalyst) C->E D This compound D->E F PEGylated Protein (Oxime Linkage) E->F G Purification (SEC or Dialysis) F->G H Characterization (SDS-PAGE, MS, HPLC) G->H

Caption: General experimental workflow for protein modification.

Detailed Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on Glycoproteins

This protocol describes the mild oxidation of sialic acid residues on glycoproteins to generate aldehyde functionalities.

Materials:

  • Glycoprotein of interest

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO4) solution (freshly prepared in Oxidation Buffer)

  • Quenching Solution: Ethylene glycol or Glycerol

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 6.5-7.5

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in cold Oxidation Buffer to a final concentration of 1-10 mg/mL.

  • Oxidation: Add freshly prepared sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-2 mM. To selectively oxidize only sialic acid groups, a lower concentration of 1 mM periodate is recommended.

  • Incubation: Incubate the reaction mixture on ice for 30 minutes in the dark.

  • Quenching: Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes on ice.

  • Purification: Immediately purify the oxidized glycoprotein from excess periodate and quenching reagent by size-exclusion chromatography or dialysis against the Reaction Buffer (PBS, pH 6.5-7.5).

Protocol 2: Conjugation of this compound to an Aldehyde-Functionalized Protein

This protocol details the oxime ligation of this compound to the aldehyde-containing protein.

Materials:

  • Aldehyde-functionalized protein in Reaction Buffer (from Protocol 1)

  • This compound

  • Reaction Buffer: PBS, pH 6.5-7.5

  • Catalyst (optional): Aniline stock solution

  • Purification system (e.g., size-exclusion chromatography or dialysis)

  • Storage Buffer appropriate for the protein

Procedure:

  • Reagent Preparation: Dissolve this compound in the Reaction Buffer to create a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction: Add a 10-50 fold molar excess of the this compound solution to the aldehyde-functionalized protein solution. The optimal molar ratio should be determined empirically for each specific protein.

  • Catalysis (Optional): To accelerate the reaction, aniline can be added to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).

  • Purification: Remove unreacted this compound and other small molecules by size-exclusion chromatography or dialysis against a suitable storage buffer.

  • Analysis and Storage: Analyze the purified conjugate to confirm successful PEGylation (see Section 6). Store the final conjugate under conditions appropriate for the specific protein, typically at -20°C or -80°C.

Reaction Mechanism and Kinetics

The core of the conjugation is the oxime ligation, a reaction between the aminooxy group of the PEG linker and the aldehyde on the protein.

The Role of Aminooxy-PEG8-acid in Next-Generation Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and payload delivery. Among the advanced linker technologies, Aminooxy-PEG8-acid has emerged as a key player, enabling the construction of homogeneous and stable ADCs through a bioorthogonal conjugation strategy known as oxime ligation.

This technical guide provides an in-depth exploration of the core functionalities of this compound in the design and synthesis of ADCs. We will delve into the underlying chemistry, present quantitative data on the performance of related ADCs, provide detailed experimental protocols, and visualize the key biological and chemical processes involved.

Core Chemistry: The Power of Oxime Ligation

This compound is a heterobifunctional linker composed of three key moieties:

  • An Aminooxy Group (-O-NH₂): This functional group is the cornerstone of the conjugation chemistry. It reacts specifically and efficiently with carbonyl groups (aldehydes or ketones) under mild, aqueous conditions to form a highly stable oxime bond (-O-N=C).[1][2][3] This "click chemistry" reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, thus preserving the integrity and function of the antibody.[2]

  • An Eight-Unit Polyethylene Glycol (PEG8) Spacer: The PEG8 chain is a hydrophilic spacer that confers several advantageous properties to the ADC. It can improve the solubility and stability of the conjugate, particularly when working with hydrophobic payloads.[4] Furthermore, PEG linkers can create a protective shield around the payload, potentially reducing immunogenicity and improving the pharmacokinetic profile by extending circulation time.

  • A Carboxylic Acid (-COOH) Group: This terminal group provides a convenient handle for the attachment of the cytotoxic payload through standard amide bond formation.

The stability of the oxime linkage is a significant advantage over other common conjugation chemistries. For instance, oxime bonds are substantially more resistant to hydrolysis at physiological pH compared to hydrazones. They are also more stable than the thiosuccinimide bond formed from maleimide-thiol reactions, which can be susceptible to retro-Michael reactions, leading to premature drug release.

Data Presentation: Performance Metrics of ADCs with PEGylated Linkers

The inclusion of a PEG spacer, such as the PEG8 in this compound, has a demonstrable impact on the physicochemical and biological properties of an ADC. While specific data for this compound is often embedded within broader proprietary studies, the following tables summarize representative data for ADCs utilizing PEGylated linkers and oxime chemistry, providing a baseline for expected performance.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics

Linker FeaturePlasma ClearanceIn Vivo EfficacyReference
No PEGAcceleratedSuboptimal
Short PEG (e.g., PEG4)ModerateImproved
PEG8 Minimized (Threshold) Significantly Improved
Long PEG (e.g., PEG24)MinimizedSignificantly Improved

This table summarizes findings from a study on PEGylated glucuronide-MMAE linkers, indicating that a PEG length of 8 units is a critical threshold beyond which further increases in length have a diminished impact on slowing plasma clearance.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Technologies

ADC Target & PayloadLinker TypeIn Vitro Potency (IC₅₀)Cell LineReference
CD30-MMAECyclodextrin-based16-34 pMKarpas-299
CD30-MMAE (Adcetris®)Val-Cit-PABC16 pMKarpas-299
CD30-MMAEPEG24-basedData not specified, but showed superior in vivo efficacyKarpas-299
Anti-CD30 MMAEPEG-glucuronide (various lengths)Comparable EC₅₀ values across different PEG lengthsCD30+ lymphoma lines

This table highlights that while in vitro potency can be similar across different linker types, the in vivo performance can vary significantly, with PEGylated linkers often showing enhanced efficacy.

Experimental Protocols

The generation of an ADC using this compound involves a two-stage process: introduction of a carbonyl handle onto the antibody and the subsequent oxime ligation with the linker-payload conjugate.

Protocol 1: Site-Specific Generation of Aldehyde Groups on Antibody Glycans

This protocol describes the mild periodate oxidation of cis-diol groups within the N-linked glycans in the Fc region of an IgG antibody to create reactive aldehyde groups.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Sodium meta-periodate (NaIO₄) solution (e.g., 20 mM in PBS, freshly prepared)

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Desalting column (e.g., Sephadex G-25)

  • Protein concentration measurement assay (e.g., BCA or UV-Vis at 280 nm)

Methodology:

  • Buffer Exchange: Exchange the mAb into the reaction buffer (0.1 M sodium acetate, pH 5.5) using a desalting column or dialysis. Adjust the mAb concentration to 5-10 mg/mL.

  • Oxidation Reaction:

    • Chill the mAb solution on ice.

    • Add a calculated amount of cold, freshly prepared sodium meta-periodate solution to the mAb solution to achieve a final concentration of 1-2 mM.

    • Incubate the reaction mixture in the dark on ice or at 4°C for 30 minutes.

  • Quenching (Optional): The reaction can be quenched by adding a 10-fold molar excess of glycerol and incubating for 15 minutes on ice.

  • Purification: Immediately remove excess sodium periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with a neutral pH buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the concentration of the oxidized antibody. The antibody now contains aldehyde groups and is ready for conjugation.

Protocol 2: Conjugation of Aminooxy-PEG8-Drug to Oxidized Antibody via Oxime Ligation

This protocol details the reaction between the aldehyde-functionalized antibody and the this compound that has been pre-conjugated to a cytotoxic payload.

Materials:

  • Aldehyde-modified mAb from Protocol 1 (in PBS, pH 7.4)

  • Aminooxy-PEG8-Payload conjugate (dissolved in an appropriate solvent like DMSO)

  • Aniline (optional, as a catalyst, prepare a stock solution in DMSO)

  • Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the Aminooxy-PEG8-Payload conjugate (e.g., 10-20 mM in DMSO).

  • Conjugation Reaction:

    • To the aldehyde-modified mAb solution, add the Aminooxy-PEG8-Payload stock solution to achieve a 10- to 50-fold molar excess of the linker-payload. The final concentration of the organic co-solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain antibody integrity.

    • (Optional) If a catalyst is used, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove unconjugated linker-payload, catalyst, and any aggregates using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The elution buffer should be a formulation buffer suitable for the final ADC product (e.g., PBS or histidine-based buffer).

  • Characterization:

    • Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and SEC.

Visualization of Key Pathways and Workflows

ADC Synthesis Workflow

The following diagram illustrates the overall workflow for synthesizing an ADC using this compound.

Caption: Workflow for ADC synthesis via glycan oxidation and oxime ligation.

Mechanism of Action: ADC Internalization and Payload Release

This diagram shows the journey of an ADC from binding to a cancer cell to the release of its cytotoxic payload.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Antigen Tumor Cell Surface Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome (pH ~5-6) Internalization->Endosome Lysosome Lysosome (pH ~4.8) Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Payload Free Payload Payload_Release->Payload Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Apoptosis Apoptosis Target->Apoptosis MMAE_Signaling_Pathway MMAE MMAE Payload Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubules Microtubule Assembly Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces PBD_Signaling_Pathway PBD PBD Dimer Payload DNA DNA Minor Groove PBD->DNA Binds to Crosslink Interstrand DNA Crosslink DNA->Crosslink Forms Replication DNA Replication Crosslink->Replication Blocks Transcription Transcription Crosslink->Transcription Blocks DDR DNA Damage Response (DDR) Crosslink->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces

References

An In-Depth Technical Guide to Aminooxy-PEG8-acid as a Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG8-acid is a heterobifunctional linker that has emerged as a valuable tool in bioconjugation and drug delivery. Its unique architecture, featuring a terminal aminooxy group and a carboxylic acid, allows for the sequential and chemoselective conjugation of two different molecules. The polyethylene glycol (PEG) spacer, consisting of eight ethylene glycol units, imparts favorable physicochemical properties to the resulting conjugates, such as enhanced solubility, stability, and improved pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its use, and a summary of relevant quantitative data to aid researchers in its effective application.

Core Properties and Chemical Reactivity

This compound is a discrete PEG (dPEG®) linker, meaning it has a defined molecular weight and spacer length, which ensures the production of homogenous conjugates.[3] The two terminal functional groups exhibit orthogonal reactivity, which is the cornerstone of its utility as a heterobifunctional linker.

  • Aminooxy Group (-ONH₂): This group reacts specifically with aldehydes and ketones to form a stable oxime linkage.[4][5] This reaction, known as oxime ligation, is highly efficient under mild acidic to neutral conditions and is considered a "click" chemistry reaction due to its high specificity and yield.

  • Carboxylic Acid Group (-COOH): The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This allows for the conjugation of proteins, peptides, or other amine-containing molecules.

The PEG8 spacer not only enhances the solubility and in vivo stability of the conjugate but also provides a flexible, hydrophilic spacer arm that can be critical for maintaining the biological activity of the conjugated molecules.

Key Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a range of applications, including:

  • Antibody-Drug Conjugates (ADCs): This linker is well-suited for the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens. The linker can be used to first conjugate the drug (often containing a carbonyl group) and then attach this complex to the antibody.

  • PROTACs (Proteolysis Targeting Chimeras): In the development of PROTACs, this linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

  • Peptide and Protein Modification: The linker can be used to modify peptides and proteins to improve their therapeutic properties, such as half-life and solubility.

  • Drug Delivery and Nanoparticle Functionalization: this compound can be used to attach drugs or targeting ligands to nanoparticles and other drug delivery systems.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound and similar heterobifunctional linkers in bioconjugation.

PropertyValueSource(s)
Molecular Weight 457.52 g/mol
Purity >95%
Solubility Water, DMSO, DMF
Storage Conditions -20°C, desiccated

Table 1: Physicochemical Properties of this compound. This table provides a summary of the key physical and chemical properties of the linker.

ParameterTypical Value/RangeNotesSource(s)
Conjugation Yield 75-85% (for two-step conjugation)Yields are dependent on the specific reaction conditions and the nature of the molecules being conjugated. Optimization is often required to achieve higher yields.
Stability of Conjugate HighThe resulting conjugates generally exhibit high stability, with low aggregation and drug dissociation in plasma.
In-vivo Half-life Significantly increasedThe PEG8 spacer contributes to a longer circulation half-life of the conjugated molecule compared to the unconjugated form.

Table 2: Performance Data for Heterobifunctional PEG Linkers in Bioconjugation. This table summarizes typical performance characteristics observed when using heterobifunctional PEG linkers for creating bioconjugates.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol for Two-Step Heterobifunctional Conjugation

This protocol outlines the sequential conjugation of a carbonyl-containing small molecule and an amine-containing protein using this compound.

Materials:

  • This compound

  • Carbonyl-containing small molecule (e.g., a drug)

  • Amine-containing protein (e.g., an antibody)

  • Reaction Buffer 1 (for oxime ligation): 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer 2 (for amide coupling): Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Activation Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Quenching Solution: Hydroxylamine or Tris buffer

  • Purification System: Size-exclusion chromatography (SEC) or dialysis equipment

Procedure:

Step 1: Oxime Ligation (Conjugation of Small Molecule to Linker)

  • Dissolve the carbonyl-containing small molecule and a slight molar excess of this compound in Reaction Buffer 1.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

  • Once the reaction is complete, purify the small molecule-linker conjugate using a suitable method to remove unreacted starting materials.

Step 2: Amide Coupling (Conjugation of Linker-Small Molecule to Protein)

  • Dissolve the purified small molecule-linker conjugate in Reaction Buffer 2.

  • Activate the carboxylic acid group of the conjugate by adding a 2-fold molar excess of EDC and NHS. Incubate for 15 minutes at room temperature.

  • Add the amine-containing protein to the activated conjugate solution.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching solution to consume any unreacted activated esters.

  • Purify the final conjugate using SEC or dialysis to remove excess reagents and byproducts.

Characterization:

  • Confirm the successful conjugation and determine the molecular weight of the final product using mass spectrometry.

  • Assess the purity and drug-to-antibody ratio (DAR) using techniques such as HPLC and SDS-PAGE.

Mandatory Visualizations

Diagrams of Workflows and Pathways

G cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: Amide Coupling cluster_purification Purification & Analysis A Carbonyl-containing Molecule C Reaction in Buffer 1 (pH 6.0) A->C B This compound B->C D Purified Linker-Molecule Conjugate C->D E Activate Carboxylic Acid (EDC/NHS) D->E G Reaction in Buffer 2 (pH 7.2-7.5) E->G F Amine-containing Protein F->G H Final Bioconjugate G->H I Purification (SEC/Dialysis) H->I J Characterization (MS, HPLC, SDS-PAGE) I->J

Caption: Dual conjugation workflow using this compound.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with this compound linker) Receptor Tumor-Specific Antigen ADC->Receptor Binding TumorCell Tumor Cell Endocytosis Internalization (Endocytosis) Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Degradation Linker Cleavage & Antibody Degradation Lysosome->Degradation Drug Released Cytotoxic Drug Degradation->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: Mechanism of action for an ADC with a cleavable linker.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its well-defined structure and the orthogonal reactivity of its terminal groups provide researchers with a high degree of control over the conjugation process, leading to the formation of homogenous and stable products. The inclusion of a PEG8 spacer further enhances the therapeutic potential of the resulting conjugates by improving their pharmacokinetic and pharmacodynamic properties. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in a wide range of research and drug development endeavors, from the creation of novel ADCs to the development of advanced drug delivery systems.

References

Amide bond formation with Aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Amide Bond Formation with Aminooxy-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for forming stable amide bonds using this compound. This versatile heterobifunctional linker is a cornerstone in modern bioconjugation, enabling the precise linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to surface modification and advanced proteomics. This document details the underlying chemistry, provides step-by-step experimental protocols, and presents key data to empower researchers in achieving efficient and reproducible conjugation outcomes.

Introduction to this compound

This compound is a polyethylene glycol (PEG) derivative featuring two distinct functional groups at its termini: a carboxylic acid (-COOH) and an aminooxy (-ONH2) group.[1] This dual functionality makes it an invaluable tool in chemical biology and drug development.[1] The eight-unit PEG chain imparts excellent water solubility and flexibility to the linker.

The two key functionalities allow for orthogonal conjugation strategies:

  • Carboxylic Acid: The acid group is used to form a highly stable amide bond with primary or secondary amines. This reaction is the focus of this guide.

  • Aminooxy Group: This group selectively reacts with aldehydes or ketones to form a stable oxime linkage, a reaction often employed in "click" chemistry due to its high specificity and yield.[2][3][4]

This guide will concentrate on the methodologies for activating the carboxylic acid moiety to efficiently couple this compound to amine-containing molecules such as proteins, peptides, or small molecule drugs.

The Chemistry of Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxyl group. The most common and effective method for this activation in aqueous environments is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).

The process occurs in two primary steps:

  • Activation: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.

  • Stabilization and Amine Reaction: NHS is added to react with the O-acylisourea intermediate, creating a more stable NHS-ester. This semi-stable ester is less prone to hydrolysis and reacts efficiently with a primary amine to form a stable amide bond, releasing NHS as a byproduct.

The resulting amide bond is significantly more stable than an ester linkage, particularly against hydrolysis, making it ideal for creating robust bioconjugates for in vivo applications.

G cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Amide Bond Formation reagent reagent intermediate intermediate product product molecule molecule byproduct byproduct A Aminooxy-PEG8-COOH Intermediate1 O-Acylisourea Intermediate (Unstable) A->Intermediate1 + EDC EDC EDC Intermediate1->A Hydrolysis (Side Reaction) Intermediate2 NHS-Ester Intermediate (More Stable) Intermediate1->Intermediate2 + NHS NHS NHS FinalProduct Aminooxy-PEG8-CONH-R (Stable Amide Bond) Intermediate2->FinalProduct Amine R-NH2 (e.g., Protein, Drug) Amine->FinalProduct Reacts with NHS_byproduct NHS FinalProduct->NHS_byproduct releases

Caption: EDC/NHS-mediated amide bond formation pathway.

Experimental Protocols

This section provides a detailed protocol for the conjugation of an amine-containing molecule to this compound.

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Dialysis, HPLC)

  • Analytical instruments (e.g., Mass Spectrometer, SDS-PAGE system)

Step-by-Step Conjugation Protocol
  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.

    • Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of EDC (e.g., 0.5 M) and NHS (e.g., 0.5 M) in Activation Buffer or anhydrous DMSO.

    • Dissolve the amine-containing molecule in the Coupling Buffer (PBS, pH 7.2-7.5).

  • Activation of this compound:

    • In a reaction vial, add the desired amount of this compound from the stock solution.

    • Add Activation Buffer (MES, pH 4.7-6.0).

    • Add a 5 to 10-fold molar excess of both EDC and NHS over the this compound.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Amide Coupling Reaction:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for efficient coupling to primary amines. Adjust with PBS if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted NHS-esters, add a quenching solution (e.g., hydroxylamine or Tris buffer) to a final concentration of 10-50 mM.

    • Incubate for an additional 30-60 minutes at room temperature.

  • Purification and Analysis:

    • Remove unreacted PEG linker, EDC/NHS byproducts, and quenching reagents using an appropriate method. For protein conjugates, Size-Exclusion Chromatography (SEC) or dialysis are highly effective.

    • Analyze the purified conjugate using techniques like SDS-PAGE to observe the increase in molecular weight and Mass Spectrometry to confirm the precise mass of the conjugate.

G prep prep reaction reaction purify purify analysis analysis start_end start_end start Start reagent_prep 1. Reagent Preparation (PEG, Protein, Buffers, EDC/NHS) start->reagent_prep activation 2. Activation Step - Add PEG-Acid, EDC, NHS - pH 4.7-6.0 - Incubate 15-30 min reagent_prep->activation coupling 3. Coupling Step - Mix activated PEG with Amine - pH 7.2-8.0 - Incubate 2-4h RT or O/N 4°C activation->coupling quenching 4. Quenching Step - Add Hydroxylamine/Tris - Incubate 30-60 min coupling->quenching purification 5. Purification (SEC, Dialysis, HPLC) quenching->purification characterization 6. Analysis (Mass Spec, SDS-PAGE) purification->characterization end End Product: Purified Conjugate characterization->end

Caption: General experimental workflow for amide conjugation.

Key Parameters and Data Summary

The efficiency of the amide bond formation is dependent on several critical parameters. Optimizing these factors is essential for maximizing yield and minimizing side reactions.

Table 1: Summary of Key Reaction Parameters for EDC/NHS Coupling

ParameterRecommended RangeRationale & Notes
Activation pH 4.5 - 6.0EDC activation of carboxylic acids is most efficient in this acidic pH range.
Coupling pH 7.0 - 8.0The reaction of the NHS-ester with primary amines is most efficient at a neutral to slightly basic pH.
Temperature 4°C to 25°C (Room Temp)Room temperature reactions are faster (2-4 hours). Reactions at 4°C can proceed overnight, which may be beneficial for sensitive proteins.
EDC/NHS Molar Excess 2- to 50-fold over PEG-AcidA significant molar excess drives the reaction towards the formation of the NHS-ester, outcompeting hydrolysis of the O-acylisourea intermediate. The optimal ratio depends on the reactivity of the amine.
PEG-Linker Molar Excess 2- to 50-fold over AmineThe molar excess of the PEG linker over the target molecule (e.g., protein) will influence the degree of labeling. This must be optimized for the desired application.
Buffer Choice MES (Activation), PBS (Coupling)Crucially, avoid buffers containing primary amines (e.g., Tris, Glycine) during the coupling step as they will compete with the target molecule for reaction with the NHS-ester.

Application in Bioconjugate Development

The dual functionality of this compound makes it a powerful tool for constructing complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs).

In a typical ADC synthesis strategy:

  • A potent small molecule drug containing a primary amine is conjugated to the carboxylic acid end of this compound via the amide bond formation described in this guide.

  • The resulting Drug-PEG-Aminooxy construct is then reacted with an antibody that has been engineered to contain an aldehyde or ketone group. This is often achieved by incorporating a non-natural amino acid (like p-acetylphenylalanine) or by enzymatically modifying a specific site on the antibody.

  • The aminooxy group on the linker specifically reacts with the carbonyl group on the antibody to form a stable oxime bond, resulting in a site-specific ADC.

G molecule molecule linker linker conjugate conjugate reaction reaction Drug Drug-NH2 Reaction1 Amide Bond Formation (EDC/NHS) Drug->Reaction1 Linker HOOC-PEG8-ONH2 (this compound) Linker->Reaction1 Antibody Antibody with Aldehyde/Ketone Reaction2 Oxime Ligation Antibody->Reaction2 Intermediate Drug-CO-NH-PEG8-ONH2 Reaction1->Intermediate Intermediate->Reaction2 FinalADC Antibody=N-O-PEG8-NH-CO-Drug (Final ADC) Reaction2->FinalADC

Caption: Application of this compound in ADC construction.

Conclusion

Amide bond formation using the carboxylic acid moiety of this compound is a robust and highly efficient method for linking molecules. The use of EDC/NHS chemistry provides a reliable pathway to create stable conjugates under biocompatible conditions. By carefully controlling key parameters such as pH, stoichiometry, and buffer composition, researchers can achieve high yields of well-defined products. The versatility of this linker, particularly in orthogonal conjugation strategies, solidifies its role as an essential tool in the development of next-generation therapeutics, diagnostics, and research reagents.

References

Technical Guide to the Solubility and Stability of Aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Aminooxy-PEG8-acid, a heterobifunctional linker widely used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. Given the limited availability of specific quantitative data in public literature, this document focuses on providing established qualitative information and detailed experimental protocols to enable researchers to determine precise parameters for their specific applications.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative containing a terminal aminooxy group and a carboxylic acid, separated by an 8-unit PEG spacer. This structure imparts valuable characteristics: the hydrophilic PEG chain enhances solubility in aqueous media, the aminooxy group allows for the highly specific and stable "oxime ligation" with aldehydes and ketones, and the carboxylic acid enables standard amide bond formation with primary amines.

Solubility Profile

While precise solubility values (mg/mL) for this compound are not extensively published, the compound is known to be soluble in a range of common laboratory solvents. This solubility is a key feature, facilitating its use in diverse reaction conditions, from aqueous buffers for bioconjugation to organic solvents for small molecule synthesis.

Table 1: Qualitative Solubility of Aminooxy-PEG-Acid Derivatives

SolventSolubilityNotes
WaterSolubleThe hydrophilic PEG spacer imparts good aqueous solubility.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for creating high-concentration stock solutions.
N,N-Dimethylformamide (DMF)SolubleOften used in peptide synthesis and other organic reactions involving the carboxylic acid moiety.
Dichloromethane (DCM)SolubleSuitable for reactions with the protected form of the linker (e.g., Boc- or Cbz-aminooxy).

Note: The qualitative data is based on information provided by various suppliers for this compound and structurally similar Aminooxy-PEG-acid derivatives.

Stability and Handling

The stability of this compound is a critical consideration for its storage and application. The molecule's stability is influenced by the inherent reactivity of the aminooxy group and the general degradation pathways of the PEG backbone.

Table 2: Stability and Handling Recommendations

ConditionRecommendation / Observation
Storage (Solid) Store at -20°C in a dry, dark environment. The compound is typically shipped at ambient temperature, but long-term storage should be under refrigerated and desiccated conditions.
Storage (Solution) Aminooxy compounds are known to be reactive and sensitive. For some shorter-chain analogs, immediate use (within one week) of solutions is recommended[1][2]. Prepare solutions fresh whenever possible. For short-term storage, aliquot and store at -20°C.
pH Stability The oxime bond formed by the aminooxy group is significantly more stable than imine or hydrazone bonds, particularly at physiological pH[3]. The aminooxy-PEG linker itself is most reactive at a neutral pH of 6.5-7.5[3]. Strong acidic or basic conditions may lead to hydrolysis of the PEG ether linkages, especially at elevated temperatures.
Thermal Stability PEG chains can undergo thermal-oxidative degradation at elevated temperatures (e.g., above 70°C)[4]. This process can be accelerated by the presence of oxygen and transition metals and leads to chain scission.
Photostability While specific data is unavailable for this molecule, compounds should generally be protected from light to prevent potential photo-degradation. Standard photostability testing is advised for formulations intended for clinical use.

Experimental Protocols

The following sections provide detailed methodologies for researchers to quantitatively determine the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination

This protocol describes an equilibrium solubility method to determine the saturation concentration of this compound in a specific solvent.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS, DMSO) in a sealed vial.

    • Ensure enough solid is present so that undissolved material remains after equilibration.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet the excess solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter compatible with the solvent may also be used.

  • Quantification:

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a suitable analytical method.

    • Quantify the concentration of this compound using a validated analytical technique. As the molecule lacks a strong UV chromophore, HPLC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.

    • Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or mM.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification A Add excess this compound to known volume of solvent B Agitate at constant temp (24-48 hours) A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Analyze by HPLC-CAD/ELSD E->F G Calculate Solubility (mg/mL) F->G G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare stock solution of this compound hydro Hydrolytic (pH 4, 7, 9 @ various temps) prep->hydro photo Photolytic (ICH Q1B light exposure) prep->photo oxid Oxidative (e.g., 0.1% H2O2) prep->oxid sample Sample at time points (t=0, 2, 4, 8... hrs) hydro->sample photo->sample oxid->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc calc Calculate % Remaining Intact Compound hplc->calc kinetics Determine Degradation Rate and Half-Life (t½) calc->kinetics

References

An In-depth Technical Guide to Applications of PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEG Linkers and PEGylation

Polyethylene glycol (PEG) is a water-soluble, non-toxic, and biocompatible polymer that has become a cornerstone in the pharmaceutical industry for enhancing the therapeutic potential of drugs.[1][2] The process of covalently attaching PEG chains to a molecule, known as PEGylation, has been extensively studied and utilized to improve the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutics, including proteins, peptides, small molecules, and nanoparticles.[2][]

The primary goal of PEGylation is to alter the physicochemical properties of the parent molecule to overcome challenges such as poor solubility, rapid clearance from the body, and immunogenicity.[4] By creating a hydrophilic shield around the drug, PEG linkers can increase its hydrodynamic volume, which in turn reduces renal filtration and prolongs its circulation half-life. This "stealth" effect also protects the drug from enzymatic degradation and recognition by the immune system.

The first PEGylated drug to be approved by the U.S. Food and Drug Administration (FDA) was Adagen® (pegademase bovine) in 1990, used for the treatment of severe combined immunodeficiency disease. Since then, a multitude of PEGylated therapeutics have entered the market, treating a variety of conditions including cancer, hepatitis, and chronic kidney disease.

Properties and Advantages of PEGylation

The conjugation of PEG linkers to therapeutic molecules offers a multitude of benefits that address key challenges in drug development:

  • Enhanced Solubility: PEG is highly soluble in both aqueous and organic solutions. Attaching PEG linkers can significantly improve the solubility of hydrophobic drugs, making them more suitable for intravenous administration.

  • Prolonged Circulation Half-Life: PEGylation increases the size of the drug molecule, which slows its clearance by the kidneys. This extended circulation time often leads to a more sustained therapeutic effect and allows for less frequent dosing.

  • Reduced Immunogenicity: The PEG chain can mask antigenic sites on the surface of protein-based drugs, reducing their recognition by the immune system and minimizing the risk of an immune response.

  • Improved Stability: The hydrophilic PEG shell protects the drug from enzymatic degradation, increasing its stability both in storage and in vivo.

  • Enhanced Drug Targeting: In the context of cancer therapy, the increased size of PEGylated nanoparticles can lead to their passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

  • Reduced Toxicity: By altering the biodistribution of a drug and reducing its peak plasma concentrations, PEGylation can help to minimize off-target side effects.

Types of PEG Linkers

The versatility of PEGylation stems from the ability to synthesize PEG linkers with various architectures and functionalities. The choice of linker depends on the specific drug and the desired therapeutic outcome.

  • Linear PEG Linkers: These are the simplest form, consisting of a straight chain of ethylene glycol units with a reactive functional group at one or both ends. They are commonly used for protein and peptide conjugation. An example is Pegasys® (peginterferon alfa-2a), which uses a linear PEG to extend the half-life of interferon for the treatment of hepatitis C.

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This structure provides a greater hydrodynamic volume and more effective shielding of the drug molecule. Neulasta® (pegfilgrastim), used to treat neutropenia, is an example of a drug utilizing a branched PEG.

  • Forked PEG Linkers: Similar to branched PEGs, forked linkers have a Y-shape, allowing for the attachment of two PEG chains to a single point on the drug molecule.

  • Cleavable PEG Linkers: These linkers are designed with a labile bond that can be broken under specific physiological conditions, such as a change in pH or the presence of certain enzymes. This allows for the controlled release of the parent drug at the target site.

  • Heterobifunctional PEG Linkers: These linkers possess two different reactive terminal groups (X-PEG-Y), enabling the conjugation of two different molecules. This is particularly useful in creating targeted drug delivery systems, such as antibody-drug conjugates (ADCs).

Applications of PEG Linkers in Drug Delivery

The application of PEG linkers has revolutionized the delivery of a wide array of therapeutic agents.

Protein and Peptide Drugs

PEGylation has been most extensively applied to protein and peptide therapeutics. These biomolecules are often susceptible to rapid degradation and clearance, and can elicit an immune response. PEGylation helps to overcome these limitations, leading to more effective and safer treatments.

Small Molecule Drugs

While initially focused on large molecules, PEGylation is also being applied to small molecule drugs to improve their solubility, extend their half-life, and reduce their toxicity. For instance, PEGylated liposomal doxorubicin (Doxil®) encapsulates the chemotherapy drug doxorubicin within a PEG-coated liposome, enhancing its delivery to tumors while reducing cardiotoxicity.

Nanoparticle Formulations

PEG linkers are crucial in the development of nanoparticle-based drug delivery systems. By coating the surface of nanoparticles (e.g., liposomes, polymersomes, metallic nanoparticles), PEG creates a "stealth" shield that prevents their rapid uptake by the reticuloendothelial system (RES), thereby prolonging their circulation time and allowing for better accumulation at the target site. This is a key strategy in the design of nanocarriers for cancer therapy.

Antibody-Drug Conjugates (ADCs)

In ADCs, PEG linkers are used to connect a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG linker can improve the solubility and stability of the ADC and influence the release of the drug once it reaches the target cell.

Quantitative Data on PEGylated Drugs

The following tables summarize key quantitative data for several FDA-approved PEGylated drugs, highlighting the impact of PEGylation on their pharmacokinetic properties.

Drug NameActive MoietyPEG Size (kDa)Half-Life (PEGylated)Half-Life (Non-PEGylated)Indication
Adagen® Adenosine Deaminase57-14 daysMinutesSevere Combined Immunodeficiency
Neulasta® Filgrastim (G-CSF)2015-80 hours3-4 hoursNeutropenia
Pegasys® Interferon alfa-2a40 (branched)72-96 hours6-8 hoursHepatitis B and C
PegIntron® Interferon alfa-2b12~40 hours2-3 hoursHepatitis C
Cimzia® Certolizumab pegol (Fab' fragment)40 (branched)~14 daysNot applicableCrohn's disease, Rheumatoid arthritis
Doxil® Doxorubicin (liposomal)2~55 hours~10 minutes (free drug)Ovarian cancer, Multiple myeloma

Data compiled from multiple sources.

Experimental Protocols

General Protocol for Protein PEGylation (Amine-Reactive)

This protocol describes a common method for PEGylating a protein using an N-hydroxysuccinimide (NHS)-activated PEG linker.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Amine-reactive PEG-NHS (e.g., mPEG-succinimidyl succinate)

  • Reaction buffer (e.g., PBS, pH 7.0-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.

  • PEG-NHS Preparation: Immediately before use, dissolve the PEG-NHS in the reaction buffer to the desired concentration. The molar ratio of PEG-NHS to protein will need to be optimized for each specific protein to achieve the desired degree of PEGylation.

  • PEGylation Reaction: Add the PEG-NHS solution to the protein solution while gently stirring. Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 30 minutes to 2 hours). The reaction time is a critical parameter to control the extent of PEGylation.

  • Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining PEG-NHS.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method. Size-exclusion chromatography is often effective in separating the higher molecular weight PEGylated conjugates from the unreacted species.

  • Characterization: Characterize the purified PEGylated protein using techniques such as SDS-PAGE (to visualize the increase in molecular weight), MALDI-TOF mass spectrometry (to determine the degree of PEGylation), and functional assays (to assess the retention of biological activity).

Characterization of PEGylated Nanoparticles

1. Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) and Zeta Potential Measurement.

  • Protocol: Disperse the PEGylated nanoparticles in a suitable solvent (e.g., deionized water or PBS). Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS. A successful PEGylation is often indicated by an increase in hydrodynamic size and a shift in zeta potential towards neutral.

  • Note: The hydrodynamic size measured by DLS will be larger than the core size observed by Transmission Electron Microscopy (TEM) because it includes the PEG layer and the associated water molecules.

2. Quantification of PEG Grafting:

  • Method: Thermogravimetric Analysis (TGA) or Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.

  • TGA Protocol: Heat a dried sample of the PEGylated nanoparticles under a controlled atmosphere. The weight loss corresponding to the thermal degradation of PEG (typically between 300-450°C) is used to quantify the amount of PEG grafted onto the nanoparticles.

  • ¹H NMR Protocol: Dissolve the PEGylated nanoparticles in a suitable deuterated solvent. The characteristic peak of the ethylene oxide protons of PEG (around 3.65 ppm) can be integrated and compared to a known standard to determine the PEG concentration.

3. Surface Characterization:

  • Method: X-ray Photoelectron Spectroscopy (XPS).

  • Protocol: Analyze the surface elemental composition of the nanoparticles. The presence of a strong carbon and oxygen signal corresponding to the PEG structure confirms successful surface modification.

Visualizations

Experimental_Workflow_for_PEGylated_Drug_Development cluster_0 Synthesis and Conjugation cluster_1 Purification cluster_2 Characterization cluster_3 Functional Evaluation Drug Therapeutic Molecule (Protein, Small Molecule, etc.) Conjugation PEGylation Reaction Drug->Conjugation PEG Activated PEG Linker (e.g., PEG-NHS) PEG->Conjugation Purification Chromatography (e.g., SEC, IEX) Conjugation->Purification Crude Product Characterization Physicochemical Analysis (SDS-PAGE, DLS, MS) Purification->Characterization Purified PEG-Drug Conjugate InVitro In Vitro Studies (Activity, Stability, Cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo

Caption: Workflow for the development of PEGylated drugs.

Signaling_Pathway_Targeted_by_PEGylated_Doxorubicin cluster_0 Drug Delivery and Action cluster_1 Cellular Signaling Cascade PLD PEGylated Liposomal Doxorubicin (e.g., Doxil) Tumor Tumor Cell PLD->Tumor EPR Effect Dox Doxorubicin Release Tumor->Dox Internalization DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA DNA_Damage DNA Damage DNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Notes and Protocols for Oxime Ligation Using Aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly selective bioorthogonal reaction ideal for the covalent conjugation of biomolecules under mild aqueous conditions. This method involves the reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime bond. Aminooxy-PEG8-acid is a heterobifunctional linker that incorporates an eight-unit polyethylene glycol (PEG) spacer, enhancing the solubility and pharmacokinetic properties of the resulting conjugate.[1] The terminal carboxylic acid group on the linker allows for further functionalization, making it a versatile tool in drug delivery, protein modification, and the development of antibody-drug conjugates (ADCs).[2][3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in oxime ligation, tailored for researchers and professionals in the field of drug development and biotechnology.

Key Features of Oxime Ligation with this compound:

  • High Chemoselectivity: The reaction is specific between the aminooxy and carbonyl groups, minimizing side reactions with other functional groups present in biomolecules.[1][4]

  • Stable Linkage: The resultant oxime bond is significantly more stable under physiological conditions compared to other imine-based linkages like hydrazones.

  • Mild Reaction Conditions: The conjugation can be performed in aqueous buffers, typically at a pH range of 4.5 to 7.5, which is compatible with most proteins and other biomolecules.

  • Enhanced Properties: The integrated PEG8 linker improves the solubility and can reduce the immunogenicity of the conjugated molecule.

Chemical Reaction Pathway

The fundamental reaction involves the nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a stable oxime linkage. The reaction is often accelerated by nucleophilic catalysts such as aniline or its derivatives.

cluster_reactants Reactants cluster_product Product Molecule1 This compound (R-O-NH2) Catalyst Aniline Catalyst pH 4.5-7.5 Molecule1->Catalyst Molecule2 Aldehyde/Ketone-containing Molecule (R'-C=O) Molecule2->Catalyst Product Oxime-linked Conjugate (R-O-N=C-R') Catalyst->Product + H2O

Chemical reaction of oxime ligation.

Quantitative Data Summary

The efficiency and rate of oxime ligation are influenced by several factors including pH, temperature, and the presence of a catalyst. The following tables summarize key quantitative data for oxime ligation reactions.

Table 1: General Reaction Parameters for Oxime Ligation

ParameterRecommended ConditionNotes
pH 4.5 - 7.5Optimal pH can vary depending on the specific biomolecule and catalyst used. A slightly acidic pH can sometimes improve the reaction rate for uncatalyzed reactions.
Temperature 4°C to Room Temperature (20-25°C)Reactions at 4°C are slower and may require longer incubation times (e.g., 12-24 hours), which can be beneficial for sensitive biomolecules.
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine the optimal time. Complete conversion can be achieved within minutes for some applications with optimized conditions.
Catalyst Aniline or p-phenylenediamine (10-50 mM)Catalysts can significantly accelerate the reaction rate.
Molar Ratio 10- to 50-fold molar excess of the PEG reagentThe optimal ratio should be determined empirically for each specific target molecule.

Table 2: Kinetic Data for Aniline-Catalyzed Oxime Ligation (Model Systems)

Aldehyde/KetoneAminooxy CompoundCatalyst (Concentration)pHObserved Rate Constant (kobs, M-1s-1)
BenzaldehydeAminooxyacetyl-peptideAniline (100 mM)7.08.2
CitralAminooxy-dansylAniline (50 mM)7.310.3
CitralAminooxy-dansylm-Phenylenediamine (50 mM)7.327.0

Note: This data is from model systems and the kinetics for this compound may vary.

Experimental Workflow

The general workflow for conjugating an aldehyde- or ketone-containing biomolecule with this compound involves preparation of the reactants, the conjugation reaction, and purification of the final conjugate.

A Prepare Aldehyde/Ketone- containing Biomolecule C Oxime Ligation Reaction (Incubate 2-24h) A->C B Prepare this compound Stock Solution B->C D Quench Reaction (Optional) C->D E Purify Conjugate (SEC, Dialysis, or HPLC) D->E F Characterize Conjugate (SDS-PAGE, MS, HPLC) E->F

A typical experimental workflow.

Experimental Protocols

Protocol 1: General Conjugation of this compound to an Aldehyde- or Ketone-Functionalized Protein

This protocol outlines a general method for labeling a protein that has been modified to contain an aldehyde or ketone group.

Materials and Equipment:

  • Aldehyde- or ketone-functionalized protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium acetate, pH 5.5

  • Aniline (optional, as a catalyst)

  • Quenching Reagent (optional): e.g., a small molecule with an aminooxy or hydrazide group

  • Purification System: Size-exclusion chromatography (SEC) column, dialysis tubing (with appropriate molecular weight cutoff), or HPLC system

  • Analytical Instruments: SDS-PAGE system, mass spectrometer, HPLC system

  • Standard laboratory equipment: reaction vials, stir plate, pipettes

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde- or ketone-functionalized protein in the chosen conjugation buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, prepare a stock solution of this compound (e.g., 10-100 mM) in the conjugation buffer. If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMSO can be used, but the final concentration of the organic solvent in the reaction mixture should be minimized.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

    • If using a catalyst, add aniline to a final concentration of 10-50 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature or for 12-24 hours at 4°C with gentle stirring.

  • Reaction Quenching (Optional):

    • To consume any unreacted this compound, a small molecule containing an aldehyde or ketone can be added in slight molar excess. Incubate for an additional 30-60 minutes.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.

  • Analysis and Storage:

    • Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight, indicating successful conjugation.

    • Further characterization can be performed using mass spectrometry to determine the degree of labeling and HPLC to assess purity.

    • Store the final conjugate under conditions appropriate for the specific protein, typically at -20°C or -80°C.

Protocol 2: Introduction of Aldehyde Groups onto a Glycoprotein for Subsequent Conjugation

This protocol describes the generation of aldehyde groups on a glycoprotein via mild oxidation of sialic acid residues, followed by conjugation with this compound.

Materials and Equipment:

  • Glycoprotein

  • Sodium meta-periodate (NaIO4)

  • Oxidation Buffer: 0.1 M sodium acetate, pH 5.5

  • Glycerol (for quenching)

  • This compound

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Purification and analytical equipment as listed in Protocol 1

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in the oxidation buffer.

    • Add a freshly prepared solution of sodium meta-periodate (NaIO4) to a final concentration of 1-2 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubating for 5 minutes on ice.

  • Purification of Oxidized Glycoprotein:

    • Remove excess periodate and glycerol by buffer exchange into the conjugation buffer using a desalting column or dialysis.

  • Conjugation with this compound:

    • Follow the steps outlined in Protocol 1 for the conjugation of the now aldehyde-functionalized glycoprotein with this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Suboptimal pHEnsure the reaction buffer pH is within the optimal range (4.5-7.5). For uncatalyzed reactions, a slightly acidic pH may improve the rate.
Inactive reagentsUse fresh, high-purity this compound and ensure the aldehyde/ketone-functionalized molecule has not degraded.
Steric hindranceIncrease the molar excess of the this compound or increase the reaction time.
Precipitation of Protein High concentration of organic co-solventMinimize the amount of organic solvent used to dissolve the PEG reagent.
Protein instability in the reaction bufferScreen different buffer conditions or add stabilizing excipients.
Non-specific Binding Hydrophobic interactionsAdd a non-ionic detergent (e.g., Tween-20 at 0.05%) to the reaction and purification buffers.

Conclusion

The oxime ligation reaction using this compound is a versatile and efficient method for the bioconjugation of proteins, peptides, and other molecules. The stability of the resulting oxime bond, coupled with the favorable properties imparted by the PEG linker, makes this a valuable tool for researchers in drug development and various scientific disciplines. By following the detailed protocols and considering the quantitative data provided, researchers can effectively implement this powerful bioconjugation technique.

References

Application Notes and Protocols for Aminooxy-PEG8-Acid in Amine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG8-acid is a heterobifunctional linker that plays a crucial role in bioconjugation and drug development. Its design incorporates a stable aminooxy group for reaction with aldehydes and ketones, a hydrophilic 8-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid. This carboxylic acid can be activated using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond with primary amines. This dual reactivity makes this compound a versatile tool for linking a wide array of molecules.

A significant application of such linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] The PEG linker in a PROTAC connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.[3][4] The length and hydrophilicity of the PEG linker are critical for optimizing the formation and stability of the ternary complex (PROTAC, target protein, and E3 ligase), thereby influencing the efficacy of the PROTAC.[3]

These application notes provide detailed protocols for the EDC/NHS activation of this compound and its subsequent coupling to amine-containing molecules, with a special focus on its application in PROTAC synthesis.

Product Information

PropertyValue
Chemical Name This compound
Molecular Formula C19H39NO11
Molecular Weight 457.52 g/mol
CAS Number 2055269-60-6
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water and common organic solvents (e.g., DMSO, DMF)

Reaction Mechanism and Workflow

The overall process involves a two-step reaction. First, the carboxylic acid group of this compound is activated with EDC and NHS to form a semi-stable NHS ester. This activated linker is then reacted with a primary amine-containing molecule to form a stable amide bond.

Reaction_Mechanism cluster_activation Step 1: Activation of Carboxylic Acid cluster_coupling Step 2: Amine Coupling cluster_side_reaction Side Reaction Aminooxy_PEG_Acid Aminooxy-PEG8-COOH Intermediate O-Acylisourea Intermediate (unstable) Aminooxy_PEG_Acid->Intermediate + EDC EDC EDC NHS NHS NHS_Ester Aminooxy-PEG8-NHS Ester (semi-stable) Intermediate->NHS_Ester + NHS Final_Conjugate Aminooxy-PEG8-NH-R (Stable Amide Bond) NHS_Ester->Final_Conjugate + R-NH2 Hydrolysis Hydrolysis NHS_Ester->Hydrolysis H2O Amine_Molecule R-NH2 (e.g., Protein, Drug)

Figure 1: Reaction mechanism of EDC/NHS activation and amine coupling.

The experimental workflow for this process is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification and Analysis Reagent_Prep Prepare Stock Solutions (this compound, EDC, NHS, Amine) Activation Activate this compound with EDC and NHS in Activation Buffer Reagent_Prep->Activation Buffer_Prep Prepare Buffers (Activation and Coupling) Buffer_Prep->Activation Coupling Add Amine-containing Molecule in Coupling Buffer Activation->Coupling Quenching Quench Reaction Coupling->Quenching Purification Purify Conjugate (e.g., Dialysis, SEC, HPLC) Quenching->Purification Analysis Characterize Conjugate (e.g., HPLC, MS, NMR) Purification->Analysis

Figure 2: General experimental workflow.

Experimental Protocols

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide, small molecule drug)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

  • Quenching Solution: 1 M hydroxylamine HCl, pH 8.5, or 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

  • Analytical instruments (HPLC, MS, NMR)

Protocol 1: Aqueous Two-Step Coupling (for Proteins and other Biologics)

This protocol is suitable for coupling this compound to proteins or other biomolecules in an aqueous environment.

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Dissolve the amine-containing protein in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a microfuge tube, combine the following:

      • This compound (e.g., 10-fold molar excess over the amine-containing molecule)

      • EDC (e.g., 2 mM final concentration)

      • NHS or Sulfo-NHS (e.g., 5 mM final concentration)

    • Vortex briefly to mix.

    • Incubate for 15 minutes at room temperature.

  • Amine Coupling:

    • Add the activated this compound solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by dialysis against PBS or by using a desalting column.

Protocol 2: Organic Solvent-Based Coupling (for Small Molecules)

This protocol is suitable for coupling this compound to amine-containing small molecules that are soluble in organic solvents.

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • Dissolve the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF.

    • Prepare stock solutions of EDC (1.5-2 equivalents) and NHS (1.5-2 equivalents) in anhydrous DMF or DMSO.

  • Activation and Coupling:

    • To the solution of this compound, add the EDC and NHS stock solutions.

    • Stir the reaction mixture at room temperature for 30-60 minutes.

    • Add the solution of the amine-containing molecule to the reaction mixture.

    • If necessary, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize any acid formed.

    • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the EDC/NHS coupling reaction is influenced by several factors. The following table provides a summary of key parameters and their typical ranges for optimization. Actual yields are highly dependent on the specific substrates and should be determined empirically.

ParameterTypical RangeRationale and Considerations
pH (Activation) 4.5 - 6.0EDC is most effective at activating carboxyl groups in this acidic pH range.
pH (Coupling) 7.2 - 8.0Primary amines are more nucleophilic at this pH, leading to efficient amide bond formation.
Temperature 4°C to Room Temp.Lower temperatures can minimize hydrolysis of the NHS ester and reduce side reactions.
EDC:NHS:Acid Ratio 1.5:1.5:1 to 5:5:1A molar excess of EDC and NHS drives the formation of the NHS-ester.
Reaction Time (Activation) 15 - 60 minutesSufficient time for the formation of the NHS-ester.
Reaction Time (Coupling) 2 - 24 hoursThe reaction time depends on the reactivity of the amine.
Solvent Aqueous (MES, PBS) or Organic (DMF, DMSO, DCM)The choice of solvent depends on the solubility of the reactants.

Application Focus: PROTAC Synthesis

This compound is an ideal linker for PROTAC synthesis due to its defined length, hydrophilicity, and dual functionality. The following is a generalized workflow for synthesizing a PROTAC using this linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_components Components Step1 Step 1: Couple E3 Ligase Ligand to this compound via Amine Step2 Step 2: Deprotect Aminooxy Group (if protected) Step1->Step2 Step3 Step 3: Couple Target Protein Ligand (with aldehyde/ketone) to Aminooxy Group Step2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC E3_Ligand E3 Ligase Ligand (with primary amine) E3_Ligand->Step1 PEG_Linker This compound PEG_Linker->Step1 Target_Ligand Target Protein Ligand (with aldehyde/ketone) Target_Ligand->Step3

Figure 3: Workflow for PROTAC synthesis using this compound.

This synthetic strategy involves first coupling an amine-functionalized E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands) to the carboxylic acid of this compound using the EDC/NHS protocol described above. The resulting intermediate, which now possesses a free aminooxy group, is then reacted with a target protein ligand that has been modified to contain an aldehyde or ketone. This final step forms a stable oxime linkage, completing the PROTAC synthesis.

Characterization of the Conjugate

The successful conjugation of this compound to an amine-containing molecule can be confirmed by a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A shift in retention time is expected for the conjugate compared to the starting materials. Reversed-phase HPLC can be used to assess the purity of the final product.

  • Mass Spectrometry (MS): The molecular weight of the conjugate can be precisely determined by LC-MS. The observed mass should correspond to the sum of the molecular weights of the this compound and the amine-containing molecule, minus the mass of water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can confirm the formation of the amide bond. The appearance of new signals corresponding to the protons of the conjugated molecule and shifts in the signals of the PEG linker protons adjacent to the newly formed amide bond are indicative of a successful reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Coupling Yield - Inactive EDC/NHS- Hydrolysis of NHS-ester- Competing nucleophiles in buffer- Incorrect pH- Use fresh, high-quality EDC and NHS.- Perform the coupling step immediately after activation.- Use amine- and carboxyl-free buffers.- Optimize the pH for both activation and coupling steps.
Product Aggregation - Cross-linking (if the amine molecule has multiple amines)- Hydrophobicity of the conjugate- Optimize the stoichiometry to favor mono-conjugation.- The PEG linker should improve solubility, but if aggregation persists, consider a longer PEG chain.
Multiple Products - Reaction with secondary amines- Side reactions of EDC- Optimize reaction conditions (pH, temperature) to favor reaction with primary amines.- Ensure efficient quenching of the reaction.

Conclusion

The EDC/NHS-mediated activation of this compound provides a robust and versatile method for coupling to amine-containing molecules. This approach is particularly valuable in the field of drug development for the synthesis of complex molecules like PROTACs. By carefully controlling the reaction conditions and employing appropriate analytical techniques for characterization, researchers can effectively utilize this heterobifunctional linker to advance their scientific objectives.

References

Step-by-Step Guide for Site-Specific Antibody Conjugation with Aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. This targeted delivery mechanism enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[1] A critical aspect in the design and manufacturing of ADCs is the precise control over the conjugation chemistry to ensure a homogenous product with a defined drug-to-antibody ratio (DAR).[2]

This document provides a detailed guide for the site-specific conjugation of antibodies using an Aminooxy-PEG8-acid linker. This method leverages the generation of aldehyde groups on the antibody's glycan structures, followed by a highly specific oxime ligation with the aminooxy-functionalized linker. This approach offers excellent control over the conjugation site and stoichiometry, leading to more uniform and effective ADCs.[1][3]

The core reaction involves the mild oxidation of the antibody's N-linked glycans to create aldehyde functionalities. These aldehydes then react specifically with the aminooxy group of the this compound linker, which is pre-conjugated to a cytotoxic payload, forming a stable oxime bond.[4] The integrated polyethylene glycol (PEG8) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.

Key Quantitative Parameters

The following tables summarize key quantitative data relevant to the successful conjugation and characterization of ADCs using this compound.

Table 1: Recommended Reaction Conditions for Antibody Glycan Oxidation

ParameterRecommended ValueNotes
Antibody Concentration1-10 mg/mLHigher concentrations can lead to aggregation.
Sodium Periodate (NaIO₄) Concentration1-2 mMHigher concentrations can lead to non-specific oxidation.
Reaction Buffer100 mM Sodium Acetate, 150 mM NaCl, pH 5.5A slightly acidic pH is optimal for the oxidation reaction.
Temperature4°C (on ice)Protects the antibody from degradation.
Incubation Time30 minutesLonger times may lead to over-oxidation.
Light ConditionsIn the darkSodium periodate is light-sensitive.

Table 2: Recommended Reaction Conditions for Oxime Ligation

ParameterRecommended ValueNotes
Molar Excess of Aminooxy-PEG8-Payload10-50 foldThe optimal ratio should be determined empirically.
Reaction BufferPhosphate-Buffered Saline (PBS), pH 6.5-7.5A near-neutral pH is optimal for oxime bond formation.
TemperatureRoom Temperature (20-25°C)Provides a balance between reaction rate and antibody stability.
Incubation Time2-4 hoursCan be extended overnight at 4°C if needed.
Quenching Agent (Optional)Excess small molecule with an aminooxy or hydrazide groupTo consume unreacted aldehyde groups on the antibody.

Table 3: Comparison of Methods for Drug-to-Antibody Ratio (DAR) Determination

MethodPrincipleAdvantagesDisadvantagesTypical Application
UV/Vis Spectroscopy Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their extinction coefficients.Simple, rapid, and requires minimal sample preparation.Provides only the average DAR and can be inaccurate if absorbance spectra overlap significantly.Rapid estimation of average DAR for in-process control.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).Requires method development and may not be suitable for all ADCs.Quality control and characterization of ADC heterogeneity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates light and heavy chains of the reduced ADC, allowing for determination of drug load on each chain.High resolution and provides detailed information on conjugation sites.Requires reduction of the antibody, which alters the native structure.In-depth characterization and comparability studies.
Mass Spectrometry (MS) Directly measures the mass of the intact ADC or its subunits to determine the number of conjugated payloads.Provides accurate mass measurement and can identify different glycoforms.Requires specialized instrumentation and expertise.Definitive characterization of ADC species.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the site-specific conjugation of an antibody with an this compound linker-payload.

Protocol 1: Preparation of Aminooxy-PEG8-Payload

The carboxylic acid group of this compound can be activated to react with an amine-containing payload.

  • Activation of this compound:

    • Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO.

    • Add a 1.2-fold molar excess of a carbodiimide activator (e.g., EDC) and a 1.2-fold molar excess of an activating agent (e.g., NHS or Sulfo-NHS).

    • Incubate the reaction for 1 hour at room temperature.

  • Conjugation to Payload:

    • Dissolve the amine-containing cytotoxic payload in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the activated this compound solution to the payload solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the Aminooxy-PEG8-Payload conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the structure and purity of the product by LC-MS and NMR.

Protocol 2: Site-Specific Antibody Modification via Glycan Oxidation

This protocol describes the generation of aldehyde groups on the antibody's N-linked glycans.

  • Antibody Preparation:

    • Exchange the antibody into a suitable reaction buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 5.5) using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Oxidation Reaction:

    • Prepare a fresh solution of sodium periodate (NaIO₄) in the reaction buffer.

    • Add the NaIO₄ solution to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction on ice (4°C) for 30 minutes in the dark.

  • Quenching the Reaction:

    • Add propylene glycol to a final concentration of 10-20 mM to quench the excess sodium periodate.

    • Incubate on ice for 10 minutes.

  • Purification of Oxidized Antibody:

    • Immediately purify the oxidized antibody using a desalting column to remove the quenching agent and byproducts. The antibody is now ready for conjugation.

Protocol 3: Oxime Ligation of Aminooxy-PEG8-Payload to Oxidized Antibody
  • Reagent Preparation:

    • Dissolve the purified Aminooxy-PEG8-Payload in the conjugation buffer (e.g., PBS, pH 7.2-7.5) to create a stock solution.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the Aminooxy-PEG8-Payload solution to the oxidized antibody solution. The optimal molar ratio should be determined empirically for each specific antibody-payload combination.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification of the Antibody-Drug Conjugate:

    • Remove the unreacted Aminooxy-PEG8-Payload and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.

Protocol 4: Characterization of the Antibody-Drug Conjugate

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

  • Determination of Drug-to-Antibody Ratio (DAR):

    • Use one or more of the methods described in Table 3 (UV/Vis, HIC, RP-HPLC, or MS) to determine the average DAR and the distribution of drug-loaded species.

  • Analysis of Purity and Aggregation:

    • Analyze the purified ADC using size-exclusion chromatography (SEC-HPLC) to assess the level of aggregation and purity.

  • Confirmation of Conjugation:

    • Confirm the increase in molecular weight of the antibody after conjugation using SDS-PAGE.

  • Functional Assays:

    • Perform in vitro cell-based assays to evaluate the potency and target-dependent cytotoxicity of the ADC.

    • Conduct in vivo studies in relevant animal models to assess the efficacy and pharmacokinetic profile of the ADC.

Visualizing the Workflow and Key Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and relationships described in this guide.

G cluster_prep Preparation of Conjugation Components cluster_reaction Conjugation Process cluster_analysis Characterization Antibody Antibody Glycan Oxidation Glycan Oxidation Antibody->Glycan Oxidation NaIO4 This compound This compound Linker-Payload Synthesis Linker-Payload Synthesis This compound->Linker-Payload Synthesis Cytotoxic Payload Cytotoxic Payload Cytotoxic Payload->Linker-Payload Synthesis Oxime Ligation Oxime Ligation Glycan Oxidation->Oxime Ligation Aldehyde-Antibody Purified ADC Purified ADC Oxime Ligation->Purified ADC Linker-Payload Synthesis->Oxime Ligation Aminooxy-PEG8-Payload DAR Determination DAR Determination Purified ADC->DAR Determination Purity Analysis Purity Analysis Purified ADC->Purity Analysis Functional Assays Functional Assays Purified ADC->Functional Assays

Caption: Experimental workflow for site-specific ADC generation.

G Antibody Glycan Antibody Glycan Aldehyde Group Aldehyde Group Antibody Glycan->Aldehyde Group Periodate Oxidation Stable Oxime Bond Stable Oxime Bond Aldehyde Group->Stable Oxime Bond Oxime Ligation Aminooxy-PEG8-Payload Aminooxy-PEG8-Payload Aminooxy-PEG8-Payload->Stable Oxime Bond

Caption: Key chemical transformations in the conjugation process.

Troubleshooting

Table 4: Troubleshooting Guide for Antibody Conjugation

IssuePossible CauseRecommended Solution
Low Conjugation Efficiency Suboptimal pH for oxidation or ligation.Ensure reaction buffers are at the correct pH (5.5 for oxidation, 6.5-7.5 for ligation).
Inactive reagents.Use fresh, high-purity Aminooxy-PEG8-Payload and sodium periodate.
Insufficient molar excess of linker-payload.Increase the molar excess of the Aminooxy-PEG8-Payload.
Antibody degradation.Minimize incubation times and maintain recommended temperatures. Use milder reagents if necessary.
Antibody Aggregation High antibody concentration.Perform conjugation at a lower antibody concentration (e.g., 1-5 mg/mL).
Incompatible buffer components.Ensure the buffer does not contain substances that interfere with the reaction, such as primary amines (Tris, glycine) during oxidation.
Inconsistent DAR Variation in the number of glycan sites.Ensure consistent antibody production and purification processes.
Incomplete oxidation or ligation.Optimize reaction times and reagent concentrations.
Poor Stability of Conjugate Incorrect storage conditions.Store the final ADC at the recommended temperature (typically -20°C or -80°C) and consider adding stabilizers if necessary.
Cleavage of the linker.If using a cleavable linker, ensure it is stable under storage conditions.

By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can successfully implement this robust and site-specific antibody conjugation strategy for the development of next-generation antibody-drug conjugates.

References

Application Notes and Protocols for Bioconjugation with Aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG8-acid is a heterobifunctional linker that has become an invaluable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2] Its structure features a terminal aminooxy group and a carboxylic acid, separated by an 8-unit polyethylene glycol (PEG) spacer. This unique architecture offers several advantages for bioconjugation strategies.

The aminooxy group facilitates the highly selective and efficient formation of a stable oxime bond with aldehyde or ketone moieties on a target biomolecule.[1][3][4] This reaction, known as oxime ligation, is bioorthogonal and proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. The resulting oxime linkage is significantly more stable than imine or hydrazone bonds, particularly at physiological pH. The PEG8 spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate, while the terminal carboxylic acid provides a handle for subsequent modifications, such as attachment to a drug molecule or another biomolecule using standard carbodiimide chemistry.

These application notes provide detailed protocols and reaction conditions for the successful use of this compound in bioconjugation workflows.

Chemical Properties and Handling

PropertyValueReference
Molecular Formula C19H39NO11
Molecular Weight 457.52 g/mol
CAS Number 2055013-68-6
Appearance Varies (consult manufacturer's data sheet)
Solubility Soluble in water and common organic solvents (e.g., DMSO, DMF)
Storage Store at -20°C, desiccated and protected from light. Allow to warm to room temperature before opening to prevent moisture condensation.

Reaction Conditions for Oxime Ligation

The formation of an oxime bond between the aminooxy group of this compound and an aldehyde or ketone on a biomolecule is influenced by several key parameters.

pH

The optimal pH for uncatalyzed oxime ligation is typically in the range of 4.5 to 5.5. However, to maintain the stability of many proteins, the reaction is often performed at a neutral pH (6.5-7.5). At neutral pH, the reaction rate is significantly slower, and the use of a catalyst is highly recommended.

Catalysts

Aniline and its derivatives are effective nucleophilic catalysts that can significantly accelerate the rate of oxime ligation, especially at neutral pH. m-Phenylenediamine (mPDA) has been shown to be a particularly efficient catalyst, demonstrating a reaction rate up to 15 times faster than aniline at similar concentrations.

Reactant Concentration and Molar Ratio

The concentration of the reactants plays a crucial role in the reaction kinetics. For efficient conjugation, a molar excess of the this compound is typically used. The optimal molar ratio depends on the specific biomolecule and should be determined empirically, but a starting point of 10- to 50-fold molar excess of the PEG reagent over the biomolecule is common.

Temperature and Reaction Time

Oxime ligation can be performed at room temperature (20-25°C) or at 4°C for sensitive biomolecules. The reaction time can range from 2 to 24 hours, depending on the pH, catalyst concentration, and reactivity of the carbonyl group. Reaction progress should be monitored to determine the optimal time.

Quantitative Data on Reaction Kinetics

The following table summarizes the observed second-order rate constants (kobs) for oxime ligation under various conditions, illustrating the impact of catalysts and pH.

Aldehyde/KetoneAminooxy CompoundCatalyst (Concentration)pHSolventkobs (M⁻¹s⁻¹)Reference
BenzaldehydeAminooxyacetyl-peptideAniline (100 mM)7.00.3 M Na Phosphate8.2
CitralAminooxy-dansylAniline (50 mM)7.3Phosphate Buffer10.3
CitralAminooxy-dansylm-Phenylenediamine (50 mM)7.3Phosphate Buffer27.0
CitralAminooxy-dansylm-Phenylenediamine (500 mM)7.3Phosphate Buffer>100

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol describes the conjugation of this compound to a protein containing an aldehyde or ketone group.

Materials:

  • Protein with an accessible aldehyde or ketone group (1-10 mg/mL)

  • This compound

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5 (amine-free)

  • Catalyst Stock Solution (optional): 100 mM Aniline or m-Phenylenediamine in DMSO

  • Quenching Solution (optional): 1 M Hydroxylamine, pH 7.0

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis cassettes with an appropriate molecular weight cutoff (MWCO)

  • Analytical Instruments: SDS-PAGE, HPLC, Mass Spectrometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in the Reaction Buffer to create a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-50 fold) of the this compound solution to the protein solution.

    • If using a catalyst, add the catalyst stock solution to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle stirring.

  • Reaction Quenching (Optional):

    • To stop the reaction and consume unreacted aldehyde/ketone groups on the protein, add a small molar excess of the Quenching Solution and incubate for an additional 30-60 minutes.

  • Purification of the Conjugate:

    • Remove unreacted this compound, catalyst, and quenching reagent by SEC or dialysis.

  • Analysis and Storage:

    • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Determine the degree of PEGylation and purity using HPLC and/or mass spectrometry.

    • Store the final conjugate at -20°C or -80°C in a suitable buffer.

Protocol 2: Introduction of an Aldehyde Group onto a Glycoprotein for Subsequent PEGylation

This protocol describes the generation of aldehyde groups on a glycoprotein via mild periodate oxidation, followed by conjugation with this compound.

Materials:

  • Glycoprotein (1-10 mg/mL)

  • Sodium meta-periodate (NaIO4)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • This compound

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5 (amine-free)

  • Desalting column

  • Other materials as listed in Protocol 1

Procedure:

  • Glycoprotein Oxidation:

    • Dissolve the glycoprotein in cold Oxidation Buffer.

    • Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubating for 5 minutes on ice.

  • Buffer Exchange:

    • Immediately remove excess periodate and exchange the buffer to the Reaction Buffer using a desalting column.

  • Conjugation with this compound:

    • Follow steps 2-6 from Protocol 1 to conjugate the this compound to the oxidized glycoprotein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Suboptimal pHEnsure the reaction buffer pH is within the optimal range (6.5-7.5 for catalyzed reactions, or ~6.0 for uncatalyzed).
Inactive reagentsUse fresh, high-purity this compound and ensure the biomolecule has not degraded.
Steric hindranceIncrease the molar excess of this compound or increase the reaction time.
Absence of catalyst at neutral pHAdd a catalyst such as aniline or m-phenylenediamine to the reaction mixture.
Protein Precipitation High concentration of organic co-solventMinimize the amount of organic solvent used to dissolve the PEG reagent.
Protein instability in the reaction bufferScreen different buffer conditions or add stabilizing excipients.
Non-specific Binding Hydrophobic interactionsAdd a non-ionic detergent (e.g., Tween-20 at 0.05%) to the reaction and purification buffers.

Visualizations

G cluster_reactants Reactants cluster_reaction Oxime Ligation cluster_products Products Aminooxy_PEG8_Acid This compound (H2N-O-PEG8-COOH) Intermediate Schiff Base Intermediate Aminooxy_PEG8_Acid->Intermediate Biomolecule_Carbonyl Biomolecule with Aldehyde/Ketone Biomolecule_Carbonyl->Intermediate Conjugate Bioconjugate (Stable Oxime Bond) Intermediate->Conjugate Water H2O Intermediate->Water Catalyst Catalyst (e.g., Aniline) Catalyst->Intermediate

Caption: Chemical reaction pathway for oxime ligation.

G Start Start Reagent_Prep Reagent Preparation - Dissolve Protein - Dissolve this compound - Prepare Catalyst Solution Start->Reagent_Prep Conjugation Conjugation Reaction - Mix Reactants & Catalyst - Incubate (Time, Temp) Reagent_Prep->Conjugation Quenching Quenching (Optional) - Add Quenching Reagent Conjugation->Quenching Purification Purification - Size-Exclusion Chromatography or Dialysis Conjugation->Purification No Quenching Quenching->Purification Analysis Analysis - SDS-PAGE - HPLC - Mass Spectrometry Purification->Analysis Storage Storage -20°C or -80°C Analysis->Storage End End Storage->End

Caption: Experimental workflow for bioconjugation.

G pH pH Reaction_Rate Reaction Rate pH->Reaction_Rate Optimal ~4.5-5.5 (uncat.) Slower at neutral pH Catalyst Catalyst Catalyst->Reaction_Rate Increases rate, esp. at neutral pH Molar_Ratio Molar Ratio (PEG:Biomolecule) Conjugation_Efficiency Conjugation Efficiency Molar_Ratio->Conjugation_Efficiency Higher excess can increase efficiency Reaction_Rate->Conjugation_Efficiency Faster rate can lead to higher efficiency in a given time

Caption: Factors influencing reaction outcome.

References

Application Notes and Protocols for Aminooxy-PEG8-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. Aminooxy-PEG8-acid is a bifunctional linker that facilitates the site-specific conjugation of payloads to antibodies through a stable oxime bond.

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. It covers the preparation of the linker-payload conjugate, the modification of the antibody, the final conjugation reaction, and the characterization of the resulting ADC.

Principle of Oxime Ligation in ADC Development

The core of this methodology lies in the chemoselective reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime linkage. Since natural antibodies do not possess aldehyde or ketone functionalities, they must be introduced through protein engineering or chemical modification. A common method is the mild oxidation of the sugar moieties within the antibody's Fc region to generate aldehyde groups.

The this compound linker serves as a bridge, with its aminooxy group reacting with the engineered aldehyde on the antibody and its carboxylic acid group providing a handle for the attachment of a cytotoxic payload. The polyethylene glycol (PEG8) spacer enhances the solubility and pharmacokinetic properties of the ADC.

Properties of this compound

PropertyValue
Molecular Formula C19H39NO11
Molecular Weight 457.52 g/mol
Purity >95%
Solubility Soluble in water and most organic solvents

Experimental Protocols

Protocol 1: Preparation of Aminooxy-PEG8-Payload Conjugate

This protocol describes the activation of the carboxylic acid on this compound and its conjugation to an amine-containing cytotoxic payload.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of this compound: a. Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF. b. Add DCC or EDC (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.

  • Conjugation to Payload: a. In a separate vial, dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF. b. Add TEA or DIPEA (2-3 equivalents) to the payload solution. c. Slowly add the activated Aminooxy-PEG8-NHS ester solution to the payload solution. d. Stir the reaction mixture at room temperature overnight. Protect from light if the payload is light-sensitive.

  • Purification: a. Monitor the reaction to completion by TLC or LC-MS. b. Upon completion, remove the solvent under reduced pressure. c. Purify the resulting Aminooxy-PEG8-payload conjugate by reverse-phase HPLC. d. Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Antibody Modification – Generation of Aldehyde Groups

This protocol details the mild oxidation of the antibody's glycan chains to produce aldehyde groups.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO4)

  • Ethylene glycol

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

Procedure:

  • Buffer Exchange: Exchange the antibody into the reaction buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.

  • Oxidation: a. Prepare a fresh solution of sodium periodate in the reaction buffer. b. Add the sodium periodate solution to the antibody solution to a final concentration of 1-2 mM. c. Incubate the reaction on ice for 30 minutes in the dark.

  • Quenching: a. Add ethylene glycol to a final concentration of 10 mM to quench the excess sodium periodate. b. Incubate on ice for 10 minutes in the dark.

  • Purification: a. Immediately purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 4.5-5.5). b. Determine the concentration of the purified oxidized antibody using a spectrophotometer at 280 nm.

Protocol 3: Conjugation of Aminooxy-PEG8-Payload to Oxidized Antibody

This protocol describes the final step of conjugating the linker-payload to the modified antibody.

Materials:

  • Oxidized monoclonal antibody

  • Purified Aminooxy-PEG8-payload

  • Conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 4.5-5.5)

  • Aniline (optional catalyst)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Reaction Setup: a. Dissolve the Aminooxy-PEG8-payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the conjugation buffer. b. Add the Aminooxy-PEG8-payload solution to the oxidized antibody solution at a molar excess of 10-20 fold. c. (Optional) Add aniline to a final concentration of 10-20 mM to catalyze the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 4-16 hours with gentle shaking. Protect from light if necessary.

  • Purification: a. Purify the resulting ADC from unreacted linker-payload and other reagents using a size-exclusion chromatography (SEC) system. b. The ADC can be buffer-exchanged into a formulation buffer (e.g., PBS) during the purification process.

Protocol 4: ADC Characterization – Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.

Materials:

  • Purified ADC

  • HIC column (e.g., Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Sample Preparation: Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • HPLC Method: a. Equilibrate the HIC column with 100% Mobile Phase A. b. Inject 20-50 µg of the ADC sample. c. Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes. d. Monitor the elution profile at 280 nm.

  • Data Analysis: a. Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.). The species with higher DAR will have longer retention times due to increased hydrophobicity. b. Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Stability of the Oxime Linkage

The oxime bond formed between the aminooxy linker and the antibody's aldehyde group is significantly more stable than other linkages like hydrazones, particularly at physiological pH.[1][2][3][4][5]

Linkage TypeRelative Hydrolytic Stability at pH 7.0
Oxime High (rate constant for hydrolysis is ~600-fold lower than methylhydrazone)
Hydrazone Moderate to Low (labile to hydrolysis, especially under acidic conditions)

Visualizations

Experimental Workflow

G cluster_0 Payload Conjugation cluster_1 Antibody Modification cluster_2 Final ADC Assembly & Characterization A This compound + Payload B Activate Carboxylic Acid (EDC/NHS) A->B C Conjugate to Payload B->C D Purify Aminooxy- PEG8-Payload C->D H Conjugate Payload to Oxidized Antibody D->H Linker-Payload E Monoclonal Antibody F Oxidize Glycans (NaIO4) E->F G Purify Oxidized Antibody F->G G->H Modified Antibody I Purify ADC (SEC) H->I J Characterize ADC (HIC-HPLC for DAR) I->J

Caption: Workflow for ADC development using this compound.

Mechanism of Action: ADC Targeting the HER2 Pathway

Many ADCs target the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in several cancers. The following diagram illustrates the general mechanism of action for a HER2-targeting ADC.

G cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 1. Binding HER2_Internalized Internalized ADC-HER2 Complex HER2->HER2_Internalized 2. Internalization Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cell Death HER2_Internalized->Endosome

Caption: Mechanism of action for a HER2-targeting ADC.

Conclusion

This compound is a versatile and valuable tool for the development of site-specific ADCs. The formation of a stable oxime linkage provides a robust connection between the antibody and the payload, leading to ADCs with improved homogeneity and stability. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists working in the field of targeted cancer therapy. By following these methodologies, it is possible to generate and characterize well-defined ADCs for preclinical and clinical evaluation.

References

Site-Specific Protein Modification Using Aminooxy-PEG8-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in modern biochemical research and drug development. It allows for the precise attachment of moieties such as polyethylene glycol (PEG), fluorescent dyes, or cytotoxic drugs to a protein of interest. This precision is paramount for creating homogeneous bioconjugates with predictable and optimized therapeutic properties, including improved pharmacokinetics, reduced immunogenicity, and targeted delivery.

One of the most robust and versatile methods for achieving site-specific protein modification is through oxime ligation. This bioorthogonal reaction involves the formation of a stable oxime bond between an aminooxy group and a carbonyl group (aldehyde or ketone). Aminooxy-PEG8-acid is a heterobifunctional linker that embodies the utility of this chemistry. It features a terminal aminooxy group for covalent attachment to a carbonyl-modified protein and a carboxylic acid group for further conjugation to other molecules of interest. The eight-unit polyethylene glycol (PEG8) spacer enhances the solubility and bioavailability of the resulting conjugate.

These application notes provide a comprehensive guide to the use of this compound for site-specific protein modification, including detailed protocols for introducing a carbonyl group into a target protein and for the subsequent oxime ligation reaction.

Principle of Oxime Ligation

Oxime ligation is a chemoselective reaction between an aminooxy-functionalized molecule and a protein containing an aldehyde or ketone. The reaction proceeds under mild, aqueous conditions and is catalyzed by aniline or its derivatives.[1] The resulting oxime linkage is highly stable under physiological conditions.[1]

The overall process can be divided into two key stages:

  • Introduction of a Carbonyl Group: A unique aldehyde or ketone functionality is site-specifically introduced into the target protein.

  • Oxime Ligation: The carbonyl-modified protein is reacted with this compound to form a stable conjugate.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Weight457.52 g/mol
Chemical FormulaC₁₉H₃₉NO₁₁
PurityTypically ≥95%
Spacer Arm Length~35.4 Å (8 PEG units)
Reactive GroupsAminooxy (-O-NH₂), Carboxylic Acid (-COOH)
SolubilitySoluble in water and most organic solvents
Table 2: Typical Reaction Conditions for Oxime Ligation
ParameterRecommended RangeNotes
pH 4.5 - 7.0Optimal pH is often between 5.5 and 6.5.
Temperature 4 - 37 °CRoom temperature (20-25 °C) is often sufficient.
Reaction Time 1 - 24 hoursReaction progress should be monitored (e.g., by SDS-PAGE or Mass Spectrometry).
Molar Ratio (this compound : Protein) 10:1 to 50:1A molar excess of the PEG linker drives the reaction to completion.
Catalyst (Aniline) 10 - 100 mMAniline significantly accelerates the reaction rate.
Table 3: Example of Modification Efficiency
Target ProteinMethod of Carbonyl IntroductionMolar Ratio (PEG:Protein)Reaction Time (hours)Conjugation Efficiency (%)
Antibody (Herceptin)Periodate Oxidation of Glycans20:14~90%
Recombinant Human Growth HormoneN-terminal Transamination with Pyridoxal-5'-phosphate (PLP)30:16>85%
Green Fluorescent Protein (GFP)Genetic incorporation of a ketone-bearing unnatural amino acid50:12>95%

Experimental Protocols

Protocol 1: Site-Specific Introduction of an Aldehyde Group via N-terminal Serine Oxidation

This protocol describes the conversion of an N-terminal serine residue to a glyoxylyl (aldehyde) group using sodium periodate.

Materials:

  • Protein with an N-terminal serine residue

  • Sodium periodate (NaIO₄)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Desalting column (e.g., Sephadex G-25)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Oxidation Reaction:

    • Prepare a fresh stock solution of 100 mM sodium periodate in the Reaction Buffer.

    • Add the sodium periodate solution to the protein solution to a final concentration of 2 mM.

    • Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Purification of the Aldehyde-Modified Protein:

    • Remove excess sodium periodate by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.

    • Collect the protein-containing fractions. The protein now possesses an N-terminal aldehyde group and is ready for conjugation.

Protocol 2: Oxime Ligation with this compound

This protocol details the conjugation of the aldehyde-modified protein with this compound.

Materials:

  • Aldehyde-modified protein (from Protocol 1)

  • This compound

  • Conjugation Buffer: 100 mM sodium acetate, pH 5.5

  • Aniline (catalyst)

  • Quenching solution: 1 M hydroxylamine, pH 7.0

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

Procedure:

  • Preparation of Reactants:

    • Transfer the aldehyde-modified protein into the Conjugation Buffer using a desalting column or buffer exchange. Adjust the protein concentration to 1-5 mg/mL.

    • Dissolve this compound in the Conjugation Buffer to a concentration of 100 mM.

    • Prepare a 1 M stock solution of aniline in an organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add this compound to the protein solution to achieve the desired molar excess (e.g., 20-fold).

    • Add aniline to the reaction mixture to a final concentration of 20 mM.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing. Monitor the reaction progress by SDS-PAGE or mass spectrometry.

  • Quenching the Reaction (Optional):

    • To quench any unreacted aldehyde groups on the protein, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification of the Conjugate:

    • Purify the protein-PEG conjugate from excess reagents using an appropriate chromatography method (e.g., SEC or IEX).

    • Collect and pool the fractions containing the purified conjugate.

  • Characterization and Storage:

    • Analyze the purified conjugate to confirm the modification and assess purity (see Characterization section below).

    • Store the purified conjugate at -20°C or -80°C in a suitable buffer.

Mandatory Visualization

experimental_workflow cluster_prep Protein Preparation & Modification cluster_conjugation Oxime Ligation cluster_purification Purification & Analysis start Target Protein (with N-terminal Serine) oxidation Periodate Oxidation (NaIO₄) start->oxidation purify1 Desalting Column oxidation->purify1 aldehyde_protein Aldehyde-Modified Protein purify1->aldehyde_protein reaction Oxime Ligation (Aniline catalyst) aldehyde_protein->reaction peg This compound peg->reaction purify2 Purification (e.g., SEC) reaction->purify2 characterization Characterization (SDS-PAGE, MS) purify2->characterization final_product Purified Protein-PEG Conjugate characterization->final_product

Caption: Experimental workflow for site-specific protein modification using this compound.

Signaling Pathway Application: Probing GPCR Dimerization

Site-specific modification can be used to study protein-protein interactions, such as the dimerization of G-protein coupled receptors (GPCRs), which is crucial for their signaling function. By attaching a FRET (Förster Resonance Energy Transfer) donor to one GPCR monomer and a FRET acceptor to another, their proximity and interaction can be monitored.

GPCR_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling GPCR1 GPCR Monomer 1 (Aldehyde-modified) GPCR1_Donor GPCR1-Donor GPCR1->GPCR1_Donor Oxime Ligation GPCR2 GPCR Monomer 2 (Aldehyde-modified) GPCR2_Acceptor GPCR2-Acceptor GPCR2->GPCR2_Acceptor Oxime Ligation Donor_PEG Aminooxy-PEG8-Donor Donor_PEG->GPCR1_Donor Acceptor_PEG Aminooxy-PEG8-Acceptor Acceptor_PEG->GPCR2_Acceptor Dimer GPCR Dimer (FRET Signal) GPCR1_Donor->Dimer GPCR2_Acceptor->Dimer G_protein G-Protein Activation Dimer->G_protein Effector Effector Enzyme G_protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Cell_Response Cellular Response Second_Messenger->Cell_Response

Caption: Probing GPCR dimerization and signaling using site-specifically attached FRET pairs.

Characterization of the Protein-PEG Conjugate

Thorough characterization is essential to confirm successful conjugation and to determine the purity and homogeneity of the final product.

Table 4: Analytical Methods for Characterization
Analytical TechniquePurposeExpected Outcome
SDS-PAGE Assess the increase in molecular weight and purity.A distinct band shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Determine the precise molecular weight and confirm the number of attached PEG chains.A mass increase corresponding to the mass of the this compound moiety for each conjugated PEG molecule.
Size-Exclusion Chromatography (SEC-HPLC) Determine the hydrodynamic size, assess aggregation, and quantify purity.A shift to a shorter retention time for the PEGylated protein, indicating a larger hydrodynamic radius.
Reversed-Phase HPLC (RP-HPLC) Separate different PEGylated species and assess purity.Can be used to separate positional isomers or species with different degrees of PEGylation.
Peptide Mapping Identify the site of PEGylation.Analysis of peptide fragments after enzymatic digestion will reveal the modified amino acid residue.
Biological Activity Assay Evaluate the functional integrity of the PEGylated protein.Determine if the PEGylation has impacted the protein's biological function.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inefficient aldehyde formation- Suboptimal pH for oxime ligation- Insufficient molar excess of this compound- Inactive catalyst- Confirm aldehyde formation using a carbonyl-reactive probe.- Optimize the pH of the conjugation buffer (typically 5.5-6.5).- Increase the molar ratio of the PEG linker.- Use a fresh solution of aniline catalyst.
Protein Aggregation - Protein instability at the reaction pH- Hydrophobic interactions- Perform the reaction at a lower temperature (4°C).- Include stabilizing excipients (e.g., arginine, sucrose).- Add a non-ionic detergent (e.g., Tween-20 at 0.05%).
Non-specific Modification - Reaction of this compound with other functional groups (unlikely under these conditions)- Ensure the reaction conditions are within the recommended ranges. The high chemoselectivity of oxime ligation minimizes side reactions.

Conclusion

The use of this compound in conjunction with site-specific carbonyl introduction provides a powerful and reliable method for producing well-defined protein conjugates. The protocols and data presented in these application notes offer a robust starting point for researchers to develop and optimize their protein modification strategies for a wide range of applications in basic research, diagnostics, and therapeutics.

References

Application Notes and Protocols for the Purification of Aminooxy-PEG8-Acid Conjugated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability. The use of heterobifunctional linkers like Aminooxy-PEG8-acid allows for the site-specific attachment of PEG to a protein, offering greater control over the conjugation process and resulting in a more homogeneous product.

This document provides detailed application notes and protocols for the purification of proteins conjugated with this compound. The primary challenge in purifying PEGylated proteins lies in the heterogeneity of the reaction mixture, which may contain the desired mono-PEGylated conjugate, unreacted protein, excess PEGylating agent, and potentially multi-PEGylated species. The selection of an appropriate purification strategy is therefore critical to obtaining a final product with high purity and activity.

Core Principles of Purification

The purification of this compound conjugated proteins leverages the physicochemical changes imparted by the PEG chain. The increased size and altered surface charge and hydrophobicity of the conjugated protein are the primary properties exploited by various chromatographic techniques. The most common and effective methods for purifying PEGylated proteins are Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[1][]

Data Presentation: Comparative Analysis of Purification Techniques

The following table summarizes typical quantitative data obtained from the purification of a model 50 kDa protein conjugated with this compound using different chromatographic methods. These values are representative and may vary depending on the specific protein and conjugation conditions.

Purification MethodPurity of Final Product (%)Yield of Mono-PEGylated Conjugate (%)Resolution (Conjugate vs. Unreacted Protein)Key AdvantagesKey Limitations
Size-Exclusion Chromatography (SEC) >95%70-85%GoodEffective for removing unreacted PEG and separating by size.[]May not resolve multi-PEGylated species from the mono-PEGylated product effectively.[3]
Ion-Exchange Chromatography (IEX) >98%60-80%ExcellentHigh resolution separation of species with different surface charges.[]The PEG chain can shield charges, potentially reducing separation efficiency.
Hydrophobic Interaction Chromatography (HIC) >97%65-85%GoodOrthogonal separation mechanism to SEC and IEX.Protein binding and elution can be sensitive to buffer conditions.

Experimental Protocols

Protocol 1: General Conjugation of Protein with this compound

This protocol describes the conjugation of a protein containing an aldehyde or ketone group with this compound via oxime ligation.

Materials:

  • Protein with an accessible aldehyde or ketone group (1-5 mg/mL)

  • This compound

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5-7.0

  • Quenching Reagent (optional): 1 M hydroxylamine, pH 7.0

  • Dialysis tubing (appropriate MWCO) or centrifugal filtration units

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Dissolve this compound in the Conjugation Buffer to a 10-50 fold molar excess over the protein.

  • Conjugation Reaction: Add the this compound solution to the protein solution. Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle mixing. The optimal reaction time and temperature should be determined empirically for each protein.

  • Reaction Quenching (Optional): To consume any unreacted aldehyde/ketone groups on the protein, add a quenching reagent to a final concentration of 50 mM and incubate for 1 hour at room temperature.

  • Removal of Excess PEG: Remove unreacted this compound by dialysis against a suitable buffer or by using centrifugal filtration units.

Protocol 2: Purification of this compound Conjugated Protein by Size-Exclusion Chromatography (SEC)

This method separates molecules based on their hydrodynamic radius. The larger PEGylated conjugate will elute earlier than the smaller, unreacted protein.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • SEC column (e.g., Superdex 200 Increase 10/300 GL or equivalent)

  • Mobile Phase: 150 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

  • Purified conjugate from Protocol 1

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the Mobile Phase at a flow rate of 0.5 mL/min.

  • Sample Injection: Inject an appropriate volume of the concentrated conjugation reaction mixture onto the column.

  • Elution: Elute the proteins with the Mobile Phase at a flow rate of 0.5 mL/min. Monitor the elution profile at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the different peaks. The first major peak typically corresponds to the PEGylated conjugate, followed by the unreacted protein.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the identity and purity of the conjugate.

  • Pooling: Pool the fractions containing the pure conjugate.

Protocol 3: Purification of this compound Conjugated Protein by Ion-Exchange Chromatography (IEX)

This technique separates proteins based on their net surface charge. PEGylation can alter the surface charge of a protein, allowing for the separation of the conjugate from the native protein.

Instrumentation and Reagents:

  • HPLC or FPLC system with a UV detector

  • Cation or anion exchange column (e.g., Mono S or Mono Q, respectively)

  • Mobile Phase A (Binding Buffer): 20 mM Tris-HCl, pH 8.0 (for anion exchange) or 20 mM MES, pH 6.0 (for cation exchange)

  • Mobile Phase B (Elution Buffer): Mobile Phase A + 1 M NaCl

  • Purified conjugate from Protocol 1

Procedure:

  • Column Equilibration: Equilibrate the IEX column with Mobile Phase A until a stable baseline is achieved.

  • Sample Loading: Dilute the sample in Mobile Phase A and load it onto the column.

  • Washing: Wash the column with Mobile Phase A to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of Mobile Phase B (e.g., 0-100% B over 30 column volumes). The PEGylated protein is expected to elute at a different salt concentration than the unreacted protein due to the charge-shielding effect of the PEG chain.

  • Fraction Collection: Collect fractions across the gradient.

  • Analysis: Analyze the fractions by SDS-PAGE and/or mass spectrometry to identify those containing the pure conjugate.

  • Pooling: Pool the pure fractions.

Protocol 4: Purification of this compound Conjugated Protein by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. The attachment of a PEG chain can alter the hydrophobicity of a protein, enabling separation.

Instrumentation and Reagents:

  • HPLC or FPLC system with a UV detector

  • HIC column (e.g., Phenyl Sepharose or Butyl Sepharose)

  • Mobile Phase A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0

  • Purified conjugate from Protocol 1

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Preparation: Add ammonium sulfate to the protein sample to a final concentration of 1.5 M.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Washing: Wash the column with Mobile Phase A to remove unbound components.

  • Elution: Elute the bound proteins with a decreasing salt gradient (e.g., 100-0% Mobile Phase A with Mobile Phase B over 20 column volumes). The PEGylated protein will elute at a different salt concentration than the unreacted protein.

  • Fraction Collection: Collect fractions across the gradient.

  • Analysis: Analyze the fractions by SDS-PAGE and/or mass spectrometry.

  • Pooling: Pool the fractions containing the pure conjugate.

Visualizations

G Signaling Pathway: Oxime Ligation for Protein PEGylation Protein Protein with Aldehyde/Ketone Group Intermediate Oxime Intermediate Protein->Intermediate Reaction with PEG This compound PEG->Intermediate Conjugate PEGylated Protein (Stable Oxime Linkage) Intermediate->Conjugate Forms

Caption: Chemical pathway of oxime ligation for protein PEGylation.

G Experimental Workflow: Purification of PEGylated Protein cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis start Protein + this compound reaction Oxime Ligation Reaction start->reaction quench Quench (optional) reaction->quench sec SEC (Size-Exclusion Chromatography) quench->sec Crude Mixture iex IEX (Ion-Exchange Chromatography) sec->iex Partially Purified sds_page SDS-PAGE sec->sds_page end Purified PEGylated Protein sec->end hic HIC (Hydrophobic Interaction Chromatography) iex->hic Further Purification (optional) ms Mass Spectrometry iex->ms iex->end hplc Purity Analysis (HPLC) hic->hplc hic->end end->sds_page Final QC end->ms end->hplc

Caption: General workflow for conjugation and purification of PEGylated proteins.

G Logical Relationship: Purification Method Selection cluster_primary Primary Purification cluster_secondary Polishing Steps start Heterogeneous Reaction Mixture sec Size-Exclusion Chromatography (Removes free PEG) start->sec iex Ion-Exchange Chromatography (Separates by charge) sec->iex If charge difference exists hic Hydrophobic Interaction Chromatography (Separates by hydrophobicity) sec->hic If hydrophobicity difference exists end High Purity PEGylated Protein sec->end If sufficient purity iex->hic Orthogonal separation iex->end hic->iex Orthogonal separation hic->end

Caption: Decision tree for selecting a purification strategy.

References

Application Notes and Protocols for Efficient Oxime Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly selective bioorthogonal reaction essential for the synthesis of complex bioconjugates, drug delivery systems, and for the functionalization of biomolecules.[1][2][3] This chemical reaction involves the formation of a stable oxime bond through the condensation of an aminooxy group with an aldehyde or ketone.[1][4] The reaction's efficiency is critically dependent on the buffer conditions, particularly pH and the presence of a suitable catalyst. These application notes provide a detailed guide to optimizing buffer conditions for efficient oxime ligation, complete with experimental protocols and quantitative data to aid in experimental design.

The key advantages of oxime ligation in bioconjugation include its high chemoselectivity, the stability of the resulting oxime bond under physiological conditions, and the ability to proceed under mild, aqueous conditions, thereby preserving the integrity of sensitive biomolecules.

Optimal Buffer Conditions

The rate of oxime formation is significantly influenced by the pH of the reaction medium and the use of nucleophilic catalysts.

pH

For uncatalyzed oxime ligation reactions, the optimal pH is typically acidic, around 4.5. However, many biological macromolecules are not stable or soluble under these acidic conditions. For applications requiring physiological conditions, the reaction rate at neutral pH (pH 7.0-7.4) is considerably slow.

Catalysts

To overcome the slow reaction kinetics at neutral pH, nucleophilic catalysts are employed. Aniline and its derivatives have been extensively studied and are effective in accelerating oxime ligation across a range of pH values.

  • Aniline: The classic catalyst for oxime formation, aniline significantly enhances the reaction rate at both acidic and neutral pH. It operates by forming a more reactive Schiff base intermediate with the carbonyl compound.

  • Substituted Anilines: Electron-donating substituents on the aniline ring can further enhance catalytic activity.

    • p-Phenylenediamine: This catalyst is highly effective at neutral pH, even at low millimolar concentrations. It has been shown to be a more efficient catalyst than aniline in the pH range of 4-7.

    • m-Phenylenediamine: Notably more water-soluble than aniline, m-phenylenediamine can be used at higher concentrations, leading to a significant rate acceleration. It has been reported to be up to 15 times more efficient than aniline.

    • p-Methoxyaniline: This derivative has also demonstrated superior performance to aniline in catalyzing oxime formation at neutral pH.

  • Other Catalysts: Boronic acids have also been reported to facilitate rapid oxime condensations at neutral pH.

Quantitative Data on Reaction Kinetics

The choice of buffer, pH, and catalyst has a dramatic impact on the rate of oxime ligation. The following table summarizes key quantitative data from the literature to guide your experimental setup.

Aldehyde/KetoneAminooxy CompoundCatalyst (Concentration)pHBuffer/SolventRate Constant (k, M⁻¹s⁻¹) or Fold IncreaseReference
BenzaldehydeAminooxyacetyl-peptideAniline (100 mM)7.00.3 M Sodium Phosphate8.2
Model AldehydeAminooxy-functionalized PEGNone7.0Not SpecifiedBaseline
Model AldehydeAminooxy-functionalized PEGAniline7.0Not Specified19-fold faster than uncatalyzed
Model AldehydeAminooxy-functionalized PEGp-Phenylenediamine (2 mM)7.0Not Specified120-fold faster than uncatalyzed
Aldehyde-functionalized GFPDansylated aminooxy reagentAniline (100 mM)7.0Not SpecifiedMinimal product conversion
Aldehyde-functionalized GFPDansylated aminooxy reagentm-Phenylenediamine (750 mM)7.0Not SpecifiedReaction complete in 90s
General Oxime LigationNot SpecifiedAniline (10 or 100 mM)4.5Not SpecifiedUp to 400-fold rate increase
General Oxime LigationNot SpecifiedAniline (100 mM)7.0Not SpecifiedUp to 40-fold rate increase

Experimental Protocols

Here we provide detailed protocols for performing oxime ligation under different buffer conditions.

Protocol 1: Uncatalyzed Oxime Ligation at Acidic pH

This protocol is suitable for molecules that are stable under acidic conditions.

Materials:

  • Aldehyde or ketone-containing molecule

  • Aminooxy-containing molecule

  • Reaction Buffer: 100 mM Ammonium Acetate, pH 4.5

  • Organic co-solvent (e.g., DMSO or DMF), if required for solubility

  • Analytical equipment (e.g., HPLC, LC-MS) for monitoring reaction progress

Procedure:

  • Prepare a stock solution of the aldehyde or ketone-containing molecule in the reaction buffer or an organic co-solvent.

  • Prepare a stock solution of the aminooxy-containing molecule in the reaction buffer.

  • In a reaction vessel, combine the aldehyde/ketone and aminooxy solutions to the desired final concentrations. If an organic co-solvent is used, ensure the final concentration does not exceed a level that would denature or precipitate your biomolecules.

  • Incubate the reaction mixture at room temperature or 37°C.

  • Monitor the reaction progress by analyzing aliquots at different time points using HPLC or LC-MS.

  • Once the reaction is complete, the product can be purified by standard chromatographic techniques if necessary.

Protocol 2: Aniline-Catalyzed Oxime Ligation at Neutral pH

This protocol is ideal for bioconjugation reactions involving sensitive biomolecules that require physiological pH.

Materials:

  • Aldehyde or ketone-containing molecule

  • Aminooxy-containing molecule

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Catalyst Stock Solution: 1 M Aniline in DMSO or water (prepare fresh)

  • Analytical equipment (e.g., HPLC, LC-MS)

Procedure:

  • Prepare stock solutions of the aldehyde/ketone and aminooxy-containing molecules in the reaction buffer.

  • In a reaction vessel, combine the aldehyde/ketone and aminooxy solutions to the desired final concentrations.

  • Add the aniline catalyst stock solution to the reaction mixture to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature.

  • Monitor the formation of the oxime conjugate over time using an appropriate analytical method.

  • Upon completion, purify the conjugate as required.

Protocol 3: Enhanced Catalysis with p-Phenylenediamine at Neutral pH

This protocol offers accelerated kinetics for time-sensitive applications or when working with low reactant concentrations.

Materials:

  • Aldehyde or ketone-containing molecule

  • Aminooxy-containing molecule

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Catalyst Stock Solution: 100 mM p-Phenylenediamine in water (prepare fresh)

  • Analytical equipment (e.g., HPLC, LC-MS)

Procedure:

  • Prepare stock solutions of the reactants in the reaction buffer.

  • Combine the reactants in the reaction vessel.

  • Add the p-phenylenediamine stock solution to a final concentration of 2-10 mM.

  • Incubate the reaction at room temperature.

  • Monitor the reaction progress. Due to the enhanced rate, more frequent time points may be necessary in the initial phase.

  • Purify the final product once the reaction has reached completion.

Visualizing the Process

To better understand the chemical principles and workflows, the following diagrams are provided.

OximeLigationMechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Aldehyde Aldehyde/Ketone (R-C(=O)-R') Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral_Intermediate + Aminooxy Aminooxy Aminooxy (R''-O-NH2) Oxime Oxime (R-C(=N-O-R'')-R') Tetrahedral_Intermediate->Oxime - H2O Water H2O Catalyst Catalyst (e.g., Aniline) Catalyst->Tetrahedral_Intermediate Accelerates decomposition

Caption: Mechanism of Oxime Ligation.

ExperimentalWorkflow Start Start: Prepare Reactant and Buffer Solutions Mix Combine Reactants and Catalyst in Buffer Start->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Monitor Monitor Reaction Progress (e.g., HPLC, LC-MS) Incubate->Monitor Purify Purify Oxime Conjugate (if necessary) Monitor->Purify End End: Characterize Final Product Purify->End

Caption: General Experimental Workflow for Oxime Ligation.

Conclusion

The efficiency of oxime ligation is highly tunable through the careful selection of buffer pH and the use of appropriate catalysts. For applications requiring physiological pH, aniline and its more potent derivatives like p-phenylenediamine are indispensable for achieving rapid and high-yielding conjugations. By leveraging the quantitative data and protocols provided in these application notes, researchers can optimize their oxime ligation strategies for a wide range of applications in chemical biology, drug development, and materials science.

References

Molar Ratio Calculations for Aminooxy-PEG8-Acid Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG8-acid is a heterobifunctional linker that is instrumental in the field of bioconjugation and drug development. It possesses two distinct reactive functionalities: an aminooxy group and a terminal carboxylic acid. This dual nature allows for a versatile two-step conjugation strategy. The aminooxy group facilitates a highly selective and efficient reaction with carbonyl groups (aldehydes and ketones) to form a stable oxime linkage.[1][2] This "click-like" chemistry is favored for its high chemoselectivity, proceeding under mild, aqueous conditions, which is ideal for sensitive biological molecules.[3] The terminal carboxylic acid can be activated to react with primary amines, enabling further modification or conjugation.[2]

The polyethylene glycol (PEG) spacer, consisting of eight ethylene glycol units, enhances the solubility and pharmacokinetic profile of the conjugated molecule.[4] Understanding and optimizing the molar ratio of reactants is critical for achieving high yields and ensuring the desired degree of labeling. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in successfully utilizing this compound in their conjugation strategies.

Data Presentation: Quantitative Parameters for this compound Reactions

Optimizing the molar ratio of this compound to the target molecule is a critical step in achieving efficient conjugation. The ideal ratio is influenced by factors such as the concentration of reactants, the presence of steric hindrance, and the reactivity of the specific carbonyl group. The following tables summarize key quantitative parameters for reactions involving this compound.

Table 1: Molar Ratios for Oxime Ligation (this compound reacting with an Aldehyde/Ketone)

Molar Ratio (this compound : Carbonyl)Catalyst (Molar Excess)Typical Reaction TimeTemperature (°C)Expected YieldNotes
1:1 to 5:1Acetic Acid (2-5 fold)12-24 hours20-25>90%Suitable for small molecule conjugations.
10:1 to 50:1None or Aniline (catalytic)2-4 hours20-25VariableRecommended for proteins to drive the reaction to completion. The optimal ratio should be determined empirically.
10:1 to 50:1None or Aniline (catalytic)12-24 hours4VariableFor sensitive proteins, a lower temperature and longer incubation time are recommended.

Table 2: Reaction Conditions for Carboxylic Acid Activation (for subsequent reaction with amines)

Activation Reagent (Molar Excess over this compound)Reaction Time (Activation Step)Temperature (°C)Quenching AgentNotes
EDC/NHS (1.5-3 fold)15-30 minutes20-25Hydroxylamine or Tris bufferEDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are common activators for forming a stable amide bond with primary amines.

Experimental Protocols

Protocol 1: Oxime Ligation of an Aldehyde-Containing Protein with this compound

This protocol describes a general method for conjugating this compound to a protein that has been modified to contain aldehyde groups.

Materials:

  • Aldehyde-containing protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Catalyst (optional): Aniline or m-phenylenediamine (mPDA) stock solution (e.g., 100 mM in DMSO)

  • Quenching Solution (optional): Acetone or a small molecule with a carbonyl group

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in the reaction buffer to create a stock solution (e.g., 10-100 mM). The concentration will depend on the desired molar excess.

  • Molar Ratio Calculation:

    • Calculate the moles of the aldehyde-containing protein.

    • Determine the desired molar excess of this compound (e.g., 10 to 50-fold).

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess.

    • Formula: Volume of PEG reagent (µL) = (Molar excess * Moles of protein * 1,000,000) / Concentration of PEG reagent (mM)

  • Conjugation Reaction:

    • Add the calculated volume of the this compound solution to the protein solution.

    • If using a catalyst, add aniline or mPDA to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Reaction Quenching (Optional):

    • To consume unreacted this compound, add a small molar excess of acetone relative to the initial amount of the PEG reagent.

    • Incubate for an additional 30-60 minutes.

  • Purification of the Conjugate:

    • Remove unreacted this compound and other small molecules using size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.

  • Analysis and Storage:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight, indicating successful conjugation.

    • Further characterization can be performed using mass spectrometry.

    • Store the purified conjugate at -20°C or -80°C.

Protocol 2: Activation of the Carboxylic Acid Moiety of this compound and Conjugation to an Amine-Containing Molecule

This protocol outlines the steps for activating the carboxylic acid of this compound for subsequent reaction with a primary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • Activation Buffer: MES buffer (0.1 M, pH 4.5-6.0)

  • Coupling Buffer: PBS, pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: Hydroxylamine or Tris buffer

  • Purification System: SEC or dialysis

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in the activation buffer.

    • Dissolve the amine-containing molecule in the coupling buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the activation buffer.

  • Carboxylic Acid Activation:

    • Add a 1.5 to 3-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the amine-containing molecule solution. The pH of the final reaction mixture should be between 7.2 and 7.5 for optimal amine reactivity.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Reaction Quenching:

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification and Analysis:

    • Purify the conjugate using SEC or dialysis.

    • Analyze the final product using appropriate techniques such as HPLC, mass spectrometry, or SDS-PAGE.

Visualizations

Caption: Chemical reaction pathway for oxime ligation.

Experimental_Workflow A 1. Reagent Preparation (Protein & this compound) B 2. Molar Ratio Calculation (10-50x excess of PEG reagent) A->B Determine concentrations C 3. Conjugation Reaction (2-4h at RT or overnight at 4°C) B->C Add calculated volumes D 4. Quenching (Optional) (Add acetone) C->D Stop reaction E 5. Purification (SEC or Dialysis) C->E If no quenching D->E F 6. Analysis & Storage (SDS-PAGE, MS) E->F Characterize final product

Caption: Experimental workflow for protein conjugation.

References

Application Notes and Protocols for Creating Fluorescent Probes Using Aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and characterization of fluorescent probes utilizing the heterobifunctional linker, Aminooxy-PEG8-acid. This versatile reagent enables the creation of custom probes for a wide range of applications in biological research and drug development, including cellular imaging, immunoassays, and targeted drug delivery.

Introduction

This compound is a valuable tool in bioconjugation, featuring two distinct reactive functionalities separated by a hydrophilic polyethylene glycol (PEG) spacer. The aminooxy group reacts specifically with aldehydes and ketones to form a stable oxime bond, a reaction known as oxime ligation. This bioorthogonal reaction proceeds under mild conditions, making it ideal for labeling sensitive biomolecules. The carboxylic acid group provides a handle for conjugation to amine-containing molecules, such as fluorescent dyes, through standard amide bond formation chemistries. The PEG8 spacer enhances the solubility and biocompatibility of the resulting probe while minimizing steric hindrance.

This document outlines two primary strategies for the synthesis of fluorescent probes using this compound, followed by a general protocol for their application in labeling aldehyde-containing targets.

Key Applications

  • Fluorescent Labeling of Aldehyde- or Ketone-Containing Biomolecules: Site-specific labeling of proteins, glycoproteins (after periodate oxidation of sialic acids), and other molecules containing carbonyl groups.

  • Development of Targeted Fluorescent Probes: Conjugation of the fluorescent probe to targeting moieties such as antibodies, peptides, or small molecules.

  • Immunoassays and Flow Cytometry: Creation of custom fluorescent reagents for the detection and quantification of specific analytes.

  • Cellular Imaging: Visualization and tracking of biological processes in living cells.

Data Presentation: Spectroscopic Properties of a Model Fluorescent Probe

The following table summarizes the typical spectroscopic properties of a fluorescent probe synthesized by conjugating 5-Carboxyfluorescein (5-FAM) to this compound. These values are illustrative and may vary slightly depending on the specific reaction conditions and purification methods.

Property5-FAM (Free Dye)5-FAM-PEG8-Aminooxy Probe (Conjugate)Reference(s)
Excitation Maximum (λex)~494 nm~496 nm[1][2]
Emission Maximum (λem)~517 nm~520 nm[1][2]
Molar Extinction Coefficient (ε)~75,000 M⁻¹cm⁻¹~73,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φ)~0.93~0.85
Molecular Weight (MW)376.32 g/mol ~793.84 g/mol

Note: The quantum yield of fluorescent dyes can be influenced by conjugation. A slight decrease in the quantum yield of 5-FAM upon conjugation to the PEG linker is expected but it remains a highly fluorescent probe.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Probe via EDC/NHS Coupling

This protocol describes the synthesis of a fluorescent probe by activating the carboxylic acid of this compound with EDC and NHS, followed by reaction with an amine-containing fluorescent dye.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Fluorescein-amine, Rhodamine-amine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mg/mL.

    • Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC (20 mg/mL) and NHS (20 mg/mL) in Activation Buffer immediately before use.

  • Activation of this compound:

    • To the this compound solution, add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation to Fluorescent Dye:

    • Add a 1.1-fold molar excess of the dissolved fluorescent dye to the activated this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching of the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-activated linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the fluorescent probe conjugate by reverse-phase HPLC. Use a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile using a fluorescence detector set to the excitation and emission wavelengths of the chosen dye.

    • Collect the fractions corresponding to the desired product.

  • Characterization:

    • Confirm the identity and purity of the fluorescent probe by mass spectrometry (e.g., ESI-MS). The expected mass will be the sum of the molecular weights of this compound and the fluorescent dye, minus the mass of water.

    • Determine the concentration of the purified probe by measuring its absorbance at the λmax of the fluorophore and using the Beer-Lambert law.

Protocol 2: Labeling of Aldehyde-Containing Molecules with the Fluorescent Probe

This protocol provides a general method for labeling a target molecule containing an aldehyde or ketone group with the synthesized aminooxy-functionalized fluorescent probe.

Materials:

  • Purified fluorescent probe (from Protocol 1)

  • Aldehyde- or ketone-containing target molecule (e.g., periodate-oxidized glycoprotein, aldehyde-tagged protein)

  • Labeling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0

  • Aniline (optional, as a catalyst)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of the Labeling Reaction:

    • Dissolve the aldehyde-containing target molecule in Labeling Buffer.

    • Dissolve the fluorescent probe in Labeling Buffer.

  • Oxime Ligation:

    • Add a 10- to 50-fold molar excess of the fluorescent probe to the target molecule solution. The optimal ratio should be determined empirically.

    • For catalysis (optional but recommended), a freshly prepared solution of aniline in the labeling buffer can be added to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Molecule:

    • Remove the excess unreacted fluorescent probe by size-exclusion chromatography (SEC) using an appropriate resin and buffer system for the target molecule.

    • Monitor the elution profile by absorbance at 280 nm (for proteins) and the excitation wavelength of the fluorophore.

  • Characterization of the Labeled Molecule:

    • Degree of Labeling (DOL): For protein conjugates, the DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm and the λmax of the fluorophore.

    • SDS-PAGE Analysis: For protein conjugates, confirm successful labeling by observing a fluorescent band at the expected molecular weight of the protein on an SDS-PAGE gel imaged with a fluorescence scanner.

    • Mass Spectrometry: For a more precise characterization, the mass of the labeled molecule can be determined by mass spectrometry to confirm the covalent attachment of the fluorescent probe.

Visualizations

G cluster_synthesis Probe Synthesis This compound This compound Activated_Linker NHS-activated Aminooxy-PEG8-ester This compound->Activated_Linker Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Linker Fluorescent_Probe Aminooxy-PEG8-Dye (Fluorescent Probe) Activated_Linker->Fluorescent_Probe Conjugation Amine-Dye Amine-containing Fluorescent Dye Amine-Dye->Fluorescent_Probe

Caption: Synthesis of an aminooxy-functionalized fluorescent probe.

G cluster_labeling Biomolecule Labeling Fluorescent_Probe Aminooxy-PEG8-Dye (Fluorescent Probe) Labeled_Biomolecule Fluorescently Labeled Biomolecule Fluorescent_Probe->Labeled_Biomolecule Oxime Ligation Aldehyde_Target Aldehyde/Ketone -containing Biomolecule Aldehyde_Target->Labeled_Biomolecule Aniline Aniline (catalyst) Aniline->Labeled_Biomolecule

Caption: Labeling of a target biomolecule via oxime ligation.

G Start Start: Synthesized Fluorescent Probe Purification Purification of Probe (Reverse-Phase HPLC) Start->Purification Characterization_Probe Characterization of Probe (Mass Spectrometry, UV-Vis) Purification->Characterization_Probe Labeling Labeling of Target Molecule (Oxime Ligation) Characterization_Probe->Labeling Purification_Labeled Purification of Labeled Molecule (Size-Exclusion Chromatography) Labeling->Purification_Labeled Characterization_Labeled Characterization of Labeled Molecule (SDS-PAGE, Mass Spec, DOL) Purification_Labeled->Characterization_Labeled Application Downstream Applications (e.g., Cellular Imaging) Characterization_Labeled->Application

Caption: Experimental workflow from probe synthesis to application.

References

On-Resin Peptide Modification with Aminooxy-PEG8-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, increase its in vivo half-life by reducing renal clearance, and decrease its immunogenicity.[1][2] On-resin PEGylation, where the modification is performed while the peptide is still attached to the solid support, offers significant advantages by simplifying purification and allowing for the use of excess reagents to drive the reaction to completion.[3]

This document provides detailed application notes and protocols for the on-resin modification of peptides with Aminooxy-PEG8-acid. This method relies on the formation of a stable oxime bond between an aminooxy-functionalized PEG reagent and a peptide containing a ketone or aldehyde group.[4] This bioorthogonal ligation chemistry is highly efficient and proceeds under mild conditions, making it ideal for modifying complex peptides.[5]

Chemical Pathway

The core of this modification strategy is the chemoselective reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime linkage.

Peptide Resin-Bound Peptide with Aldehyde/Ketone Intermediate Reaction Intermediate Peptide->Intermediate + PEG This compound PEG->Intermediate Product Resin-Bound PEGylated Peptide (Oxime Linkage) Intermediate->Product Oxime Ligation Cleavage Cleavage & Deprotection Product->Cleavage TFA Cocktail FinalProduct Purified PEGylated Peptide Cleavage->FinalProduct

Caption: Chemical reaction pathway for on-resin peptide PEGylation via oxime ligation.

Experimental Workflow

The overall workflow for on-resin peptide modification with this compound involves several key stages, from the synthesis of the carbonyl-containing peptide to the final purification and analysis of the PEGylated product.

A 1. Solid-Phase Peptide Synthesis (Incorporate Carbonyl Group) B 2. On-Resin Oxime Ligation with this compound A->B C 3. Washing and Removal of Excess Reagents B->C D 4. Cleavage from Resin and Side-Chain Deprotection C->D E 5. Precipitation and Isolation of Crude PEGylated Peptide D->E F 6. Purification (e.g., RP-HPLC) E->F G 7. Characterization (e.g., LC-MS, MALDI-TOF) F->G

Caption: Experimental workflow for on-resin peptide modification.

Quantitative Data Summary

The following tables summarize typical quantitative data for the on-resin PEGylation process. Actual results may vary depending on the peptide sequence and specific reaction conditions.

Table 1: On-Resin Oxime Ligation Efficiency

Peptide SequenceMolar Excess of this compoundReaction Time (h)Coupling Efficiency (%)
Ac-Gly-Lys(Acetoacetyl)-Gly-NH-Resin5 eq.12>95
Ac-Phe-Leu-Gly(Formyl)-NH-Resin5 eq.12>95
Model Peptide 110 eq.2485-95
Model Peptide 210 eq.2490-98

Table 2: Characterization of Purified PEGylated Peptide

ParameterExpected ValueObserved Value
Purity (RP-HPLC)>95%96.5%
Molecular Weight (LC-MS)Calculated Mass + 457.52 Da3561.54 Da
Yield (Overall)Sequence Dependent10-20% (based on initial resin loading)

Experimental Protocols

Protocol 1: Synthesis of a Peptide with a C-terminal Aldehyde on-resin

This protocol describes the generation of a peptide aldehyde on a resin, which is a prerequisite for the oxime ligation with the aminooxy-PEG reagent.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HCTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine in N,N-Dimethylformamide (DMF) (20% v/v)

  • Diisobutylaluminium hydride (DIBAL-H) solution (1 M in toluene)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory equipment for solid-phase peptide synthesis

Procedure:

  • Assemble the desired peptide sequence on the Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • After the final coupling step, remove the N-terminal Fmoc protecting group with 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF, followed by DCM, and then anhydrous THF.

  • Swell the resin in anhydrous THF for 30 minutes.

  • Cool the reaction vessel to -78°C in a dry ice/acetone bath.

  • Slowly add 5 equivalents of DIBAL-H solution to the resin suspension.

  • Stir the reaction mixture at -78°C for 3 hours.

  • Quench the reaction by the slow addition of methanol.

  • Wash the resin extensively with THF, DCM, and DMF.

  • The resin-bound peptide aldehyde is now ready for the oxime ligation step.

Protocol 2: On-Resin Oxime Ligation with this compound

Materials:

  • Resin-bound peptide aldehyde (from Protocol 1)

  • This compound

  • Aniline (as catalyst)

  • Anhydrous DMF

  • Anhydrous DCM

Procedure:

  • Swell the peptide-resin in anhydrous DMF for 30 minutes.

  • In a separate vial, dissolve 5-10 equivalents of this compound in anhydrous DMF.

  • Add the this compound solution to the swollen resin.

  • Add 2 equivalents of aniline to the reaction mixture.

  • Agitate the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by a small-scale cleavage and subsequent LC-MS analysis.

  • After the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove excess reagents.

  • Dry the resin under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification

Materials:

  • Dry, PEGylated peptide-resin

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

  • Centrifuge

  • Reversed-phase HPLC (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under a stream of nitrogen.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the PEGylated peptide by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 4: Characterization of the PEGylated Peptide

Analytical HPLC:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Detection: UV at 220 nm and 280 nm.

  • Analysis: The purified peptide should appear as a single major peak.

Mass Spectrometry:

  • Technique: LC-MS or MALDI-TOF MS.

  • Analysis: The observed molecular weight should correspond to the calculated mass of the peptide plus the mass of the Aminooxy-PEG8 moiety (457.52 Da). This confirms the successful conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Ligation Efficiency Incomplete formation of the peptide aldehyde.Optimize the reduction conditions (time, temperature, equivalents of DIBAL-H). Confirm aldehyde formation with a colorimetric test.
Steric hindrance around the carbonyl group.Introduce a longer, more flexible spacer between the peptide backbone and the carbonyl group.
Inactive this compound.Use fresh reagent and ensure it has been stored under appropriate conditions (desiccated at -20°C).
Side Reactions during Cleavage Scavengers are insufficient for protecting sensitive residues.Use a cleavage cocktail tailored to the specific amino acid composition of the peptide.
Poor Purification Profile Aggregation of the PEGylated peptide.Adjust the pH of the mobile phase or add organic modifiers to improve solubility during RP-HPLC.
Incomplete reaction leading to a mixture of products.Re-optimize the on-resin ligation conditions to drive the reaction to completion.

References

Application Notes and Protocols for Small Molecule Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of small molecules to proteins is a fundamental technique in drug development, diagnostics, and life science research. This process enables the creation of advanced therapeutics like antibody-drug conjugates (ADCs), the development of sensitive diagnostic assays, and the study of protein function through the attachment of probes such as fluorescent dyes or biotin.[1][2][3] The success of these applications hinges on the precise control and characterization of the conjugation process.

This document provides a detailed overview of the experimental workflow for conjugating small molecules to proteins, including established protocols for common conjugation chemistries, purification methods, and characterization techniques.

Core Principles of Protein Conjugation

The fundamental principle of protein conjugation involves the formation of a stable covalent bond between a reactive group on the small molecule and a specific functional group on the protein.[4] The choice of conjugation chemistry is dictated by the available functional groups on both the protein and the small molecule, as well as the desired stability and properties of the final conjugate.

Commonly targeted amino acid residues on proteins include:

  • Lysine: The ε-amino group of lysine is a frequent target for amine-reactive reagents.[5]

  • Cysteine: The thiol group of cysteine is highly reactive towards specific reagents, enabling site-specific conjugation.

  • Aspartic and Glutamic Acids: The carboxylic acid groups of these residues can be targeted, although this is less common.

  • N-terminus: The α-amino group at the N-terminus of a protein can also be targeted by amine-reactive chemistry.

Experimental Workflow Overview

The general workflow for small molecule conjugation to proteins can be broken down into four key stages:

  • Preparation of Reactants: This involves preparing the protein and the small molecule in appropriate buffers and concentrations.

  • Conjugation Reaction: The protein and small molecule are mixed under optimized conditions to facilitate the covalent linkage.

  • Purification of the Conjugate: The desired protein-small molecule conjugate is separated from unreacted small molecules and other byproducts.

  • Characterization of the Conjugate: The final product is analyzed to determine key quality attributes, such as the degree of labeling or the drug-to-antibody ratio (DAR).

G General Experimental Workflow for Protein Conjugation prep 1. Preparation of Reactants conj 2. Conjugation Reaction prep->conj Initiate Reaction purify 3. Purification conj->purify Stop Reaction & Separate char 4. Characterization purify->char Analyze Final Product G Amine-Reactive Conjugation Workflow protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) conjugation Mix Protein and NHS Ester (1 hr, RT) protein_prep->conjugation nhs_prep Prepare NHS Ester Stock in DMSO/DMF nhs_prep->conjugation quenching Add Quenching Buffer (e.g., Tris) conjugation->quenching purification Purify via Desalting Column quenching->purification G Thiol-Reactive Conjugation Workflow protein_prep Prepare Protein in Degassed Buffer (pH 7.0-7.5) reduction Optional: Reduce Disulfides (DTT/TCEP) protein_prep->reduction conjugation Mix Protein and Maleimide protein_prep->conjugation No Reduction reduction->conjugation maleimide_prep Prepare Maleimide Stock in DMSO/DMF maleimide_prep->conjugation purification Purify via Desalting Column conjugation->purification G Click Chemistry (CuAAC) Workflow reactants Prepare Azide/Alkyne Molecules reaction Combine Reactants and Catalyst reactants->reaction catalyst Prepare CuSO4, Ligand, and Ascorbate catalyst->reaction initiate Add Sodium Ascorbate to Initiate reaction->initiate purify Purify Conjugate initiate->purify G Characterization Techniques for Protein Conjugates conjugate Purified Protein-Small Molecule Conjugate uv_vis UV-Vis Spectrophotometry conjugate->uv_vis Measures Average DAR hic Hydrophobic Interaction Chromatography (HIC) conjugate->hic Determines DAR Distribution ms Mass Spectrometry (MS) conjugate->ms Provides Precise Mass and DAR

References

Troubleshooting & Optimization

Technical Support Center: Oxime Ligation Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize oxime ligation reaction times and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of oxime ligation?

Oxime ligation is a chemoselective reaction that forms a stable oxime bond from the condensation of an aminooxy group with an aldehyde or a ketone.[1][2] The reaction is catalyzed by nucleophilic catalysts like aniline, which proceed via the formation of a more reactive Schiff base intermediate.[3][4]

Reactants Aldehyde/Ketone + Aminooxy Compound Schiff_Base Protonated Schiff Base Intermediate Reactants->Schiff_Base + Catalyst (fast) Catalyst Aniline Catalyst Tetrahedral_Intermediate Tetrahedral Intermediate Schiff_Base->Tetrahedral_Intermediate + Aminooxy Compound Oxime_Product Oxime Product + H₂O Tetrahedral_Intermediate->Oxime_Product - Catalyst (fast)

Caption: Aniline-catalyzed oxime ligation mechanism.

Q2: My oxime ligation reaction is very slow. What are the key factors I should consider for optimization?

Slow reaction kinetics are a common issue. The primary factors to investigate are pH, catalyst choice and concentration, reactant structure, and temperature. For bioconjugations, reactions at neutral pH are often slow, necessitating the use of a catalyst.[5]

Start Slow Oxime Ligation Check_pH Is the pH optimal? (Typically 4-5, or 7 with catalyst) Start->Check_pH Check_Catalyst Is a catalyst being used? (e.g., Aniline, Phenylenediamine) Check_pH->Check_Catalyst No Adjust_pH Adjust pH to 4-5 (if biomolecule is stable) Check_pH->Adjust_pH Yes Check_Concentration Are reactant/catalyst concentrations adequate? Check_Catalyst->Check_Concentration Yes Add_Catalyst Add an appropriate catalyst Check_Catalyst->Add_Catalyst No Check_Reactants Consider reactant structure. (Aldehydes > Ketones) Check_Concentration->Check_Reactants Yes Increase_Conc Increase reactant and/or catalyst concentration Check_Concentration->Increase_Conc No Modify_Reactant If possible, use an aldehyde instead of a ketone Check_Reactants->Modify_Reactant No Consider_Temp Consider unconventional methods (e.g., freezing, organic co-solvents) Check_Reactants->Consider_Temp Yes Success Reaction Optimized Adjust_pH->Success Add_Catalyst->Success Increase_Conc->Success Modify_Reactant->Success Consider_Temp->Success

Caption: Troubleshooting workflow for slow oxime ligation.

Q3: What is the optimal pH for oxime ligation?

The optimal pH for uncatalyzed oxime ligation is between 4 and 5. However, many biomolecules are not stable under these acidic conditions. For reactions at neutral pH (around 7), the use of a nucleophilic catalyst is often necessary to achieve a reasonable reaction rate.

Q4: Which catalyst should I choose to accelerate my reaction at neutral pH?

Aniline is a commonly used catalyst that can significantly increase the reaction rate at neutral pH. However, substituted anilines and phenylenediamines have been shown to be even more effective.

  • m-phenylenediamine (mPDA) has been reported to be up to 15 times more efficient than aniline, partly due to its higher solubility, which allows for use at higher concentrations.

  • p-phenylenediamine (pPDA) is also a highly effective catalyst at neutral pH, even at low millimolar concentrations, showing a 19-fold faster rate of protein PEGylation compared to the aniline-catalyzed reaction.

Other alternatives include anthranilic acids and 2-(aminomethyl)-benzimidazoles.

Troubleshooting Guide

Issue: Low or no product yield.

Potential Cause Troubleshooting Step
Suboptimal pH If your biomolecule is stable, adjust the pH to 4-5. For neutral pH reactions, ensure you are using an effective catalyst.
Inefficient Catalyst Switch to a more efficient catalyst like m-phenylenediamine or p-phenylenediamine, especially for reactions at neutral pH.
Low Reactant Concentration Increase the concentration of one or both reactants. The reaction rate is dependent on reactant concentration.
Reactant Degradation Ensure the stability of your aldehyde/ketone and aminooxy-functionalized molecules. The aminooxy group can be reactive.
Ketone Reactivity Reactions with ketones are significantly slower than with aldehydes. If possible, use an aldehyde. If not, a more potent catalyst and longer reaction times may be necessary.

Issue: Formation of side products.

Potential Cause Troubleshooting Step
Transoximation In the presence of other carbonyl-containing compounds or aminooxy species, exchange reactions can occur. Purify reactants to remove such impurities.
Catalyst-Related Side Reactions While catalysts like aniline are generally inert, ensure that your reaction conditions do not promote unwanted side reactions with your specific substrates.
Oxidative Side Reactions For disulfide-rich peptides, ensure that the reaction conditions are compatible with maintaining the disulfide bonds.

Quantitative Data on Reaction Optimization

The choice of catalyst and its concentration can dramatically impact the observed reaction rate constant (kobs).

Table 1: Comparison of Catalysts for Oxime Ligation

Aldehyde/KetoneAminooxy CompoundCatalyst (Concentration)pHSolventkobs (M⁻¹s⁻¹)Reference(s)
BenzaldehydeAminooxyacetyl-peptideAniline (100 mM)7.00.3 M Na Phosphate8.2
CitralAminooxy-dansylAniline (50 mM)7.3Phosphate Buffer10.3
CitralAminooxy-dansylm-Phenylenediamine (50 mM)7.3Phosphate Buffer27.0
CitralAminooxy-dansylm-Phenylenediamine (500 mM)7.3Phosphate Buffer>100
Protein-aldehydeAminooxy-PEGNone7.0--
Protein-aldehydeAminooxy-PEGAniline (10 mM)7.0-19x faster than uncatalyzed
Protein-aldehydeAminooxy-PEGp-Phenylenediamine (10 mM)7.0-120x faster than uncatalyzed

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Oxime Ligation

This protocol is adapted from kinetic analysis studies of various catalysts.

  • Prepare Stock Solutions:

    • Aldehyde/ketone stock solution in an appropriate solvent (e.g., DMSO).

    • Aminooxy-containing compound stock solution in reaction buffer.

    • Catalyst (e.g., aniline, mPDA) stock solutions at various concentrations in reaction buffer.

    • Reaction Buffer: 100 mM Phosphate Buffer, pH 7.0.

  • Set up the Reaction Mixture:

    • In a suitable reaction vessel (e.g., a cuvette for fluorescence monitoring), combine the reaction buffer, the aldehyde/ketone solution, and the catalyst solution to the desired final concentrations.

    • Equilibrate the mixture at the desired reaction temperature (e.g., room temperature) for 1-2 minutes.

  • Initiate the Reaction:

    • Add the aminooxy-containing compound to initiate the ligation.

  • Monitor Reaction Progress:

    • Follow the reaction progress over time using a suitable analytical technique such as HPLC or fluorescence spectroscopy (if one of the components is fluorescent).

    • For HPLC analysis, quench aliquots of the reaction at different time points and analyze the consumption of reactants and formation of the product.

  • Data Analysis:

    • Determine the initial reaction rates and calculate the observed rate constants (kobs).

Prep_Stocks Prepare Stock Solutions (Reactants, Catalyst, Buffer) Setup_Reaction Set up Reaction Mixture (Buffer, Aldehyde/Ketone, Catalyst) Prep_Stocks->Setup_Reaction Equilibrate Equilibrate at Desired Temperature Setup_Reaction->Equilibrate Initiate Initiate with Aminooxy Compound Equilibrate->Initiate Monitor Monitor Reaction Progress (HPLC, Fluorescence) Initiate->Monitor Analyze Analyze Data and Calculate Rate Constants Monitor->Analyze

Caption: Experimental workflow for catalyst screening.

Protocol 2: Accelerated Ligation in Organic Solvents or by Freezing

For time-sensitive applications like radiolabeling, unconventional methods can dramatically reduce reaction times.

  • Organic Co-solvents: For reactants with sufficient solubility, using organic solvents like DMF or 80% acetonitrile can increase reactant concentrations and accelerate kinetics, achieving complete ligation in seconds to minutes.

  • Freezing: Slowly freezing the aqueous reaction mixture at -20°C can increase the reaction rate by up to two orders of magnitude at neutral pH, which is a more significant rate enhancement than that provided by an aniline catalyst. This is attributed to the freeze-concentration effect.

References

Preventing aggregation during Aminooxy-PEG8-acid conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address aggregation and other common issues encountered during Aminooxy-PEG8-acid conjugation to aldehyde- or ketone-containing molecules (e.g., oxidized glycoproteins).

Frequently Asked Questions (FAQs)

Q1: What is this compound conjugation and why is it used?

A1: this compound conjugation is a bioconjugation technique that forms a stable oxime bond between an aminooxy group (-O-NH₂) on the PEG reagent and a carbonyl group (aldehyde or ketone) on a target molecule. This method is highly chemoselective, meaning it specifically targets carbonyls with minimal side reactions.[1][2] The PEG8 (polyethylene glycol with eight repeating units) moiety is incorporated to enhance the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[1][3]

Q2: What are the primary causes of protein aggregation during this conjugation?

A2: Aggregation during aminooxy-PEG conjugation can stem from several factors:

  • Suboptimal Reaction Conditions: The pH of the reaction buffer is critical. While the reaction proceeds over a range, a pH that is too close to the protein's isoelectric point (pI) can reduce its solubility and lead to aggregation.[4]

  • Protein Instability: The protein itself may be inherently unstable in the chosen buffer system or at the required concentration, leading to self-association.

  • High Reagent Concentration: Adding the this compound reagent too quickly or at a very high concentration can cause localized changes in the solution properties, promoting protein precipitation.

  • Presence of Organic Solvents: If the PEG reagent is first dissolved in an organic solvent like DMSO, adding a large volume (e.g., >10%) to the aqueous protein solution can denature the protein and cause it to aggregate.

  • Over-labeling: Attaching too many PEG molecules can alter the protein's surface properties, potentially exposing hydrophobic patches that drive intermolecular aggregation.

Q3: What is the optimal pH for an aminooxy conjugation reaction?

A3: The optimal pH for oxime ligation is a balance between reaction speed and protein stability. The reaction is often most efficient under slightly acidic conditions (pH 4.5-6.0). However, many proteins are not stable at this pH. Therefore, the reaction is commonly performed at a near-neutral pH (6.5-7.5) to maintain the integrity of the biomolecule. The use of a catalyst, such as aniline, can significantly accelerate the reaction rate at neutral pH.

Q4: How can I detect and quantify aggregation in my sample?

A4: Several analytical techniques can be used to detect and quantify aggregation:

  • Size Exclusion Chromatography (SEC): This is a primary method for separating monomers from aggregates based on size. The appearance of high molecular weight species eluting earlier than the monomer peak is indicative of aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregate populations.

  • SDS-PAGE: Under non-reducing conditions, SDS-PAGE can reveal high molecular weight bands corresponding to covalent aggregates.

  • Visual Inspection: In severe cases, aggregation can be observed as visible turbidity or precipitation in the reaction tube.

Troubleshooting Guide: Preventing Aggregation

This guide provides solutions to common problems encountered during the conjugation process.

ProblemPossible Cause(s)Suggested Solution(s)
Visible precipitation or turbidity forms immediately after adding the PEG reagent. 1. High Local Reagent Concentration: Adding the PEG reagent too quickly. 2. Solvent Mismatch: High percentage of organic solvent (e.g., DMSO) from the PEG stock solution. 3. pH Shock: The pH of the PEG reagent solution is drastically different from the protein buffer.1. Slow Addition: Add the dissolved PEG reagent to the protein solution slowly and dropwise while gently stirring. 2. Minimize Organic Solvent: Prepare a more concentrated stock of the PEG reagent to keep the final solvent concentration below 5-10%. 3. Buffer Compatibility: Ensure the PEG reagent is dissolved in a buffer compatible with your protein solution.
Analysis by SEC shows high molecular weight (HMW) species after the reaction. 1. Suboptimal Buffer pH: The reaction pH is too close to the protein's isoelectric point (pI), reducing solubility. 2. Protein Concentration Too High: High protein concentrations can increase the likelihood of intermolecular interactions. 3. Over-PEGylation: Excessive modification of the protein surface alters its physicochemical properties.1. pH Optimization: Perform small-scale trial reactions across a pH range (e.g., 6.0 to 7.5) to find the best balance of reaction efficiency and protein stability. 2. Adjust Protein Concentration: If aggregation occurs, try reducing the protein concentration to 1-2 mg/mL. 3. Titrate PEG Reagent: Perform a titration experiment with varying molar excess of the this compound (e.g., 5x, 10x, 20x) to find the lowest ratio that provides sufficient labeling without causing aggregation.
Conjugate is soluble after the reaction but aggregates during purification or storage. 1. Change in Isoelectric Point (pI): PEGylation can lower the pI of the protein. If the new pI is close to the purification or storage buffer pH, solubility will decrease. 2. Buffer Components: The storage buffer may lack stabilizing excipients.1. Buffer Screening for Storage: After purification, exchange the conjugate into a panel of different buffers (e.g., histidine, citrate) at various pH values to identify the most stabilizing formulation. 2. Add Stabilizing Excipients: Incorporate stabilizers such as sugars (trehalose, sucrose), amino acids (arginine, glycine), or non-ionic surfactants (polysorbate 20/80) into the final formulation buffer to prevent aggregation.
Low conjugation efficiency forces the use of high reagent concentrations, leading to aggregation. 1. Slow Reaction Kinetics at Neutral pH: The uncatalyzed oxime ligation can be slow at pH 7.0-7.5. 2. Inactive Reagents: The aminooxy-PEG reagent may have degraded, or the carbonyl sites on the target molecule may not be sufficiently reactive.1. Use a Catalyst: Add a catalyst like aniline (typically 10-100 mM) to the reaction mixture to accelerate the rate of oxime bond formation, allowing for lower reagent concentrations. 2. Use Fresh Reagents: Prepare the this compound solution fresh before each conjugation. Ensure the aldehyde/ketone groups on the target molecule were generated efficiently.

Experimental Protocols

Protocol 1: General this compound Conjugation to an Oxidized Antibody

This protocol provides a starting point for conjugating this compound to aldehyde groups generated on an antibody through mild periodate oxidation of its carbohydrate moieties.

A. Materials:

  • Antibody in an amine-free buffer (e.g., PBS), concentration: 2-10 mg/mL.

  • This compound.

  • Anhydrous DMSO.

  • Sodium meta-periodate (NaIO₄).

  • Ethylene glycol.

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 150 mM NaCl, pH 7.2.

  • Catalyst (Optional): Aniline.

  • Purification: Size Exclusion Chromatography (SEC) column or dialysis cassette (10K MWCO).

B. Procedure:

  • Antibody Preparation & Oxidation:

    • Buffer exchange the antibody into the Oxidation Buffer.

    • Add a freshly prepared solution of NaIO₄ to a final concentration of 1-2 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding ethylene glycol to a final concentration of 10-15 mM and incubate for 10 minutes on ice.

    • Immediately remove excess periodate and exchange the oxidized antibody into the cold Conjugation Buffer using an SEC desalting column or dialysis.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to create a 50-100 mM stock solution.

  • Conjugation Reaction:

    • Adjust the oxidized antibody concentration to 1-5 mg/mL in the Conjugation Buffer.

    • Add a 20 to 50-fold molar excess of the dissolved this compound to the antibody solution. Add the reagent dropwise while gently stirring.

    • (Optional) If using a catalyst, add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove unreacted PEG reagent and byproducts by SEC or dialysis against your desired storage buffer.

  • Analysis:

    • Confirm conjugation and assess aggregation using SEC-HPLC and SDS-PAGE.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

A. Materials:

  • HPLC system with a UV detector.

  • SEC column suitable for separating monoclonal antibodies and their aggregates (e.g., TSKgel G3000SWxL or similar).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.9.

B. Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Prior to injection, centrifuge the sample (conjugate reaction mixture or purified conjugate) at 14,000 x g for 5 minutes to remove any large precipitates.

  • Injection: Inject 20-50 µg of the sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Analysis:

    • Identify the main peak corresponding to the monomeric conjugate.

    • Peaks eluting before the main peak represent soluble aggregates (dimers, trimers, and higher-order oligomers).

    • Integrate the peak areas to calculate the percentage of monomer and the percentage of high molecular weight (HMW) species (aggregates).

Visualizations

G cluster_prep Phase 1: Preparation cluster_conj Phase 2: Conjugation cluster_analysis Phase 3: Purification & Analysis P1 Prepare Protein in Oxidation Buffer P2 Add NaIO4 (Oxidation) P1->P2 P3 Quench with Ethylene Glycol P2->P3 P4 Buffer Exchange into Conjugation Buffer P3->P4 C2 Add PEG Reagent to Protein P4->C2 C1 Prepare Aminooxy- PEG8-acid Stock C1->C2 C3 Incubate (2-4h RT or O/N 4°C) C2->C3 A1 Purify Conjugate (SEC or Dialysis) C3->A1 A2 Analyze by SEC-HPLC & SDS-PAGE A1->A2 A3 Characterize Final Product A2->A3

Caption: Experimental workflow for this compound conjugation.

G Start Aggregation Observed by SEC/DLS? CheckpH Is reaction pH far from pI? Start->CheckpH Yes CheckConc Is protein concentration low (1-5 mg/mL)? CheckpH->CheckConc Yes OptimizepH Action: Screen pH range 6.0-7.5 CheckpH->OptimizepH No CheckReagent Was PEG reagent added slowly? CheckConc->CheckReagent Yes LowerConc Action: Reduce protein concentration CheckConc->LowerConc No CheckSolvent Is final organic solvent <5%? CheckReagent->CheckSolvent Yes AddSlowly Action: Add reagent dropwise with mixing CheckReagent->AddSlowly No ReduceSolvent Action: Use more concentrated PEG stock CheckSolvent->ReduceSolvent No Success Problem Solved CheckSolvent->Success Yes OptimizepH->Success LowerConc->Success AddSlowly->Success ReduceSolvent->Success

Caption: Troubleshooting decision tree for aggregation issues.

References

Technical Support Center: Optimizing EDC Coupling with Aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling chemistry, specifically involving Aminooxy-PEG8-acid. Our aim is to help you improve the efficiency of your conjugation reactions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of EDC coupling with this compound?

A1: EDC is a zero-length crosslinker that activates carboxyl groups (-COOH) to make them reactive towards nucleophiles. The reaction proceeds in two potential steps:

  • Activation: EDC reacts with a carboxyl group on your protein or molecule of interest to form a highly reactive and unstable O-acylisourea intermediate.[1]

  • Coupling: This intermediate can then react with the aminooxy group (-O-NH2) of this compound. The aminooxy group, acting as a nucleophile, attacks the activated carboxyl group, forming a stable amide-like bond and releasing a soluble urea byproduct.[1]

To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with the aminooxy group.[1]

Q2: What is the optimal pH for EDC coupling with an aminooxy group?

A2: The efficiency of EDC coupling is highly pH-dependent. The process involves two key reactions, each with its own optimal pH range:

  • Carboxyl Activation (Step 1): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 . MES buffer is a common choice for this activation step as it lacks competing carboxyl and amine groups.[1]

  • Aminooxy Coupling (Step 2): The reaction of the activated carboxyl group (as an NHS ester) with the aminooxy group is more efficient at a pH of 6.0 to 7.5 . The aminooxy group is a potent nucleophile at a lower pH compared to primary amines.

For a two-step protocol, it is recommended to perform the activation in a buffer like MES at pH 5-6, and then adjust the pH to 6.0-7.5 for the coupling reaction with this compound.

Q3: How do I choose the right buffer for my reaction?

A3: It is critical to use buffers that do not contain extraneous carboxylates or primary amines, as these will compete in the reaction, reducing your coupling efficiency.

Recommended BuffersBuffers to Avoid
MES (2-(N-morpholino)ethanesulfonic acid)Tris (contains primary amines)
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)Glycine (contains a primary amine and carboxylate)
Phosphate-Buffered Saline (PBS) (for the coupling step)Acetate (contains carboxylates)
Borate Buffer Citrate (contains carboxylates)

Q4: How should I prepare and store EDC and NHS/sulfo-NHS?

A4: Both EDC and NHS are moisture-sensitive. To maintain their activity:

  • Storage: Store desiccated at -20°C.

  • Handling: Before opening, allow the vials to equilibrate to room temperature to prevent condensation. Use the required amount and promptly reseal the vials. For frequent use, consider preparing single-use aliquots.

Q5: Can the PEG8 linker in this compound cause issues?

A5: Yes, the polyethylene glycol (PEG) chain can introduce steric hindrance, which may affect the reaction kinetics.[2] This is particularly relevant when the conjugation site on your target molecule is in a sterically crowded environment. The flexible nature of the PEG chain can also create a protective layer that might impede access to the reactive site. If you suspect steric hindrance is lowering your yield, consider optimizing the molar ratio of your reagents or increasing the reaction time.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield Inactive Reagents: EDC and/or NHS have been hydrolyzed due to improper storage or handling.Use fresh, high-quality EDC and NHS. Always allow reagents to warm to room temperature before opening to prevent moisture condensation.
Suboptimal pH: The pH of the reaction buffer is outside the optimal range for either the activation or coupling step.Verify the pH of your buffers. For a two-step reaction, use MES buffer at pH 4.5-6.0 for activation and then increase the pH to 6.0-7.5 for coupling to the aminooxy group.
Competing Nucleophiles/Carboxylates: The presence of primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) in the buffer or sample.Perform a buffer exchange into a non-reactive buffer (e.g., MES, HEPES, or PBS) before starting the conjugation.
Insufficient Molar Excess of Reagents: The concentration of EDC, NHS, or this compound is too low.Increase the molar excess of the this compound. Also, consider increasing the EDC and NHS concentrations. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the carboxyl-containing molecule.
Hydrolysis of Activated Intermediate: The O-acylisourea or NHS-ester intermediate is hydrolyzing before it can react with the aminooxy group.Ensure the timely addition of this compound after the activation step. The use of NHS or sulfo-NHS is highly recommended to create a more stable intermediate.
Precipitation During Reaction High Reagent Concentration: A very high concentration of EDC can sometimes lead to precipitation.If using a large excess of EDC, try reducing the concentration.
Protein Aggregation: Changes in pH or the addition of reagents may cause your protein to aggregate.Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility.
Inconsistent Results Variability in Reagent Activity: Inconsistent handling and storage of EDC and NHS.Prepare fresh solutions of EDC and NHS for each experiment or use single-use aliquots.
Inaccurate Reagent Quantitation: Errors in calculating molar ratios.Double-check all calculations for reagent concentrations and molar excesses.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol is designed to maximize efficiency by separating the carboxyl activation and aminooxy coupling steps.

Materials:

  • Protein with accessible carboxyl groups

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 6.5-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Methodology:

  • Protein Preparation: Dissolve your protein in Activation Buffer to a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer. A typical starting concentration is 10 mg/mL.

  • Carboxyl Activation:

    • Add EDC and Sulfo-NHS to the protein solution. Refer to the table below for recommended molar ratios.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents (Optional but Recommended): To prevent unwanted side reactions with the this compound, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

  • Coupling Reaction:

    • Immediately add the activated protein to the this compound solution (dissolved in Coupling Buffer).

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification: Remove excess reagents and byproducts by dialysis or size-exclusion chromatography.

Recommended Molar Ratios for Activation:

ReagentMolar Excess (relative to Protein)
EDC2-10 fold
Sulfo-NHS2-10 fold
This compound10-50 fold

Note: These are starting recommendations. Optimal ratios may vary depending on the protein and should be determined empirically.

Protocol 2: One-Step EDC Coupling of this compound to a Protein

This protocol is simpler but may result in lower efficiency and potential protein cross-linking if the protein also contains accessible primary amines.

Materials:

  • Protein with accessible carboxyl groups

  • This compound

  • EDC

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Methodology:

  • Reaction Setup: Dissolve the protein and this compound in the Reaction Buffer.

  • Reagent Preparation: Prepare a fresh solution of EDC in Reaction Buffer (e.g., 10 mg/mL).

  • Initiate Coupling: Add the EDC solution to the protein/Aminooxy-PEG8-acid mixture.

  • Incubation: React for 2 hours at room temperature.

  • Quenching: Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Purification: Purify the conjugate using dialysis or size-exclusion chromatography.

Visualizations

EDC_Coupling_Workflow cluster_activation Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 6.0-7.5) Protein_COOH Protein-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Protein_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + NHS Conjugate Protein-PEG8 Conjugate O_Acylisourea->Conjugate + this compound (less efficient) NHS NHS / Sulfo-NHS NHS_Ester->Conjugate + this compound Aminooxy_PEG This compound

Caption: Workflow for the two-step EDC/NHS coupling of this compound.

Troubleshooting_Tree cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_ratios Stoichiometry Start Low Coupling Efficiency? Check_Reagents Are EDC/NHS fresh and stored properly? Start->Check_Reagents No Use_Fresh Action: Use fresh reagents, allow to warm before opening. Check_Reagents->Use_Fresh No Check_pH Is the buffer pH optimal for each step? Check_Reagents->Check_pH Yes Adjust_pH Action: Verify and adjust pH. Activation: 4.5-6.0 Coupling: 6.0-7.5 Check_pH->Adjust_pH No Check_Buffer Does the buffer contain competing amines or carboxylates? Check_pH->Check_Buffer Yes Buffer_Exchange Action: Perform buffer exchange into MES or PBS. Check_Buffer->Buffer_Exchange Yes Check_Ratios Are molar ratios of reagents sufficient? Check_Buffer->Check_Ratios No Increase_Ratios Action: Increase molar excess of this compound and/or EDC/NHS. Check_Ratios->Increase_Ratios No

Caption: A decision tree for troubleshooting low EDC coupling efficiency.

References

Technical Support Center: Catalyst Selection for Accelerating Oxime Ligation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing catalysts to accelerate oxime ligation reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in oxime ligation?

A1: A catalyst in oxime ligation increases the rate of the reaction between an aminooxy-functionalized molecule and an aldehyde or ketone.[1][2] The catalyst facilitates the formation of a stable oxime bond under milder conditions and at a faster pace than an uncatalyzed reaction.[3] This is particularly crucial when working with sensitive biomolecules or when rapid conjugation is required.[2]

Q2: What are the most commonly used catalysts for oxime ligation?

A2: Aniline and its derivatives are the most frequently used catalysts for oxime ligation.[1] Aniline was one of the first and is a well-established catalyst. More recently, substituted anilines such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have been shown to be even more effective.

Q3: How do aniline-based catalysts work?

A3: Aniline-based catalysts function as nucleophilic catalysts. The catalytic mechanism involves the formation of a protonated Schiff base intermediate between the catalyst and the carbonyl compound (aldehyde or ketone). This intermediate is more reactive towards the aminooxy group than the original carbonyl, thus accelerating the formation of the oxime bond.

Q4: At what pH should I perform a catalyzed oxime ligation?

A4: The optimal pH for catalyzed oxime ligation typically falls within the range of 4 to 7. While the reaction is often faster at a more acidic pH (around 4-5), many biomolecules require neutral or near-neutral pH (around 7) to maintain their stability and function. Catalysts like p-phenylenediamine have been shown to be highly effective at neutral pH.

Q5: Are there alternatives to aniline-based catalysts?

A5: Yes, researchers have explored other catalysts. For instance, anthranilic acid derivatives and 2-(aminomethyl)benzimidazoles have been reported as effective catalysts. More recently, arginine has been identified as a catalyst for hydrazone and oxime ligations, offering the dual benefit of catalysis and preventing protein aggregation.

Troubleshooting Guide

Issue 1: Slow or incomplete reaction.

  • Possible Cause 1: Suboptimal catalyst concentration.

    • Solution: Increase the concentration of the catalyst. For aniline, a concentration of 10-100 mM is often used. For more soluble and efficient catalysts like m-phenylenediamine, concentrations can be higher, leading to significantly faster reactions.

  • Possible Cause 2: Incorrect pH.

    • Solution: Ensure the reaction buffer is at the optimal pH for your chosen catalyst and biomolecules. While acidic pH can accelerate the reaction, it may be detrimental to your sample. For pH-sensitive molecules, consider using a catalyst that is efficient at neutral pH, such as p-phenylenediamine.

  • Possible Cause 3: Low reactant concentration.

    • Solution: If possible, increase the concentration of your aminooxy and carbonyl-containing molecules. The rate of ligation is dependent on the concentration of the reactants.

  • Possible Cause 4: Inefficient catalyst for the specific substrate.

    • Solution: Consider switching to a more potent catalyst. For instance, m-phenylenediamine has been reported to be up to 15 times more efficient than aniline. For ketone substrates, which are generally less reactive than aldehydes, a more active catalyst is particularly important.

Issue 2: Poor yield or presence of side products.

  • Possible Cause 1: Instability of reactants or products at the reaction pH.

    • Solution: Optimize the pH to ensure the stability of all components. If your biomolecule is not stable at the optimal pH for ligation, you may need to accept a slower reaction rate at a more suitable pH.

  • Possible Cause 2: Catalyst-induced side reactions.

    • Solution: While rare, some catalysts might participate in side reactions. If you suspect this, try reducing the catalyst concentration or switching to a different catalyst. For example, when using p-phenylenediamine with its two amine groups, side reactions can occur; switching to aniline (with a single amine) can resolve this.

  • Possible Cause 3: Intramolecular cyclization of the carbonyl compound.

    • Solution: This has been observed with substrates like levulinic acid, especially at low reactant concentrations. Using an alternative ketone-containing moiety can prevent this side reaction.

Issue 3: Difficulty in removing the catalyst after the reaction.

  • Possible Cause: High concentration of a non-volatile catalyst.

    • Solution: If downstream applications are sensitive to the catalyst, consider using a lower concentration if feasible. Alternatively, purification methods such as dialysis or size-exclusion chromatography can be employed to remove the small molecule catalyst from the larger biomolecular product.

Quantitative Data on Catalyst Performance

The following table summarizes the performance of various catalysts for oxime ligation based on published data. This allows for a direct comparison to aid in your catalyst selection.

CatalystRelative Efficiency (Compared to Aniline)Optimal pH RangeKey Advantages
Aniline 1x (Baseline)4.5 - 7.0Well-established, effective at acidic pH.
p-Phenylenediamine (pPDA) ~19x faster than aniline at pH 74.0 - 7.0Highly effective at neutral pH, even at low mM concentrations.
m-Phenylenediamine (mPDA) Up to 15x more efficient than aniline~7.0High aqueous solubility allows for use at high concentrations, leading to significant rate enhancement.
Arginine Effective catalystNeutralPrevents protein aggregation during ligation.

Experimental Protocols

General Protocol for Catalyzed Oxime Ligation of a Protein

This protocol provides a general framework. Optimization of concentrations, reaction time, and temperature may be necessary for specific applications.

  • Preparation of Reactants:

    • Dissolve the aminooxy-functionalized molecule and the aldehyde or ketone-containing protein in a suitable buffer (e.g., phosphate buffer) at the desired pH.

    • Prepare a stock solution of the catalyst (e.g., aniline, pPDA, or mPDA) in the same buffer.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the protein solution with the aminooxy-functionalized molecule.

    • Initiate the reaction by adding the catalyst stock solution to the desired final concentration (e.g., 10-100 mM for aniline, 10-50 mM for pPDA/mPDA).

    • Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from minutes to several hours depending on the catalyst, concentrations, and reactivity of the substrates.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by techniques such as HPLC, mass spectrometry, or SDS-PAGE if there is a significant mass change upon conjugation.

  • Purification:

    • Once the reaction is complete, the conjugated protein can be purified from excess reactants and the catalyst using methods like dialysis, size-exclusion chromatography, or affinity chromatography.

Visualizations

Oxime_Ligation_Catalysis Reactants Aminooxy Compound + Aldehyde/Ketone Intermediate Protonated Schiff Base Intermediate Reactants->Intermediate + Catalyst Catalyst Aniline-based Catalyst Intermediate->Reactants - Catalyst (Regeneration) Product Oxime Conjugate Intermediate->Product + Aminooxy Compound

Caption: Catalytic cycle of aniline-based catalysts in oxime ligation.

Troubleshooting_Workflow Start Slow or Incomplete Oxime Ligation Check_Catalyst Is Catalyst Concentration Optimal? Start->Check_Catalyst Increase_Catalyst Increase Catalyst Concentration Check_Catalyst->Increase_Catalyst No Check_pH Is Reaction pH Optimal? Check_Catalyst->Check_pH Yes Increase_Catalyst->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Reactants Are Reactant Concentrations Sufficient? Check_pH->Check_Reactants Yes Adjust_pH->Check_Reactants Increase_Reactants Increase Reactant Concentrations Check_Reactants->Increase_Reactants No Consider_Catalyst Consider a More Efficient Catalyst (e.g., pPDA, mPDA) Check_Reactants->Consider_Catalyst Yes Increase_Reactants->Consider_Catalyst Success Reaction Optimized Consider_Catalyst->Success

Caption: Troubleshooting workflow for slow or incomplete oxime ligation.

References

Technical Support Center: Aminooxy-PEG8-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aminooxy-PEG8-acid and related chemistries. This resource is designed for researchers, scientists, and drug development professionals working with the synthesis and application of bioconjugates via oxime ligation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work, with a specific focus on the critical role of pH in reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an oxime ligation reaction involving this compound?

A1: The reaction between an aminooxy group and an aldehyde or ketone is highly pH-dependent.[1] The optimal pH is typically in the slightly acidic range of 4.5 to 5.0.[2][3] This acidity strikes a balance between ensuring the aminooxy group is sufficiently nucleophilic and facilitating the acid-catalyzed dehydration of the hemiaminal intermediate, which is often the rate-limiting step.[2] However, for many bioconjugation applications involving sensitive proteins, a pH range of 6.5-7.5 is used to maintain the stability of the biological molecules, often in conjunction with a catalyst.[4]

Q2: Why is my oxime ligation reaction slow or resulting in low yield?

A2: Slow reaction rates are a common issue, particularly when performing the reaction at neutral pH (7.0-7.4) and with low concentrations of reactants. The reaction rate is significantly slower at neutral pH compared to the optimal acidic pH. To accelerate the reaction and improve yield, you can:

  • Optimize pH: If your biomolecule is stable, performing the reaction in a slightly acidic buffer (pH 4.5-6.0) can significantly increase the rate.

  • Use a Catalyst: Aniline and its derivatives are effective nucleophilic catalysts that can dramatically increase the reaction rate, especially at neutral pH.

  • Increase Reactant Concentration: If possible, increasing the concentration of the aminooxy-PEG or the carbonyl-containing molecule will increase the reaction rate according to the principles of chemical kinetics.

Q3: How do catalysts like aniline improve reaction rates at neutral pH?

A3: Aniline and its derivatives act as nucleophilic catalysts. They first react with the aldehyde or ketone to form a protonated Schiff base intermediate. This intermediate is more reactive towards the aminooxy nucleophile than the original carbonyl group. This mechanism effectively lowers the activation energy for the rate-limiting step, leading to a significant rate enhancement, even at physiological pH. For example, aniline can increase reaction rates up to 40-fold at neutral pH. Substituted anilines, such as p-phenylenediamine, have been shown to be even more effective catalysts than aniline at neutral pH.

Q4: What are the consequences of the pH being too low or too high?

A4: The reaction rate diminishes outside the optimal pH range for two main reasons:

  • Too Low (Highly Acidic): In highly acidic conditions (e.g., pH < 3.5), the aminooxy nucleophile becomes protonated (-ONH3+). This protonation neutralizes its nucleophilicity, preventing it from effectively attacking the carbonyl carbon and thus slowing or stopping the reaction.

  • Too High (Neutral to Basic): In neutral or basic conditions (e.g., pH > 7.5), the acid-catalyzed dehydration of the tetrahedral hemiaminal intermediate becomes the slow, rate-determining step. While the initial nucleophilic attack can occur, the overall conversion to the stable oxime product is sluggish.

Q5: What type of buffer should I use for the conjugation reaction?

A5: The choice of buffer is critical. For reactions in the optimal acidic range, a 0.1 M sodium acetate buffer at pH 5.5 is a common choice. For reactions at or near physiological pH, phosphate-buffered saline (PBS) at pH 7.2-7.5 is frequently used. It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they can compete with the aminooxy group by reacting with the aldehyde partner.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Conjugation Efficiency / Slow Reaction Rate Suboptimal pH: The reaction buffer is outside the optimal range (typically 4.5-7.0).Verify the pH of your reaction buffer. For uncatalyzed reactions, consider lowering the pH to ~5.5-6.0 if your biomolecule is stable under these conditions. For reactions at neutral pH, ensure a catalyst is used.
Inactive Reagents: The this compound or the aldehyde/ketone-containing molecule has degraded.Use fresh, high-purity reagents. Ensure proper storage of stock solutions, typically at -20°C or -80°C.
Insufficient Catalyst: The concentration of the catalyst (e.g., aniline) is too low.For reactions at neutral pH, use an aniline catalyst at a concentration of 10-100 mM.
Side Reactions / Unexpected Products Buffer Interference: The buffer contains primary amines (e.g., Tris) that react with the aldehyde.Use a non-amine-containing buffer such as phosphate (PBS), acetate, or HEPES.
Product Instability: The newly formed oxime bond or the conjugate itself is degrading during purification.The oxime bond is generally stable but can be susceptible to hydrolysis under very harsh acidic conditions (e.g., pH < 2). Avoid prolonged exposure to extreme pH during workup and purification.
Precipitation of Protein during Reaction Protein Instability: The chosen buffer pH or the addition of organic co-solvents (if used) is causing the protein to precipitate.Screen different buffer conditions to ensure protein stability. Minimize the amount of organic solvent used to dissolve reagents. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.

Quantitative Data on Reaction Kinetics

The use of a nucleophilic catalyst can dramatically accelerate the rate of oxime ligation, especially at neutral pH.

Condition Catalyst pH Approximate Rate Increase (vs. Uncatalyzed)
Model Peptide LigationAniline (100 mM)4.5400-fold
Model Peptide LigationAniline (100 mM)7.040-fold
Protein PEGylationAniline7.0(Reference for comparison)
Protein PEGylationp-Phenylenediamine (2 mM)7.0120-fold (and 19-fold faster than aniline)

Experimental Protocols

Protocol: General Conjugation of this compound to an Aldehyde-Containing Protein

This protocol describes a general method for labeling a protein containing one or more aldehyde groups. Aldehydes can be introduced onto glycoproteins, for example, by mild oxidation of sialic acid residues with sodium meta-periodate.

Materials:

  • Aldehyde-containing protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M Sodium Acetate, pH 5.5.

  • Catalyst (Optional): 1 M Aniline stock solution in DMSO or reaction buffer.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).

  • Analytical Instruments: SDS-PAGE, Mass Spectrometry, HPLC.

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde-containing protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the this compound in the reaction buffer to create a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically.

    • If using a catalyst (for reactions at pH ~7): Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-24 hours. For reactions at room temperature, 2-4 hours is often sufficient. For sensitive proteins or lower temperatures (4°C), a longer incubation time (12-24 hours) may be required. Gentle stirring or rocking is recommended.

  • Purification of the Conjugate:

    • Following incubation, remove the unreacted this compound, catalyst, and other small molecules.

    • This is typically achieved using size-exclusion chromatography (SEC) or dialysis against an appropriate storage buffer.

  • Analysis and Storage:

    • Analyze the purified conjugate using SDS-PAGE to confirm an increase in molecular weight corresponding to PEGylation.

    • Further characterization by mass spectrometry can determine the precise degree of labeling, while HPLC can assess purity.

    • Store the final conjugate under conditions appropriate for the specific protein, typically frozen at -20°C or -80°C.

Visual Guides

Oximation_Mechanism cluster_nuc_attack Step 1: Nucleophilic Attack cluster_dehydration Step 2: Dehydration cluster_ph_effect Impact of pH RCHO Aldehyde/Ketone intermediate Hemiaminal Intermediate RNH2O Aminooxy Group (Nucleophile) RNH2O->intermediate Fast intermediate2 Hemiaminal Intermediate oxime Stable Oxime Product intermediate2->oxime Slow, Rate-Limiting (Acid-Catalyzed) H2O Water low_ph Too Low pH (< 4) RNH2O_protonated Inactive Nucleophile low_ph->RNH2O_protonated Protonates Nucleophile (-ONH3+) Inhibits Step 1 optimal_ph Optimal pH (4.5-6.0) high_ph High pH (> 7) dehydration_slow Slow Dehydration high_ph->dehydration_slow Reduces H+ Catalyst Slows Step 2 Workflow arrow arrow start Start: Reagent Preparation prep_protein Dissolve Aldehyde-Protein in Buffer start->prep_protein prep_peg Dissolve Aminooxy-PEG in Buffer start->prep_peg mix Combine Protein and PEG Reagents prep_protein->mix prep_peg->mix add_catalyst Add Catalyst (e.g., Aniline) if pH is ~7 mix->add_catalyst incubate Incubate (2-24 hours at 4-25°C) add_catalyst->incubate purify Purify Conjugate (SEC or Dialysis) incubate->purify analyze Analyze Product (SDS-PAGE, MS, HPLC) purify->analyze end End: Store Final Conjugate analyze->end Troubleshooting_Logic start Problem: Low Conjugation Yield check_ph Is pH optimal? (4.5-7.0) start->check_ph check_catalyst Is catalyst used at neutral pH? check_ph->check_catalyst Yes solution_ph Adjust buffer pH. Use acidic buffer (5.5) or add catalyst at pH 7. check_ph->solution_ph No check_reagents Are reagents fresh and concentrations correct? check_catalyst->check_reagents Yes solution_catalyst Add 10-100 mM aniline or other catalyst. check_catalyst->solution_catalyst No solution_reagents Use fresh reagents. Optimize molar ratio. check_reagents->solution_reagents No success Problem Resolved check_reagents->success Yes solution_ph->success solution_catalyst->success solution_reagents->success

References

Removal of unreacted Aminooxy-PEG8-acid post-conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted Aminooxy-PEG8-acid following conjugation to proteins or other molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted this compound after a conjugation reaction?

A1: The most effective and commonly used methods for removing small molecules like unreacted this compound from a mixture containing a much larger conjugated product are based on size differences. These include Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[1][] Ion-exchange chromatography (IEX) can also be employed, as the addition of PEG chains can alter the surface charge of the protein.[][3]

Q2: How do I choose the best purification method for my specific conjugate?

A2: The choice of purification method depends on several factors, including the size difference between your conjugate and the unreacted PEG reagent, the scale of your purification, the required purity, and the stability of your conjugate.

  • Size Exclusion Chromatography (SEC): Offers high resolution and is excellent for separating molecules based on size. It is suitable for both analytical and preparative scales.[4]

  • Dialysis: A simple and cost-effective method for removing small molecules from larger ones, ideal for buffer exchange and removing small impurities. However, it may not achieve the highest purity and can be time-consuming.

  • Tangential Flow Filtration (TFF): A rapid and scalable method for concentration, buffer exchange (diafiltration), and purification. It is particularly well-suited for larger volumes.

Q3: Can I use chromatography methods other than SEC?

A3: Yes. Ion-exchange chromatography (IEX) can be effective because PEGylation can shield the electrostatic charges on the protein surface, altering its binding to the IEX resin. This allows for the separation of the PEGylated conjugate from the un-PEGylated protein. Hydrophobic Interaction Chromatography (HIC) is another option, although it can be less effective as PEG itself can interact with the HIC media.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low recovery of the conjugated product after purification. Product Loss During Dialysis: The Molecular Weight Cut-Off (MWCO) of the dialysis membrane is too large.Select a dialysis membrane with a MWCO that is significantly smaller than the molecular weight of your conjugate (typically 3-5 times smaller).
Non-specific binding to chromatography resin or TFF membrane. - For SEC, ensure the mobile phase composition is optimized to prevent interactions. This may include adjusting salt concentration or adding organic modifiers.- For TFF, select a membrane material with low protein binding (e.g., polyethersulfone).
Precipitation of the conjugate. The buffer conditions (pH, ionic strength) may not be optimal for the purified conjugate's stability. Screen different buffer conditions to improve solubility.
Incomplete removal of unreacted this compound. Insufficient Resolution in SEC: The column length or packing material is not adequate for separating the conjugate from the smaller PEG reagent.Use a longer column or a resin with a smaller particle size for better resolution. Optimize the flow rate; a slower flow rate often improves separation.
Dialysis time is too short or buffer volume is insufficient. Increase the duration of dialysis and use a significantly larger volume of dialysis buffer (e.g., 100-1000 times the sample volume), with several buffer changes.
Incorrect MWCO for TFF membrane. Choose a TFF membrane with a MWCO that allows the unreacted PEG to pass through while retaining the conjugate.
Conjugate appears aggregated after purification. Cross-linking during conjugation: If the target molecule has multiple reaction sites, intermolecular cross-linking can occur.Optimize the molar ratio of the PEG reagent to the target molecule during the conjugation reaction to minimize cross-linking.
Harsh purification conditions: High pressure in chromatography or inappropriate buffer conditions can induce aggregation.- Reduce the flow rate in SEC.- Screen for buffer conditions that enhance the stability of the conjugate.

Purification Method Comparison

MethodPrincipleTypical ApplicationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.High-resolution separation of PEGylated conjugate from unreacted PEG and native protein.High resolution, reproducible, suitable for analytical and preparative scales.Can be time-consuming for large volumes, potential for non-specific interactions with the resin.
Dialysis Diffusion of small molecules across a semi-permeable membrane.Removal of small molecules like unreacted PEG, salts, and for buffer exchange.Simple, inexpensive, gentle on the sample.Slow, may not achieve 100% purity, risk of product loss if MWCO is not chosen carefully.
Tangential Flow Filtration (TFF) / Diafiltration Size-based separation using a semi-permeable membrane with cross-flow to prevent fouling.Rapid concentration, buffer exchange, and removal of small molecules from large volumes.Fast, scalable, can perform concentration and purification simultaneously.Requires specialized equipment, potential for membrane fouling, shear stress may affect sensitive molecules.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an appropriate SEC column. For example, a TSKgel G4000SWXL or similar column can be effective for resolving PEGylated proteins.

  • Mobile Phase Preparation: Prepare a mobile phase suitable for your conjugate. A common mobile phase consists of 100 mM sodium phosphate, 300 mM arginine, pH 6.2. The mobile phase should be filtered and degassed.

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Filter your post-conjugation reaction mixture through a 0.22 µm filter to remove any particulates.

  • Injection and Fraction Collection: Inject the filtered sample onto the column. Collect fractions as the eluent exits the detector. The larger PEGylated conjugate will elute before the smaller, unreacted this compound.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV absorbance at 280 nm for proteins, SDS-PAGE) to identify the fractions containing the purified conjugate.

  • Pooling and Concentration: Pool the fractions containing the pure product. If necessary, concentrate the pooled fractions using a method like centrifugal ultrafiltration.

Protocol 2: Removal of Unreacted this compound using Dialysis
  • Membrane Selection: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 3-5 times smaller than the molecular weight of your PEGylated conjugate to ensure retention of the product while allowing the smaller unreacted PEG to diffuse out.

  • Sample Preparation: Place your post-conjugation reaction mixture into the dialysis tubing or cassette.

  • Dialysis Setup: Immerse the sealed dialysis tubing/cassette in a large volume of an appropriate buffer (e.g., PBS). The buffer volume should be at least 100 times the sample volume.

  • Dialysis Procedure: Gently stir the dialysis buffer at 4°C. Allow dialysis to proceed for at least 4 hours.

  • Buffer Exchange: Change the dialysis buffer at least 2-3 times to ensure complete removal of the unreacted PEG. A common schedule is to change the buffer after 4 hours, then again after another 4-6 hours, and finally dialyze overnight.

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover your purified conjugate.

Protocol 3: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)
  • System and Membrane Selection: Choose a TFF system and a membrane cassette with an appropriate MWCO. The MWCO should be small enough to retain your conjugate but large enough to allow the unreacted this compound to pass through into the permeate.

  • System Preparation: Sanitize and equilibrate the TFF system and membrane with an appropriate buffer according to the manufacturer's instructions.

  • Concentration (Optional): If your sample is dilute, you can first concentrate it by recirculating the retentate and removing the permeate.

  • Diafiltration: Add fresh diafiltration buffer to the retentate reservoir at the same rate that permeate is being removed. This process washes out the unreacted PEG and exchanges the buffer. A typical diafiltration process involves exchanging 5-10 diavolumes of buffer.

  • Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume and then recover the purified conjugate from the system.

Visualizations

experimental_workflow cluster_conjugation Conjugation Step cluster_purification Purification Options cluster_analysis Analysis & Final Product start Post-Conjugation Reaction Mixture (Conjugate, Unreacted PEG, Protein) sec Size Exclusion Chromatography start->sec dialysis Dialysis start->dialysis tff Tangential Flow Filtration start->tff analysis Purity & Concentration Analysis (SDS-PAGE, UV-Vis, HPLC) sec->analysis dialysis->analysis tff->analysis end Purified PEG-Conjugate analysis->end

Caption: Experimental workflow for post-conjugation purification.

troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Purification Outcome Unsatisfactory cause1 Incomplete Reactant Removal start->cause1 cause2 Low Product Recovery start->cause2 cause3 Product Aggregation start->cause3 sol1 Optimize SEC/TFF Parameters Increase Dialysis Time/Volume cause1->sol1 sol2 Check MWCO Optimize Buffer/Resin Choice cause2->sol2 sol3 Modify Conjugation Ratio Screen for Stabilizing Buffers cause3->sol3

Caption: Troubleshooting logic for purification issues.

References

Stability issues with the oxime bond in bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxime bond stability in bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the stability of oxime linkages in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is an oxime bond and why is it used in bioconjugation?

An oxime bond is a covalent linkage formed between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or a ketone).[1][2] This reaction is widely used in bioconjugation due to its high specificity, biocompatibility, and the formation of a stable covalent bond under mild, aqueous conditions suitable for sensitive biomolecules like proteins and peptides.[3]

Q2: How stable is the oxime bond compared to other linkages like hydrazones?

The oxime bond is significantly more stable than a hydrazone bond, especially under physiological and acidic conditions.[4][5] This increased stability is attributed to the higher electronegativity of the oxygen atom in the oxime linkage compared to the nitrogen atom in a hydrazone, which makes the oxime less susceptible to hydrolysis. Rate constants for oxime hydrolysis can be nearly 1000-fold lower than those for simple hydrazones.

Q3: What are the main factors that influence the stability of an oxime bond?

The stability of an oxime bond is primarily influenced by:

  • pH: Oxime bonds are generally stable in a broad pH range (pH 2-9) but are susceptible to acid-catalyzed hydrolysis. The rate of hydrolysis increases at lower pH values.

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis and decrease the stability of the oxime bond.

  • Chemical Structure: The stability is influenced by the electronic and steric properties of the substituents near the oxime linkage. For instance, oximes derived from ketones are generally more stable than those from aldehydes.

  • Catalysts: The formation of the oxime bond can be accelerated by catalysts like aniline, which is particularly useful at neutral pH where the reaction can be slow.

Q4: Can the oxime bond be cleaved? If so, under what conditions?

Yes, the oxime bond can be cleaved through hydrolysis, which is the reverse of the formation reaction. This cleavage is typically catalyzed by acid and can be accelerated by heating. This reversibility can be exploited in drug delivery systems for the controlled release of a payload.

Troubleshooting Guides

This section provides solutions to common problems encountered during bioconjugation experiments involving oxime bonds.

Problem 1: Low or No Conjugation Efficiency

Possible Causes & Solutions

CauseRecommended Action
Suboptimal pH of Reaction Buffer The optimal pH for oxime formation is typically around 4.5. If working at physiological pH (7.4), the reaction can be slow. Consider optimizing the pH of your reaction buffer.
Low Reactant Concentration Slow reaction kinetics can be an issue at low concentrations of reactants. If possible, increase the concentration of either the aminooxy- or carbonyl-containing molecule.
Absence of a Catalyst At neutral pH, the reaction rate is often slow. The addition of a catalyst, such as aniline (typically at 10-100 mM), can significantly increase the reaction rate.
Degraded Reagents Ensure the stability and purity of your aminooxy and carbonyl compounds. Store them under appropriate conditions to prevent degradation.
Steric Hindrance Bulky groups near the reactive carbonyl or aminooxy moiety can impede the reaction. If possible, redesign your linker to minimize steric hindrance.
Problem 2: Instability of the Bioconjugate and Premature Cleavage

Possible Causes & Solutions

CauseRecommended Action
Acidic Buffer or Storage Conditions Oxime bonds are susceptible to acid-catalyzed hydrolysis. Ensure your final bioconjugate is stored in a neutral or slightly basic buffer (pH 7.0-8.0) to minimize cleavage.
High Storage Temperature Elevated temperatures can accelerate hydrolysis. Store your bioconjugate at recommended low temperatures (e.g., 4°C or -20°C) to enhance long-term stability.
Presence of Unwanted Catalysts Certain metal ions can potentially catalyze the hydrolysis of oxime bonds. Ensure your buffers and solutions are free from contaminating metal ions by using high-purity reagents and metal-chelating agents like EDTA if necessary.
Inherent Instability of the Oxime Linkage If the linkage is formed from an aldehyde, it may be less stable than one formed from a ketone. For applications requiring very high stability, consider using a ketone-based conjugation strategy.

Data Presentation

Table 1: Comparative Hydrolytic Stability of Covalent Bonds

This table summarizes the relative stability of oxime bonds compared to other common linkages in bioconjugation under acidic conditions.

Linkage TypeRelative Hydrolysis Rate Constant (krel) at pD 7.0General Stability
Oxime 1High
Semicarbazone160Moderate
Acetylhydrazone300Moderate to Low
Methylhydrazone600Low

Data adapted from studies on isostructural conjugates, providing a direct comparison of linkage stability.

Experimental Protocols

Protocol 1: Monitoring Oxime Bond Stability by ¹H NMR Spectroscopy

This protocol allows for the quantitative assessment of oxime bond hydrolysis over time.

Materials:

  • Oxime bioconjugate

  • Deuterated buffers (e.g., phosphate buffer in D₂O) at various pD values (e.g., 5.0, 7.0, 9.0)

  • NMR tubes

  • NMR spectrometer

Methodology:

  • Dissolve the oxime bioconjugate in a deuterated buffer of a specific pD to a final concentration suitable for NMR analysis (typically 1-10 mM).

  • Transfer the solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic proton signals of the intact conjugate and the potential hydrolysis products (e.g., the aldehydic proton of the released carbonyl compound).

  • Incubate the NMR tube at a controlled temperature (e.g., 25°C or 37°C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the intact conjugate and the hydrolysis product to determine their relative concentrations over time.

  • Calculate the first-order rate constant for hydrolysis by plotting the natural logarithm of the intact conjugate concentration versus time. The half-life of the conjugate can then be determined from the rate constant.

Visualizations

Diagram 1: Oxime Bond Formation and Hydrolysis Pathway

This diagram illustrates the reversible reaction of oxime bond formation and its acid-catalyzed hydrolysis.

Oxime_Formation_Hydrolysis Reactants Aldehyde/Ketone + Aminooxy Compound Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Intermediate->Reactants Reversion Product Oxime Bioconjugate + H₂O Intermediate->Product Dehydration Product->Intermediate Hydrolysis (Acid-Catalyzed)

Caption: Reversible formation and hydrolysis of an oxime bond.

Diagram 2: Troubleshooting Logic for Low Conjugation Yield

This workflow provides a step-by-step guide to diagnosing issues with low bioconjugation efficiency.

Troubleshooting_Workflow Start Low or No Conjugation Yield Check_pH Is reaction pH optimal? (e.g., ~4.5 or catalyzed at ~7.4) Start->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Catalyst Is a catalyst needed/present? (e.g., aniline for neutral pH) Check_pH->Check_Catalyst Yes Adjust_pH->Check_Catalyst Add_Catalyst Add appropriate catalyst Check_Catalyst->Add_Catalyst No Check_Concentration Are reactant concentrations sufficiently high? Check_Catalyst->Check_Concentration Yes Add_Catalyst->Check_Concentration Increase_Conc Increase reactant concentrations Check_Concentration->Increase_Conc No Check_Reagents Are reagents pure and non-degraded? Check_Concentration->Check_Reagents Yes Increase_Conc->Check_Reagents Use_New_Reagents Use fresh, high-purity reagents Check_Reagents->Use_New_Reagents No Success Improved Yield Check_Reagents->Success Yes Use_New_Reagents->Success

Caption: Decision tree for troubleshooting low oxime ligation efficiency.

References

Overcoming steric hindrance in Aminooxy-PEG8-acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aminooxy-PEG8-acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly those related to steric hindrance, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound reaction?

A1: The optimal pH for an this compound reaction, also known as an oxime ligation, depends on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of around 4.5-6.5 is most efficient.[1][2] However, when using an aniline-based catalyst, the reaction can be performed effectively at a neutral pH (around 7.0-7.4), which is often crucial for maintaining the stability of sensitive biomolecules.[3][4]

Q2: How can I accelerate my this compound reaction?

A2: To accelerate the reaction, you can:

  • Use a catalyst: Aniline and its derivatives, such as p-phenylenediamine and m-phenylenediamine (mPDA), are effective nucleophilic catalysts that can significantly increase the reaction rate, especially at neutral pH.[3] mPDA is often more effective than aniline due to its higher solubility, allowing for use at higher concentrations.

  • Optimize reactant concentrations: Increasing the molar ratio of the this compound to the carbonyl-containing molecule can help drive the reaction to completion, particularly when dealing with steric hindrance. A molar excess of 10-50 fold of the PEG reagent is a common starting point.

  • Increase the temperature: While many reactions are performed at room temperature or 4°C for sensitive molecules, increasing the temperature can enhance the reaction rate. However, the stability of the reactants and products at elevated temperatures should be considered.

Q3: What are the primary causes of low conjugation efficiency?

A3: Low conjugation efficiency in this compound reactions can stem from several factors:

  • Suboptimal pH: The reaction rate is highly pH-dependent. Ensure the pH of your reaction buffer is within the optimal range for your specific system (acidic for uncatalyzed, neutral for catalyzed).

  • Steric Hindrance: The bulky nature of the PEG chain and the substrate can impede the reaction. Using a catalyst and increasing the molar excess of the PEG reagent can help overcome this.

  • Inactive Reagents: Ensure the freshness and purity of your this compound and the carbonyl-containing molecule. The aminooxy group can be prone to degradation.

  • Insufficient Reaction Time: Some reactions, especially those involving significant steric hindrance or performed at low temperatures, may require longer incubation times (e.g., 12-24 hours) to achieve high yields.

Q4: How can I monitor the progress of my reaction?

A4: Several analytical techniques can be used to monitor the progress of the conjugation reaction and characterize the final product:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) are commonly used to separate the PEGylated product from unreacted starting materials.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and LC-MS can confirm the identity and purity of the conjugate by measuring its molecular weight.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This method is useful for visualizing the increase in molecular weight of a protein after PEGylation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Suboptimal pH Verify and adjust the pH of the reaction buffer. For uncatalyzed reactions, a pH of 4.5-6.5 is optimal. For aniline-catalyzed reactions, a pH of 7.0-7.4 is recommended.
Inactive Reagents Use fresh, high-quality this compound and carbonyl compound. Prepare solutions immediately before use.
Insufficient Catalyst If using a catalyst, ensure it is added at an effective concentration. For aniline, 10-100 mM is a typical range. mPDA can be used at higher concentrations due to its greater solubility.
Steric Hindrance Increase the molar excess of the this compound (e.g., up to 50-fold). Consider using a longer PEG linker if steric hindrance at the reaction site is a major issue.
Reaction is a slow Low Temperature If your biomolecule is stable at higher temperatures, consider running the reaction at room temperature or slightly above to increase the rate.
Absence of Catalyst For reactions at neutral pH, the addition of an aniline-based catalyst is highly recommended to accelerate the reaction.
Formation of Side Products/Aggregates High Concentration of Reactants While a molar excess of PEG is often necessary, excessively high concentrations can sometimes lead to aggregation. Optimize the molar ratio empirically.
Hydrophobic Interactions The addition of a non-ionic detergent (e.g., 0.05% Tween-20) to the reaction and purification buffers can help to mitigate non-specific hydrophobic interactions that may lead to aggregation.
Instability of the Biomolecule Ensure that the reaction buffer contains appropriate stabilizers for your specific biomolecule.

Quantitative Data

Table 1: Effect of Catalysts on Oxime Ligation Rate

This table summarizes the observed second-order rate constants (kobs) for an oxime ligation reaction in the presence of different catalysts at neutral pH.

Catalyst (Concentration)SubstratepHObserved Rate Constant (kobs, M-1s-1)Fold Increase vs. Uncatalyzed
NoneBenzaldehyde7.00.21
Aniline (10 mM)Benzaldehyde7.0190 ± 10~950
Aniline (100 mM)Benzaldehyde7.02000 ± 100~10,000
m-Phenylenediamine (mPDA) (100 mM)Aldehyde-functionalized protein7.027.0~135
Aniline (100 mM)Aldehyde-functionalized protein7.010.3~51.5

Data synthesized from multiple sources for illustrative comparison.

Table 2: General Reaction Conditions for this compound Conjugation

ParameterRecommended RangeNotes
pH 4.5 - 6.5 (uncatalyzed) 7.0 - 7.4 (catalyzed)The choice of pH is critical and depends on the stability of the biomolecule and the use of a catalyst.
Temperature 4°C to Room TemperatureLower temperatures are used for sensitive biomolecules but may require longer reaction times.
Molar Ratio (PEG:Substrate) 10:1 to 50:1A higher excess of the PEG reagent can help to overcome steric hindrance and drive the reaction to completion.
Reaction Time 2 - 24 hoursMonitor the reaction progress to determine the optimal time.
Catalyst Concentration (Aniline/mPDA) 10 - 100 mMHigher concentrations of mPDA can be used due to its enhanced solubility.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein with this compound

This protocol outlines a general method for the conjugation of an aldehyde-containing protein with this compound.

Materials:

  • Aldehyde-functionalized protein in a suitable buffer (e.g., phosphate buffer)

  • This compound

  • Reaction Buffer: 100 mM Phosphate Buffer, pH 7.0

  • Catalyst Stock Solution (optional): 1 M m-phenylenediamine (mPDA) in water

  • Quenching Solution (optional): 1 M hydroxylamine in water

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde-functionalized protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound (e.g., 100 mM) in the Reaction Buffer.

  • Conjugation Reaction:

    • In a reaction vessel, combine the protein solution with the this compound stock solution to achieve the desired molar excess (e.g., 20-fold molar excess of the PEG reagent).

    • If using a catalyst, add the mPDA stock solution to a final concentration of 50-100 mM.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours, or at 4°C for 12-24 hours.

  • Reaction Monitoring:

    • At various time points (e.g., 1, 2, 4, and 12 hours), withdraw a small aliquot of the reaction mixture for analysis by SDS-PAGE or HPLC to monitor the formation of the PEGylated conjugate.

  • Quenching (Optional):

    • To consume any unreacted aldehyde groups on the protein, add the Quenching Solution to a final concentration of 50 mM and incubate for an additional 30 minutes.

  • Purification:

    • Purify the PEGylated protein from excess PEG reagent and other reaction components using size-exclusion or ion-exchange chromatography.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, SEC-HPLC, and mass spectrometry to confirm its purity, molecular weight, and degree of PEGylation.

Visualizations

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde R1-CHO (Aldehyde/Ketone) Hemiaminal R1-CH(OH)-NH-OR2 (Hemiaminal Intermediate) Aldehyde->Hemiaminal + R2-ONH2 Aminooxy R2-ONH2 (Aminooxy-PEG8) Aminooxy->Hemiaminal Oxime R1-CH=N-OR2 (Stable Oxime) Hemiaminal->Oxime - H2O Water H2O Hemiaminal->Water

Caption: General mechanism of oxime ligation.

Aniline_Catalysis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_final_steps Final Steps Aldehyde R1-CHO Schiff_Base R1-CH=N-Ph (Schiff Base) Aldehyde->Schiff_Base + Aniline Aniline Aniline (Catalyst) Aniline->Schiff_Base Protonated_Imine R1-CH=N+H-Ph Schiff_Base->Protonated_Imine + H+ Oxime R1-CH=N-OR2 (Oxime Product) Protonated_Imine->Oxime + R2-ONH2 Aminooxy R2-ONH2 Aminooxy->Oxime Aniline_Regen Aniline (Regenerated) Oxime->Aniline_Regen - Aniline

Caption: Aniline-catalyzed oxime ligation mechanism.

PEGylation_Workflow start Start: Aldehyde-functionalized Biomolecule reagent_prep Reagent Preparation: - Dissolve this compound - Prepare Catalyst Solution (optional) start->reagent_prep conjugation Conjugation Reaction: - Mix reactants and catalyst - Incubate (e.g., 2-24h) reagent_prep->conjugation monitoring Reaction Monitoring: (HPLC, SDS-PAGE) conjugation->monitoring purification Purification: (Size-Exclusion Chromatography) conjugation->purification characterization Characterization: (Mass Spectrometry, HPLC) purification->characterization end End: Purified PEGylated Biomolecule characterization->end

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio with Aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminooxy-PEG8-acid for the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in ADC development?

A1: this compound is a heterobifunctional linker that contains an aminooxy group and a terminal carboxylic acid, connected by an 8-unit polyethylene glycol (PEG) spacer.[1] The aminooxy group reacts specifically with aldehyde or ketone groups to form a stable oxime bond.[2] The carboxylic acid can be activated to react with primary amines. In ADC development, it's typically used to conjugate a drug to an antibody. The PEG8 spacer enhances solubility and improves the pharmacokinetic profile of the resulting ADC.[3]

Q2: What is the key advantage of the oxime linkage formed with this compound?

A2: The primary advantage of the oxime linkage is its high stability, especially compared to other linkages like hydrazones.[4][5] The oxime bond is significantly more stable under physiological conditions (pH 7.0-7.5), which is crucial for preventing premature drug release in the bloodstream and reducing off-target toxicity.

Q3: What are the optimal reaction conditions for conjugating this compound to an antibody?

A3: The oxime ligation reaction is most efficient under slightly acidic to neutral conditions, typically with a pH range of 6.5 to 7.5. The reaction can be performed in aqueous buffers at room temperature for 2-4 hours or at 4°C for a longer duration (12-24 hours) for sensitive proteins.

Q4: How are aldehyde or ketone groups introduced onto the antibody for reaction with this compound?

A4: Since natural antibodies do not typically contain aldehyde or ketone groups, these functionalities need to be introduced. A common method is the mild oxidation of the carbohydrate moieties present in the Fc region of the antibody using an oxidizing agent like sodium periodate. This creates aldehyde groups that can then react with the aminooxy group of the linker.

Q5: How should this compound be stored?

A5: To prevent degradation, this compound should be stored under controlled conditions. For long-term storage, it is recommended to store the solid compound at -20°C. If a stock solution in an anhydrous solvent like DMSO is prepared, it should also be stored at -20°C in small aliquots to avoid multiple freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Low Drug-to-Antibody Ratio (DAR)
Potential Cause Recommended Solution
Inefficient Antibody Oxidation - Optimize the concentration of the oxidizing agent (e.g., sodium periodate).- Ensure the oxidation reaction buffer is at the optimal pH (typically slightly acidic, e.g., pH 5.5).- Verify the activity of the oxidizing agent.
Suboptimal Conjugation Reaction Conditions - Adjust the pH of the conjugation buffer to the optimal range of 6.5-7.5.- Increase the molar excess of the this compound linker relative to the antibody. A molar ratio of 6:1 or higher may be necessary.- Extend the reaction time to allow for more complete conjugation.
Steric Hindrance - Increase the molar excess of the this compound linker to overcome potential steric hindrance at the conjugation site.
Inactive this compound - Use fresh, high-purity this compound. Ensure it has been stored correctly to prevent degradation.
Problem 2: ADC Aggregation
Potential Cause Recommended Solution
High Hydrophobicity of the Drug Payload - While the PEG8 linker enhances hydrophilicity, a highly hydrophobic drug can still cause aggregation at high DARs.- Consider using a formulation buffer that includes stabilizing excipients to minimize aggregation.
High Protein Concentration - Perform the conjugation reaction at a lower antibody concentration.
Inappropriate Buffer Conditions - Screen different buffer conditions to find one that maintains protein stability.- Add a non-ionic detergent, such as Tween-20 at a low concentration (e.g., 0.05%), to the reaction and purification buffers to reduce non-specific hydrophobic interactions.
Problem 3: Inconsistent Results Between Batches
Potential Cause Recommended Solution
Variability in Reagent Quality - Use reagents from the same lot for a series of experiments.- Qualify new batches of reagents before use in large-scale conjugations.
Inconsistent Reaction Parameters - Precisely control reaction parameters such as pH, temperature, and incubation time for all experiments.
Variability in Antibody Oxidation - Standardize the antibody oxidation protocol to ensure a consistent number of aldehyde groups are generated in each batch.

Experimental Protocols

Protocol 1: Antibody Oxidation
  • Buffer Preparation : Prepare an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Antibody Preparation : Exchange the antibody into the oxidation buffer using dialysis or a desalting column to a final concentration of 1-10 mg/mL.

  • Oxidizing Agent Preparation : Prepare a fresh solution of sodium periodate in the oxidation buffer.

  • Oxidation Reaction : Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.

  • Incubation : Incubate the reaction mixture for 30 minutes on ice or at 4°C in the dark.

  • Quenching : Stop the reaction by adding an excess of a quenching agent like glycerol.

  • Purification : Remove excess sodium periodate and byproducts by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.2-7.5).

Protocol 2: ADC Conjugation with this compound
  • Reagent Preparation :

    • Dissolve the oxidized antibody in the conjugation buffer (e.g., PBS, pH 7.2-7.5) to a concentration of 1-10 mg/mL.

    • Dissolve the drug-Aminooxy-PEG8-acid construct in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction : Add the desired molar excess of the drug-Aminooxy-PEG8-acid stock solution to the oxidized antibody solution.

  • Incubation : Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle stirring.

  • Purification : Purify the resulting ADC to remove unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC) or dialysis.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR can be determined using several methods:

  • UV-Vis Spectroscopy : This method requires the drug and the antibody to have distinct absorbance maxima. The concentrations of the protein and the drug can be calculated from the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the specific wavelength for the drug).

  • Hydrophobic Interaction Chromatography (HIC) : HIC separates ADC species based on their hydrophobicity. Species with different numbers of conjugated drugs will have different retention times, allowing for the quantification of each species and the calculation of the average DAR.

  • Mass Spectrometry (MS) : Mass spectrometry can be used to determine the exact mass of the different ADC species, providing a precise measurement of the drug distribution and average DAR.

Visualizations

ADC_Conjugation_Workflow cluster_prep Preparation cluster_oxidation Oxidation cluster_conjugation Conjugation cluster_analysis Analysis Antibody Monoclonal Antibody Oxidation Add Sodium Periodate (30 min, 4°C, dark) Antibody->Oxidation Buffer Exchange Oxidation_Buffer Oxidation Buffer (pH 5.5) Oxidation_Buffer->Oxidation Quenching Quench Reaction (e.g., Glycerol) Oxidation->Quenching Purification1 Buffer Exchange into Conjugation Buffer (pH 7.4) Quenching->Purification1 Conjugation Incubate (2-4h RT or 12-24h 4°C) Purification1->Conjugation Drug_Linker Drug-Aminooxy-PEG8-acid Drug_Linker->Conjugation Purification2 Purify ADC (SEC or Dialysis) Conjugation->Purification2 Characterization Characterize ADC (DAR, Purity, Aggregation) Purification2->Characterization

Caption: Experimental workflow for ADC conjugation with this compound.

Caption: Chemical reaction of oxime ligation for ADC formation.

Troubleshooting_Tree Start Low DAR Q1 Is antibody oxidation efficient? Start->Q1 A1_Yes Optimize Oxidation: - Check periodate concentration - Verify pH (5.5) - Use fresh reagents Q1->A1_Yes No Q2 Are conjugation conditions optimal? Q1->Q2 Yes A2_Yes Optimize Conjugation: - Adjust pH (6.5-7.5) - Increase linker molar excess - Extend reaction time Q2->A2_Yes No Q3 Is the this compound active? Q2->Q3 Yes A3_Yes Use fresh, properly stored linker Q3->A3_Yes No End DAR Optimized Q3->End Yes

Caption: Troubleshooting decision tree for low Drug-to-Antibody Ratio (DAR).

References

Challenges in purifying PEGylated proteins and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in purifying PEGylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification of PEGylated proteins.

Frequently Asked questions (FAQs)

Q1: What are the most common impurities in a PEGylation reaction mixture?

A typical PEGylation reaction mixture is heterogeneous and contains the desired PEGylated protein, unreacted native protein, excess PEG reagent, and potentially di- or multi-PEGylated species and positional isomers. Hydrolysis fragments of the PEG reagent can also be present as low molecular weight by-products.[] The primary goal of purification is to isolate the desired mono-PEGylated protein from this complex mixture.

Q2: Why is it challenging to separate PEGylated proteins from their un-PEGylated counterparts?

Separating PEGylated proteins is challenging because the attached PEG chain can mask the protein's intrinsic physicochemical properties.[2][3][4] While PEGylation significantly increases the hydrodynamic radius, making size-based separation feasible, the PEG moiety itself is a neutral, hydrophilic polymer, which can shield the protein's surface charge. This charge-shielding effect can diminish the effectiveness of traditional ion-exchange chromatography.[]

Q3: How can I remove unreacted PEG from my PEGylated protein sample?

Size-based separation methods are highly effective for removing unreacted PEG.

  • Size Exclusion Chromatography (SEC) is a primary method for efficiently removing low molecular weight by-products, including unreacted PEG.

  • Ultrafiltration/Diafiltration with an appropriate molecular weight cutoff (MWCO) membrane can also be used to separate the larger PEGylated protein from the smaller, unreacted PEG molecules.

Q4: What is the best chromatographic method to separate mono-PEGylated from multi-PEGylated proteins and positional isomers?

  • Ion-Exchange Chromatography (IEX) is often the method of choice for separating species with different degrees of PEGylation (mono-, di-, etc.) and positional isomers. The attachment of a PEG chain can alter the protein's surface charge, and IEX can resolve these subtle differences. However, the resolution may decrease as the degree of PEGylation increases.

  • Reversed-Phase Chromatography (RPC) can also be effective, particularly on an analytical scale, for separating positional isomers based on differences in hydrophobicity.

Q5: My PEGylated protein is showing poor peak shape and tailing during SEC. What could be the cause and how can I fix it?

Poor peak shape in SEC of PEGylated proteins can be due to secondary interactions between the PEG moiety and the stationary phase. To mitigate this:

  • Optimize the mobile phase: Adding organic modifiers (e.g., ethanol) or salts (e.g., NaCl) to the mobile phase can help reduce non-specific interactions.

  • Select an appropriate column: Columns with a hydrophilic bonding chemistry are designed to minimize such interactions.

  • Adjust the flow rate: Lowering the flow rate can sometimes improve peak shape and resolution.

Troubleshooting Guides

Chromatographic Purification
Problem Possible Cause Solution
Poor separation of PEGylated and non-PEGylated protein Inappropriate column choice for SEC: The difference in hydrodynamic radii may not be sufficient for separation on the selected column.Use a column with a smaller pore size or a longer column to increase resolution. A general rule of thumb is that the molecular weights should differ by at least two-fold for effective SEC separation.
Suboptimal IEX conditions: The charge difference between the PEGylated and non-PEGylated protein may not be exploited effectively.Optimize the pH and salt gradient. A shallower gradient can improve the resolution of species with small charge differences.
Co-elution of different PEGylated species (mono-, di-, multi-) Insufficient resolution in IEX: The charge shielding effect of the PEG chains may be too significant.Try a different type of IEX resin (anion vs. cation exchange) or optimize the elution gradient. A pH gradient can sometimes be more effective than a salt gradient for separating isomers.
Low capacity of HIC resin: Hydrophobic interaction chromatography (HIC) can have a lower binding capacity compared to other methods.Load a smaller amount of sample onto the column. HIC is often used as a polishing step rather than a primary capture step.
Broad peaks and low recovery Non-specific binding to the column matrix: The PEGylated protein may be interacting with the stationary phase.For SEC, add salts or organic modifiers to the mobile phase. For IEX, adjust the ionic strength of the binding buffer. For HIC, screen different salt types and concentrations.
Protein aggregation: The purification conditions may be promoting aggregation.Optimize buffer conditions (pH, ionic strength, additives). Analyze the sample for aggregates before and after the purification step.
Presence of unreacted PEG in the final product Inefficient removal by SEC: The column may be overloaded, or the resolution is insufficient.Reduce the sample load or use a column with a higher resolution. Consider a two-step purification process, where an initial SEC step is followed by IEX or HIC.
Inappropriate MWCO for ultrafiltration: The membrane pore size may be too large, allowing the PEGylated protein to pass through with the unreacted PEG.Use a membrane with a smaller MWCO that retains the PEGylated protein while allowing the free PEG to pass through.

Data Presentation

Comparison of HPLC Methods for PEGylated Protein Analysis

The following table summarizes typical performance characteristics of different HPLC methods for the analysis of a model PEGylated protein.

Parameter Size-Exclusion Chromatography (SEC) Ion-Exchange Chromatography (IEX) Hydrophobic Interaction Chromatography (HIC) Reversed-Phase Chromatography (RPC)
Principle Separation based on hydrodynamic radius.Separation based on net surface charge.Separation based on hydrophobicity.Separation based on hydrophobicity.
Primary Application Removal of unreacted PEG and aggregates.Separation of different PEGylated species and positional isomers.Polishing step to remove impurities with different hydrophobicity.Analytical separation of positional isomers and purity assessment.
Typical Purity Achieved >95% (for removal of unreacted PEG)>98%>99% (as a polishing step)High resolution for analytical purposes.
Reported Yield High (>90%)Variable (can be lower due to multiple species)High (>85%)Not typically used for preparative scale due to harsh conditions.

Note: The actual performance will vary depending on the specific protein, PEG reagent, and experimental conditions.

Representative Purification Data for a Mono-PEGylated Protein
Purification Step Total Protein (mg) Target Protein (mg) Purity (%) Yield (%)
Crude Reaction Mixture 1004040100
Size-Exclusion Chromatography 50387695
Ion-Exchange Chromatography 35349785

Experimental Protocols

Size-Exclusion Chromatography (SEC) for Removal of Unreacted PEG

This protocol is a general guideline for removing excess PEG reagent from a PEGylated protein mixture.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with an appropriate fractionation range)

  • HPLC or FPLC system

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.

  • Sample: PEGylation reaction mixture, filtered through a 0.22 µm filter.

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes (CV) of the mobile phase at a flow rate recommended by the manufacturer (e.g., 0.5-1.0 mL/min).

  • Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions based on the UV absorbance at 280 nm. The PEGylated protein will elute first, followed by the native protein (if there is a sufficient size difference), and finally the unreacted PEG.

  • Analysis: Analyze the collected fractions by SDS-PAGE or another suitable method to confirm the separation and purity.

Ion-Exchange Chromatography (IEX) for Separation of PEGylated Species

This protocol provides a general framework for separating mono-, di-, and multi-PEGylated proteins.

Materials:

  • IEX column (e.g., Mono Q for anion exchange or Mono S for cation exchange)

  • HPLC or FPLC system

  • Binding Buffer (Buffer A): Low ionic strength buffer at a pH where the target protein is charged (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).

  • Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0 for anion exchange).

  • Sample: Partially purified PEGylated protein mixture (e.g., after SEC), buffer exchanged into the binding buffer.

Methodology:

  • Column Equilibration: Equilibrate the IEX column with 5-10 CV of Binding Buffer.

  • Sample Loading: Load the sample onto the column at a low flow rate.

  • Wash: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of Elution Buffer (e.g., 0-100% Buffer B over 20 CV). The different PEGylated species will elute at different salt concentrations.

  • Fraction Collection: Collect fractions across the gradient.

  • Analysis: Analyze the fractions by SDS-PAGE, mass spectrometry, or other methods to identify the different PEGylated species.

Hydrophobic Interaction Chromatography (HIC) as a Polishing Step

This protocol is a general guide for using HIC to further purify a PEGylated protein.

Materials:

  • HIC column (e.g., Phenyl Sepharose or similar)

  • HPLC or FPLC system

  • Binding Buffer (Buffer A): High salt buffer (e.g., 20 mM sodium phosphate + 1-2 M ammonium sulfate, pH 7.0).

  • Elution Buffer (Buffer B): Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Sample: PEGylated protein fraction from a previous purification step, with salt added to match the Binding Buffer concentration.

Methodology:

  • Column Equilibration: Equilibrate the HIC column with 5-10 CV of Binding Buffer.

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash the column with Binding Buffer to remove any unbound impurities.

  • Elution: Elute the bound protein using a reverse linear gradient of salt (e.g., 100-0% Buffer A over 20 CV).

  • Fraction Collection: Collect fractions as the salt concentration decreases.

  • Analysis: Analyze the fractions for purity using appropriate methods.

Visualizations

experimental_workflow start PEGylation Reaction Mixture sec Size-Exclusion Chromatography (SEC) (Removal of unreacted PEG) start->sec iex Ion-Exchange Chromatography (IEX) (Separation of PEGylated species) sec->iex hic Hydrophobic Interaction Chromatography (HIC) (Polishing) iex->hic analysis Purity and Characterization Analysis (SDS-PAGE, MS, etc.) hic->analysis final_product Purified PEGylated Protein analysis->final_product

Caption: A general experimental workflow for the purification of PEGylated proteins.

troubleshooting_workflow start Poor Chromatographic Performance (e.g., poor resolution, peak tailing) check_mobile_phase Check Mobile Phase (pH, ionic strength, additives) start->check_mobile_phase check_column Inspect Column (equilibration, integrity, choice of stationary phase) start->check_column check_sample Analyze Sample (aggregation, concentration) start->check_sample optimize_gradient Optimize Elution Gradient (shallower gradient, step elution) check_mobile_phase->optimize_gradient change_column Change Column or Stationary Phase check_column->change_column check_sample->optimize_gradient resolved Problem Resolved optimize_gradient->resolved change_column->resolved

Caption: A troubleshooting workflow for common chromatographic issues.

separation_principles cluster_sec Size-Exclusion Chromatography (SEC) cluster_iex Ion-Exchange Chromatography (IEX) cluster_hic Hydrophobic Interaction Chromatography (HIC) sec_principle Separates based on size. Larger molecules elute first. iex_principle Separates based on charge. Molecules with opposite charge bind to the resin. hic_principle Separates based on hydrophobicity. More hydrophobic molecules bind more strongly at high salt concentrations.

Caption: Principles of common chromatographic techniques for PEGylated protein purification.

References

How to minimize hydrolysis of activated Aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aminooxy-PEG8-Acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize hydrolysis and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis?

A1: The primary cause of hydrolysis for this compound is exposure to acidic conditions. The aminooxy group is susceptible to degradation in aqueous solutions, and this process is accelerated at a low pH.[1][2][3] The oxime bond formed after conjugation with an aldehyde or ketone is significantly more stable than imine or hydrazone bonds, but it can also undergo hydrolysis under acidic conditions.[1][4]

Q2: What are the ideal storage conditions for this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored under dry, dark conditions at low temperatures. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal. It is also advisable to store the reagent under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and oxidation. Aminooxy compounds are known to be reactive and sensitive, so immediate use is highly recommended.

Q3: What is the optimal pH range for conjugation reactions involving this compound?

A3: The optimal pH range for reacting the aminooxy group with aldehydes or ketones is between 6.5 and 7.5. This neutral to slightly acidic range provides a good balance between the reactivity of the aminooxy group and the stability of the resulting oxime linkage.

Q4: Which buffers should I use for my conjugation reaction?

A4: It is crucial to use amine-free buffers to prevent side reactions with the activated this compound. Recommended buffers include phosphate-buffered saline (PBS) at a pH between 7.2 and 7.5. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction.

Q5: How can I monitor the hydrolysis of my this compound?

A5: The stability of this compound and the extent of its hydrolysis can be monitored using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS). These methods can separate the intact reagent from its degradation products, allowing for quantification of the remaining active compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of this compound prior to or during the reaction.Ensure proper storage of the reagent at -20°C and protected from light. Prepare solutions fresh and use them immediately. Optimize the reaction pH to be within the 6.5-7.5 range. Use an amine-free buffer such as PBS.
Suboptimal pH of the reaction buffer.Adjust the pH of your reaction buffer to the optimal range of 6.5-7.5. For uncatalyzed reactions, a slightly more acidic pH of around 6.0 can sometimes increase the reaction rate.
Inactive reagents.Use fresh, high-purity this compound. Ensure the aldehyde or ketone-containing molecule has not degraded.
Precipitation of Reagents Poor solubility of this compound in the reaction buffer.To enhance solubility, the tube can be warmed to 37°C and sonicated. The hydrophilic PEG spacer generally increases solubility in aqueous media.
Formation of Unexpected Byproducts Side reactions due to buffer components.Ensure the use of amine-free buffers like PBS. Avoid buffers containing primary amines (e.g., Tris, glycine).
Oxidation of the aminooxy group.Store the reagent under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Prepare solutions fresh before use.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol describes a general method for the conjugation of this compound to an aldehyde or ketone-containing molecule.

Materials:

  • This compound

  • Aldehyde or ketone-containing molecule (e.g., protein, peptide)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Reagent (optional): A small molecule containing an aminooxy group.

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in the reaction buffer to the desired stock concentration.

    • Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the solution of the aldehyde or ketone-containing molecule.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Reaction Quenching (Optional):

    • To consume any unreacted aldehyde or ketone, a small molecule containing an aminooxy group can be added in slight molar excess. Incubate for an additional 30-60 minutes.

  • Purification:

    • Remove unreacted this compound and other small molecules using size-exclusion chromatography (SEC) or dialysis.

  • Analysis:

    • Analyze the purified conjugate using appropriate techniques such as SDS-PAGE (for proteins) or HPLC to confirm conjugation.

Protocol 2: Forced Degradation Study to Assess Hydrolysis

This protocol outlines a method to evaluate the stability of this compound under different pH conditions.

Materials:

  • This compound

  • Aqueous buffers with varying pH values (e.g., pH 4.0, 5.5, 7.4, 8.5)

  • RP-HPLC or LC-MS system for analysis

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

    • Dilute the stock solution to a final concentration in each of the aqueous buffers.

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each buffer condition.

    • Immediately analyze the aliquots by RP-HPLC or LC-MS to quantify the amount of remaining intact this compound.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each pH condition to determine the rate of hydrolysis.

Visualizations

Hydrolysis_Pathway Aminooxy_PEG This compound (R-O-NH2) Protonated_Aminooxy Protonated Aminooxy (R-O-NH3+) Aminooxy_PEG->Protonated_Aminooxy H+ (Acidic pH) Hydrolyzed_Product Hydrolyzed Product (R-OH + NH2OH) Protonated_Aminooxy->Hydrolyzed_Product H2O

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis Prep_PEG Dissolve this compound in amine-free buffer Mix Mix Reagents Prep_PEG->Mix Prep_Target Prepare Aldehyde/ Ketone Molecule Prep_Target->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify (SEC/Dialysis) Incubate->Purify Analyze Analyze Conjugate Purify->Analyze

References

Addressing poor solubility of conjugates made with Aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor solubility of conjugates synthesized with Aminooxy-PEG8-acid.

Troubleshooting Guide: Poor Conjugate Solubility

This guide addresses the specific issue of observing precipitation or difficulty dissolving your final conjugate after synthesis with this compound.

Problem: My final conjugate, synthesized using this compound, has poor solubility in aqueous buffers.

This is a common issue that can arise from several factors, ranging from the inherent properties of the molecule being conjugated to the specifics of the reaction and purification conditions. The following question-and-answer format will guide you through the potential causes and solutions.

Q1: Could the properties of my protein/peptide be the cause of insolubility, even after PEGylation?

A1: Yes, this is a primary factor. While PEGylation is intended to increase hydrophilicity, a short PEG chain like PEG8 may not be sufficient to solubilize a highly hydrophobic protein or peptide.[1][2][3]

  • Initial Assessment:

    • Hydrophobicity of the Parent Molecule: Analyze the amino acid sequence of your peptide or the properties of your small molecule. A high percentage of hydrophobic residues (e.g., Val, Leu, Ile, Phe, Trp) is a strong indicator that the parent molecule has low aqueous solubility.[3]

    • Isoelectric Point (pI): Proteins and peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[2] If the pH of your final buffer is close to the pI of your conjugate, solubility will be minimal.

  • Solutions & Optimization:

    • pH Adjustment: Adjust the pH of your buffer to be at least 1-2 units away from the pI of the conjugate. For acidic proteins/peptides (pI < 7), use a basic buffer. For basic proteins/peptides (pI > 7), use an acidic buffer.

    • Use of Co-solvents (for highly hydrophobic molecules): Before conjugation, you may need to dissolve your hydrophobic molecule in a minimal amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

      • Important: When adding the dissolved molecule to your aqueous reaction buffer, do so in a slow, dropwise manner with constant stirring to prevent "salting out" or precipitation.

Q2: Is it possible that the conjugation reaction itself is causing the solubility issue?

A2: Absolutely. The conditions of the conjugation reaction can lead to the formation of insoluble aggregates.

  • Potential Causes:

    • Protein Aggregation During Reaction: The reaction conditions (pH, temperature, concentration) might be destabilizing your protein, causing it to unfold and expose hydrophobic regions, which then leads to aggregation.

    • High Reactant Concentrations: Very high concentrations of either the protein/peptide or the this compound can increase the likelihood of intermolecular interactions and aggregation.

    • Suboptimal pH: The oxime ligation reaction between an aminooxy group and an aldehyde is most efficient at a pH between 6.5 and 7.5. Deviating significantly from this range can lead to side reactions or protein instability.

  • Solutions & Optimization:

    • Optimize Reactant Concentrations: Experiment with lower concentrations of your protein/peptide.

    • Control Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can sometimes reduce aggregation.

    • Stepwise Addition of Reagent: Instead of adding the this compound all at once, try adding it in smaller portions over time to the protein/peptide solution.

    • Inclusion of Stabilizing Excipients: Consider adding stabilizing agents to your reaction buffer. These can include:

      • Sugars: Sucrose or Trehalose (5-10% w/v)

      • Polyols: Glycerol or Sorbitol

      • Amino Acids: Arginine (50-100 mM) is known to suppress protein aggregation.

      • Non-ionic Surfactants: A very low concentration of Polysorbate 20 (e.g., 0.01-0.05% v/v) can help prevent surface-induced aggregation.

Q3: How can I be sure that I am not forming insoluble aggregates? And how can I remove them?

A3: Detecting and removing aggregates is crucial for obtaining a soluble, functional conjugate.

  • Detection of Aggregates:

    • Visual Inspection: The most obvious sign is turbidity or visible precipitate in your solution.

    • Centrifugation: A quick check is to centrifuge a small aliquot of your conjugate solution. The presence of a pellet indicates insoluble material.

    • SDS-PAGE: High molecular weight bands that do not enter the resolving gel can be indicative of large, cross-linked aggregates.

    • Size Exclusion Chromatography (SEC): This is a powerful technique to separate and quantify aggregates. Aggregates will elute earlier than the desired monomeric conjugate.

  • Removal of Aggregates:

    • Centrifugation: For large, insoluble aggregates, centrifugation followed by careful collection of the supernatant is the simplest method.

    • Size Exclusion Chromatography (SEC): SEC is the preferred method for separating soluble aggregates from your monomeric conjugate. It also serves as a purification step to remove unreacted PEG reagent.

Frequently Asked Questions (FAQs)

Q4: What is the recommended starting solvent for dissolving this compound?

A4: this compound itself is generally soluble in aqueous buffers. However, if you are preparing a concentrated stock solution, you can use organic solvents such as DMSO or DMF.

Q5: My peptide is extremely hydrophobic. What is the best practice for conjugation with this compound?

A5: For extremely hydrophobic peptides, a co-solvent approach is necessary.

  • First, dissolve the peptide in a minimal volume of a compatible organic solvent (e.g., DMSO, DMF).

  • In a separate tube, prepare your this compound in the recommended aqueous reaction buffer (e.g., PBS, pH 7.2).

  • Slowly add the peptide-organic solvent solution dropwise to the aqueous PEG solution while gently stirring or vortexing. This gradual addition is critical to prevent precipitation.

Q6: Can the purification method affect the final solubility of my conjugate?

A6: Yes. It is important to efficiently remove unreacted hydrophobic protein/peptide and any byproducts from the reaction.

  • Size Exclusion Chromatography (SEC): This is highly effective for removing smaller molecules like unreacted PEG reagent and can also separate out larger aggregates.

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge and can be effective in purifying the PEGylated conjugate from the un-PEGylated protein/peptide, as PEGylation can shield surface charges.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates based on hydrophobicity and can also be used to purify PEGylated proteins.

Q7: I have purified my conjugate, but it precipitates upon storage. What can I do?

A7: This indicates an instability issue with your final formulation.

  • Optimize Storage Buffer:

    • Ensure the pH is far from the conjugate's pI.

    • Consider adding stabilizing excipients as mentioned in A2 (e.g., glycerol, arginine, low levels of non-ionic surfactants).

  • Concentration: Store your conjugate at the lowest practical concentration.

  • Storage Temperature: Store at the recommended temperature, typically -20°C or -80°C. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

Data Presentation

Table 1: Recommended Starting Conditions for Improving Conjugate Solubility

ParameterRecommendationRationale
pH of Final Buffer > 2 units away from pIMinimizes aggregation at the isoelectric point.
Co-solvents (for hydrophobic molecules) DMSO, DMFTo initially solubilize the hydrophobic component.
Stabilizing Excipients Arginine (50-100 mM)Suppresses protein-protein aggregation.
Sucrose (5-10% w/v)Acts as a protein stabilizer.
Polysorbate 20 (0.01-0.05% v/v)Reduces surface-induced aggregation.

Experimental Protocols

Protocol 1: General Solubilization of a Hydrophobic Peptide for Conjugation

  • Preparation: Allow the lyophilized hydrophobic peptide and this compound to warm to room temperature.

  • Peptide Solubilization: a. Add a minimal volume of DMSO (e.g., 20-50 µL for 1 mg of peptide) to the lyophilized peptide. b. Gently vortex or sonicate until the peptide is fully dissolved.

  • PEG Reagent Preparation: a. Dissolve the this compound in the desired reaction buffer (e.g., 100 mM Phosphate Buffer, pH 7.2) to the target concentration.

  • Combining Reactants: a. While gently stirring the PEG solution, add the dissolved peptide solution dropwise. b. Visually monitor for any signs of precipitation. If turbidity occurs, the concentration may be too high.

Protocol 2: Purification of PEGylated Conjugate using Size Exclusion Chromatography (SEC)

  • Column Equilibration: Equilibrate a suitable SEC column (e.g., Sephadex G-25) with your desired final storage buffer.

  • Sample Loading: a. Centrifuge your conjugation reaction mixture to pellet any large, insoluble aggregates. b. Carefully load the supernatant onto the equilibrated SEC column. The sample volume should not exceed 2-5% of the column's total volume for optimal separation.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions of a defined volume.

  • Analysis: Analyze the collected fractions (e.g., by measuring absorbance at 280 nm for proteins) to identify the peaks corresponding to the PEGylated conjugate and any unreacted components. Aggregates, if present, will elute in the void volume.

  • Pooling: Pool the fractions containing the pure, monomeric conjugate.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis start Start: Lyophilized Hydrophobic Peptide/Protein & this compound dissolve_peptide Dissolve Peptide in minimal DMSO/DMF start->dissolve_peptide dissolve_peg Dissolve this compound in Aqueous Buffer (pH 7.2) start->dissolve_peg combine Dropwise addition of Peptide solution to PEG solution dissolve_peptide->combine dissolve_peg->combine react Incubate (e.g., 2-4h at RT or overnight at 4°C) combine->react purify Purify via SEC/IEX react->purify analyze Analyze Fractions (e.g., UV-Vis, SDS-PAGE) purify->analyze pool Pool Pure Fractions analyze->pool end End: Soluble Conjugate pool->end

Caption: Workflow for conjugating a hydrophobic molecule with this compound.

troubleshooting_logic Troubleshooting Logic for Poor Conjugate Solubility cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Conjugate Solubility cause1 Inherent Hydrophobicity of Parent Molecule start->cause1 cause2 Aggregation During Conjugation start->cause2 cause3 pH near Isoelectric Point (pI) start->cause3 cause4 Improper Purification start->cause4 sol1 Use Co-solvent (DMSO/DMF) for initial dissolution cause1->sol1 sol2 Add Stabilizers (Arginine, Sucrose) Lower Reactant Concentration cause2->sol2 sol3 Adjust Buffer pH (>2 units from pI) cause3->sol3 sol4 Purify using SEC to remove aggregates cause4->sol4

Caption: Decision tree for troubleshooting poor conjugate solubility.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Aminooxy-PEG8-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring product quality, efficacy, and safety. The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3][4] Aminooxy-PEG8-acid is a discrete PEG (dPEG®) linker, meaning it is a single molecular weight compound, which simplifies analysis compared to traditional, polydisperse PEG reagents.[5]

This guide provides a comparative overview of mass spectrometry (MS) methods for the characterization of this compound conjugates. It includes experimental protocols, quantitative data, and a comparison with alternative analytical techniques to support robust conjugate analysis.

Mass Spectrometry: The Core Technique for Conjugate Analysis

Mass spectrometry is an indispensable tool for characterizing PEGylated proteins and peptides, offering detailed insights into the conjugate's molecular weight, the degree of PEGylation, and the specific sites of modification. The primary MS techniques employed for this purpose are Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), often coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS) for comprehensive structural elucidation.

TechniquePrimary Information ObtainedAdvantagesDisadvantages/Challenges
LC-ESI-MS Accurate intact mass of the conjugate, purity, and detection of isomers.High mass accuracy, suitable for complex mixtures, easily automated, and directly compatible with liquid chromatography.Produces multiply charged ions, requiring deconvolution software to determine the zero-charge mass; spectra can be complex.
LC-ESI-MS/MS Precise location of the PEGylation site on the peptide or protein backbone.Provides definitive structural information through fragmentation analysis (e.g., CID). Elucidates specific conjugation sites in complex biomolecules.Requires specialized instrumentation; data analysis can be complex. Fragmentation of the PEG chain can sometimes dominate the spectrum.
MALDI-TOF-MS Average molecular weight and degree of PEGylation.Rapid analysis, high tolerance for salts and buffers, primarily produces singly charged ions, simplifying spectra.Lower resolution and mass accuracy compared to ESI-MS; may not be suitable for identifying specific conjugation sites without further modification.
FTICR-MS Extremely high-resolution mass data for end-group analysis and confirmation of elemental composition.Unparalleled mass accuracy (<5 ppm), allowing for confident identification of polymer end-groups.High instrument cost and complexity; typically used for specialized, in-depth analysis rather than routine screening.

Quantitative Data: Expected Mass Shifts

The conjugation of this compound to a molecule containing an aldehyde or ketone occurs via an oximation reaction, forming a stable oxime bond and releasing one molecule of water. Accurate mass measurement is used to confirm the success of this reaction.

Compound/ReactionFormulaMolecular Weight (Da)Mass Change (Da)
This compoundC₁₉H₃₉NO₁₁457.52N/A
Water (lost during conjugation)H₂O18.02-18.02
Net Mass Addition C₁₉H₃₇NO₁₀ 439.50 +439.50

Researchers should expect to observe a mass increase of 439.50 Da for each successful conjugation event.

Experimental Workflow and Protocols

A comprehensive characterization of an this compound conjugate typically involves conjugation, purification, and analysis by LC-MS/MS.

G Experimental Workflow for Conjugate Characterization cluster_0 Preparation cluster_1 Analysis Conjugation 1. Conjugation (Peptide/Protein + this compound) Purification 2. Purification (e.g., Size-Exclusion Chromatography) Conjugation->Purification LC_Separation 3. LC Separation (Reversed-Phase HPLC) Purification->LC_Separation Intact_MS 4. Intact Mass Analysis (ESI-MS) Confirm Mass Addition LC_Separation->Intact_MS Tandem_MS 5. Fragmentation (MS/MS) Identify Conjugation Site Intact_MS->Tandem_MS Data_Analysis 6. Data Analysis (Deconvolution & Site Mapping) Tandem_MS->Data_Analysis

Caption: Workflow for this compound conjugate analysis.

Detailed Experimental Protocol: LC-MS/MS Characterization

This protocol provides a general method for the analysis of a peptide conjugated with this compound.

1. Sample Preparation and Conjugation:

  • Dissolve the aldehyde- or ketone-containing peptide in a reaction buffer (e.g., 100 mM sodium phosphate, pH 6.5-7.5) to a concentration of 1-5 mg/mL.

  • Dissolve this compound in the same buffer.

  • Add a 5- to 10-fold molar excess of the this compound solution to the peptide solution.

  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purify the conjugate using size-exclusion chromatography (SEC) or reversed-phase HPLC to remove unreacted PEG linker and peptide.

2. LC-MS/MS Analysis:

  • Chromatography System: An ultra-high-performance liquid chromatography (UPLC) or HPLC system.

  • Column: A C18 reversed-phase column suitable for peptide or protein separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Develop a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes to elute the conjugate.

  • Mass Spectrometer: Couple the LC system to a high-resolution ESI mass spectrometer (e.g., Q-TOF or Orbitrap).

  • MS Scan (Intact Mass): Acquire data in positive ion mode over a mass range of m/z 400–2000. Use the resulting spectrum to confirm the expected mass addition by deconvoluting the charge state envelope.

  • MS/MS Scan (Fragmentation): Perform data-dependent acquisition where the most abundant precursor ions from the MS1 scan are selected for collision-induced dissociation (CID). The fragmentation of the peptide backbone will reveal the specific amino acid residue where the PEG moiety is attached.

3. Data Analysis:

  • Use deconvolution software to determine the zero-charge mass of the intact conjugate.

  • Analyze the MS/MS spectra to map the fragmentation ions (b- and y-ions) to the peptide sequence. A mass shift of 439.50 Da on a specific fragment ion will pinpoint the site of conjugation.

Comparison with Alternative and Complementary Methods

While mass spectrometry is the most powerful tool for detailed structural analysis, other techniques are essential for a complete characterization profile.

TechniqueInformation ProvidedRole in Characterization
High-Performance Liquid Chromatography (HPLC) Purity, presence of unreacted starting materials, and aggregation.Orthogonal method to MS for assessing the homogeneity and purity of the final conjugate product.
SDS-PAGE Apparent molecular weight increase post-conjugation.A rapid, qualitative method to visually confirm the success of the conjugation reaction by observing a shift in the band position.
Enzyme-Linked Immunosorbent Assay (ELISA) Quantification of PEGylated molecules in biological samples.Used in later-stage development for pharmacokinetic and biodistribution studies.

References

A Comparative Guide to HPLC Methods for Purity Analysis of Aminooxy-PEG8-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of bifunctional linkers like Aminooxy-PEG8-acid is critical for the successful synthesis of well-defined bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for this purpose. This guide provides a comparative overview of suitable HPLC methods for analyzing the reaction purity of this compound, complete with experimental data and detailed protocols.

The primary analytical challenge with polyethylene glycol (PEG) compounds is their lack of a strong UV chromophore, rendering standard UV detection inefficient. Consequently, alternative detection methods are necessary. This guide will focus on Reversed-Phase HPLC (RP-HPLC) coupled with Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS), which are well-suited for this application.

Comparison of HPLC Detection Methods

The choice of detector is paramount for the accurate quantification of this compound and its reaction-related impurities.

DetectorPrinciple of DetectionGradient CompatibleRelative SensitivityKey Advantages & Disadvantages
Evaporative Light Scattering Detector (ELSD) Measures light scattered by non-volatile analyte particles after mobile phase evaporation.[1][2]Yes[1]High[1]Pro: Excellent for non-UV absorbing compounds; stable baseline with gradients.[1] Con: Semi-volatile impurities may not be detected; response can be non-linear.
Charged Aerosol Detector (CAD) Measures charge transferred from ionized nitrogen gas to analyte particles.YesHighPro: Provides a more uniform response for different non-volatile compounds, beneficial for quantifying unknown impurities; wider dynamic range than ELSD. Con: Requires volatile mobile phases.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes.YesVery HighPro: Provides molecular weight and structural information for definitive impurity identification. Con: Higher equipment cost and complexity.

Experimental Workflows

The general workflow for analyzing the purity of an this compound reaction mixture involves sample preparation, HPLC separation, and data analysis. The choice of detector will influence the specifics of the mobile phase and data interpretation.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_data Data Analysis prep Dissolve reaction mixture in mobile phase inject Inject sample prep->inject separation RP-HPLC Separation (e.g., C18 or PLRP-S column) inject->separation eluate Column Eluate separation->eluate el_split el_split eluate->el_split cad_split cad_split eluate->cad_split ms_split ms_split eluate->ms_split elsd ELSD el_split->elsd Nebulize & Evaporate cad CAD cad_split->cad Nebulize, Charge & Ionize ms MS ms_split->ms Ionize chromatogram Generate Chromatogram elsd->chromatogram cad->chromatogram ms->chromatogram purity Calculate Peak Area % for Purity Assessment chromatogram->purity identification (MS only) Identify Impurities by Mass chromatogram->identification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_outcome Outcome reactants Starting Materials (e.g., PEG-diol, protecting groups) reaction Chemical Reaction reactants->reaction crude Crude Product Mixture reaction->crude purify Purification Step (e.g., Column Chromatography) crude->purify hplc HPLC Analysis (ELSD, CAD, or MS) purify->hplc decision Purity Specification Met? hplc->decision pass Final Product: this compound decision->pass Yes fail Repurify or Discard Batch decision->fail No

References

A Head-to-Head Comparison of Bioconjugation Chemistries: Evaluating Aminooxy-PEG8-acid Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal bioconjugation strategy is a critical decision that dictates the efficacy, stability, and homogeneity of the final product. This guide provides an objective comparison of Aminooxy-PEG8-acid, a reagent utilized in oxime ligation, against other prevalent bioconjugation methods. By presenting supporting experimental data and detailed protocols, this document aims to facilitate an informed choice of conjugation chemistry tailored to specific research needs.

The covalent attachment of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern therapeutics and diagnostics. Among the diverse array of available techniques, oxime ligation, facilitated by reagents like this compound, has gained prominence due to its high chemoselectivity and the remarkable stability of the resultant oxime bond.[1][2][3] This method offers a bioorthogonal approach, reacting specifically with aldehyde or ketone groups, which can be introduced into biomolecules through mild oxidation of carbohydrate moieties, for instance.[][5]

This guide will compare the conjugation efficiency of this compound with three widely used alternatives: N-hydroxysuccinimide (NHS) ester-mediated amine labeling, maleimide-mediated thiol coupling, and strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry."

Quantitative Comparison of Bioconjugation Efficiencies

The efficiency of a bioconjugation reaction is a key determinant of the yield and uniformity of the resulting conjugate. The following table summarizes quantitative data on the efficiency of these four methods. It is important to note that efficiencies can vary significantly based on the specific reactants, buffer conditions, and reaction times.

FeatureAminooxy Conjugation (Oxime Ligation)NHS Ester Amine ConjugationMaleimide Thiol ConjugationStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Target Functional Group Aldehydes and KetonesPrimary Amines (e.g., Lysine)Thiols (e.g., Cysteine)Azides and Cycloalkynes
Typical Reaction Time 2 - 24 hours (can be accelerated with catalysts)30 minutes - 2 hours1 - 4 hours1 - 12 hours
Typical Conjugation Yield >70%30 - 90% (often results in a heterogeneous mixture)>90% (for accessible thiols)>90%
Typical Drug-to-Antibody Ratio (DAR) 2-4 (site-specific)Variable (average of 2-8, heterogeneous)2, 4, or 8 (can be controlled with engineered cysteines)2-4 (site-specific)
Optimal pH Range 4.5 - 7.57.0 - 9.06.5 - 7.5~7.4

Delving Deeper: A Technical Breakdown

Aminooxy Conjugation: Precision Through Bioorthogonality

Aminooxy chemistry provides a highly specific method for bioconjugation by targeting carbonyl groups (aldehydes and ketones) to form a stable oxime linkage. This bioorthogonal reaction is particularly advantageous as aldehydes and ketones are not naturally abundant in proteins, thus minimizing off-target reactions. The reaction rate can be slow but can be significantly accelerated by catalysts such as aniline.

NHS Ester Conjugation: The Workhorse of Amine Labeling

N-hydroxysuccinimide esters are widely used for their reactivity towards primary amines, found on lysine residues and the N-terminus of proteins. While this method is straightforward and utilizes readily available functional groups, it often leads to a heterogeneous mixture of conjugates with varying degrees of labeling, which can impact the therapeutic efficacy and pharmacokinetics.

Maleimide Conjugation: The Gold Standard for Thiols

Maleimide chemistry is highly selective for thiol groups on cysteine residues. This allows for site-specific conjugation, particularly when cysteine residues are engineered into specific locations on a protein. The resulting thioether bond is generally stable, although it can be susceptible to retro-Michael addition, leading to deconjugation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The "Click" Chemistry Advantage

SPAAC is a bioorthogonal reaction between a strained alkyne (like DBCO) and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This method offers high efficiency and specificity, making it ideal for in vivo applications.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on an Antibody and this compound Conjugation

This protocol describes the introduction of aldehyde groups onto the glycan moieties of an antibody followed by conjugation with this compound.

Materials:

  • Antibody solution (e.g., 5 mg/mL in PBS)

  • Sodium periodate (NaIO₄) solution (e.g., 50 mM in PBS, pH 6.0)

  • Propylene glycol

  • This compound dissolved in an appropriate buffer (e.g., PBS, pH 6.5)

  • Aniline (optional, as a catalyst)

  • Desalting column

Procedure:

  • Antibody Oxidation:

    • To the antibody solution, add an equal volume of the sodium periodate solution.

    • Incubate the reaction for 30 minutes at room temperature in the dark.

    • Quench the reaction by adding propylene glycol to a final concentration of 10 mM and incubate for 10 minutes at room temperature.

    • Remove excess periodate and byproducts using a desalting column, exchanging the buffer to PBS, pH 6.5.

  • Conjugation Reaction:

    • To the oxidized antibody solution, add a 20-fold molar excess of this compound.

    • If using a catalyst, add aniline to a final concentration of 10 mM.

    • Incubate the reaction for 4-12 hours at room temperature.

    • Purify the conjugate using a desalting column to remove unreacted this compound and catalyst.

  • Characterization:

    • Determine the conjugation efficiency and drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.

Protocol 2: NHS Ester-Mediated Amine Labeling

This protocol outlines the conjugation of an NHS ester-functionalized molecule to a protein.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

  • NHS ester-functionalized molecule dissolved in an organic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification:

    • Remove unreacted NHS ester and byproducts using a desalting column.

  • Characterization:

    • Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.

Protocol 3: Maleimide-Mediated Thiol Labeling

This protocol describes the conjugation of a maleimide-functionalized molecule to a protein with free thiols.

Materials:

  • Protein solution (1-10 mg/mL in a degassed, thiol-free buffer, e.g., PBS with EDTA, pH 7.0)

  • (Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

  • Maleimide-functionalized reagent dissolved in DMSO or DMF.

  • Desalting column.

Procedure:

  • (Optional) Reduction of Disulfide Bonds:

    • Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column to remove unreacted maleimide.

  • Characterization:

    • Determine the extent of labeling.

Protocol 4: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the conjugation of a DBCO-functionalized protein with an azide-containing molecule.

Materials:

  • DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing molecule

  • Reaction buffer (azide-free)

Procedure:

  • Conjugation Reaction:

    • Mix the DBCO-activated biomolecule and the azide-containing molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the azide is typically used.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted components.

  • Characterization:

    • The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.

Visualizing the Chemistries and Workflows

To better understand the processes involved, the following diagrams illustrate the chemical reaction for oxime ligation and a generalized experimental workflow for determining conjugation efficiency.

G cluster_reactants Reactants cluster_reaction Oxime Ligation cluster_product Product protein_aldehyde Protein-Aldehyde plus + protein_aldehyde->plus aminooxy_peg This compound arrow pH 4.5-7.5 (Aniline catalyst optional) plus->aminooxy_peg protein_conjugate Protein-PEG Conjugate (Stable Oxime Bond) arrow->protein_conjugate

Figure 1. Chemical reaction of oxime ligation.

G cluster_analysis Analysis Methods start Start: Biomolecule & Reagent conjugation Bioconjugation Reaction (e.g., Oxime Ligation) start->conjugation purification Purification (e.g., SEC, Dialysis) conjugation->purification characterization Characterization purification->characterization uv_vis UV-Vis Spectroscopy (Determine concentration & DOL) characterization->uv_vis Quantitative sds_page SDS-PAGE (Assess molecular weight shift) characterization->sds_page Qualitative mass_spec Mass Spectrometry (Confirm identity & DAR) characterization->mass_spec Quantitative end End: Purified Conjugate uv_vis->end sds_page->end mass_spec->end

Figure 2. Experimental workflow for conjugation efficiency.

Conclusion

The choice of bioconjugation chemistry is a critical decision in the development of novel therapeutics and diagnostics. This compound, through oxime ligation, offers a highly specific and robust method for creating stable bioconjugates, particularly when site-specific modification is desired. While other methods such as NHS ester and maleimide chemistries have their established roles, the bioorthogonality of oxime ligation and click chemistry provides significant advantages in terms of product homogeneity and minimizing off-target reactions. Ultimately, the optimal strategy will depend on the specific biomolecule, the nature of the payload, and the desired characteristics of the final conjugate. This guide provides the foundational information to make a well-informed decision.

References

A Comparative Guide to SDS-PAGE Analysis of Proteins Modified with Aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the modification of proteins with polyethylene glycol (PEG) is a critical strategy to enhance their therapeutic properties. Aminooxy-PEG8-acid offers a site-specific approach to PEGylation, and its analysis by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for characterizing the resulting conjugates. This guide provides an objective comparison of this compound with other common PEGylation reagents, supported by experimental protocols and data presentation to inform your selection of the optimal modification strategy.

Comparison of Protein Modification Chemistries

The choice of PEGylation chemistry is paramount as it dictates the site of attachment, the homogeneity of the product, and the potential impact on protein function. Below is a comparison of this compound with common alternatives.

This compound facilitates the formation of a stable oxime bond with an aldehyde or ketone group on the protein. This method is highly specific, as the reactive carbonyl group is typically introduced at a desired site through enzymatic or chemical means, ensuring a homogenous population of singly-modified proteins.

N-hydroxysuccinimide (NHS)-ester PEGs are widely used for their reactivity towards primary amines, such as the side chain of lysine residues and the N-terminus of the protein.[1][2] While lysine residues are generally abundant, this lack of specificity can lead to a heterogeneous mixture of PEGylated proteins with varying numbers of PEG chains attached, which can complicate downstream analysis and characterization.[3]

Maleimide-PEGs react specifically with the sulfhydryl group of cysteine residues.[4] This allows for site-specific modification if the protein has a single, accessible cysteine. However, the resulting thioether bond can be susceptible to degradation, and care must be taken to avoid unwanted reactions with other thiols.[5]

Click chemistry-based PEGylation , such as the copper-catalyzed azide-alkyne cycloaddition, offers a highly efficient and bioorthogonal method for protein modification. This approach requires the introduction of a non-native functional group (an azide or alkyne) onto the protein, but results in a very stable triazole linkage and a highly specific and efficient conjugation.

SDS-PAGE Analysis: A Comparative Overview

SDS-PAGE separates proteins based on their molecular weight. PEGylation increases the hydrodynamic radius of a protein, causing a shift in its migration on the gel to a higher apparent molecular weight. However, the interaction between the PEG chain and SDS can lead to non-ideal migration, often resulting in broadened or smeared bands.

FeatureThis compoundNHS-Ester PEGMaleimide-PEGClick Chemistry-PEG
Target Residue Aldehyde/KetoneLysine, N-terminusCysteineAzide/Alkyne
Specificity High (Site-specific)Low (Multiple sites)High (Site-specific)Very High (Bioorthogonal)
Expected SDS-PAGE Bands Single, sharp shifted bandMultiple, often smeared bandsSingle, sharp shifted bandSingle, sharp shifted band
Apparent MW Shift PredictableVariable, heterogeneousPredictablePredictable
Potential Issues Requires introduction of a carbonyl groupHeterogeneity, potential loss of activityLinkage instabilityRequires introduction of a click handle

Experimental Protocols

Below are detailed protocols for protein modification with this compound and a common alternative, NHS-Ester PEG, followed by SDS-PAGE analysis.

Protocol 1: Protein Modification with this compound

This protocol assumes the protein of interest has been engineered to contain a unique aldehyde or ketone group.

Materials:

  • Protein with a carbonyl group (1-5 mg/mL in PBS, pH 6.5-7.5)

  • This compound

  • Aniline (optional, as a catalyst)

  • 4X SDS-PAGE loading buffer

  • Polyacrylamide gel (e.g., 4-12% gradient)

  • SDS-PAGE running buffer

  • Protein staining solution (e.g., Coomassie Brilliant Blue)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the protein solution with a 10- to 50-fold molar excess of this compound. If using, add aniline to a final concentration of 10 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule containing an aldehyde or ketone.

  • SDS-PAGE Sample Preparation: Mix 15 µL of the reaction mixture with 5 µL of 4X SDS-PAGE loading buffer. Heat the sample at 70°C for 10 minutes.

  • Electrophoresis: Load the prepared sample, along with an unmodified protein control and a molecular weight marker, onto the polyacrylamide gel. Run the gel according to the manufacturer's instructions.

  • Visualization: Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands. The PEGylated protein should appear as a band with a higher apparent molecular weight compared to the unmodified control.

Protocol 2: Protein Modification with NHS-Ester PEG

Materials:

  • Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-Ester PEG

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • 4X SDS-PAGE loading buffer

  • Polyacrylamide gel (e.g., 4-12% gradient)

  • SDS-PAGE running buffer

  • Protein staining solution (e.g., Coomassie Brilliant Blue)

Procedure:

  • Reaction Setup: Add a 5- to 20-fold molar excess of NHS-Ester PEG to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.

  • SDS-PAGE Sample Preparation: Prepare the sample as described in Protocol 1, step 4.

  • Electrophoresis and Visualization: Proceed with electrophoresis and visualization as described in Protocol 1, steps 5 and 6. Expect to see a ladder of bands corresponding to different degrees of PEGylation.

Visualizing the Workflow and Chemistries

To better understand the experimental process and the underlying chemical reactions, the following diagrams are provided.

Workflow for Aminooxy-PEGylation and SDS-PAGE Analysis cluster_modification Protein Modification cluster_analysis SDS-PAGE Analysis protein Protein with Carbonyl Group reaction Incubate at RT (2-4 hours) protein->reaction peg This compound peg->reaction sample_prep Prepare Sample with SDS Loading Buffer reaction->sample_prep Take Aliquot electrophoresis Run Gel Electrophoresis sample_prep->electrophoresis stain Stain and Visualize electrophoresis->stain

Caption: Aminooxy-PEGylation and SDS-PAGE Workflow.

Caption: PEGylation Reaction Chemistries.

References

A Head-to-Head Comparison: Aminooxy-PEG8-acid vs. Maleimide-PEG Linkers for ADC Construction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of an Antibody-Drug Conjugate (ADC) that profoundly impacts its stability, homogeneity, efficacy, and safety profile.[1] This guide provides an objective comparison between two prevalent linker chemistries: the site-specific aminooxy-PEG8-acid and the more traditional cysteine-directed maleimide-PEG linkers.

Chemical Principles and Conjugation Strategies

Maleimide-PEG Linkers: Thiol-Michael Addition

Maleimide-based linkers are highly reactive towards thiol (sulfhydryl) groups, typically found on cysteine residues.[2] The conjugation occurs via a Michael addition reaction, forming a stable thioether bond under mild, near-neutral pH conditions (6.5-7.5).[2][] In native antibodies (e.g., IgG1), the interchain disulfide bonds in the hinge region can be partially or fully reduced to provide reactive cysteine thiols for conjugation.[4] This stochastic approach, however, often yields a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs), which can lead to batch-to-batch variability and a less predictable pharmacokinetic profile. To improve homogeneity, engineered antibodies with unpaired cysteine residues at specific sites (e.g., THIOMABs) have been developed.

This compound Linkers: Bioorthogonal Oxime Ligation

Aminooxy chemistry offers a highly specific, bioorthogonal conjugation method. The aminooxy group reacts with a carbonyl group (an aldehyde or ketone) to form a highly stable oxime linkage. Since native antibodies do not typically contain accessible aldehyde or ketone groups, these functionalities must be introduced. This is often achieved through site-specific modification techniques:

  • Glycan Remodeling: The native N-linked glycans at Asn-297 in the antibody's Fc region can be enzymatically modified and then oxidized with sodium periodate to generate aldehyde groups.

  • Unnatural Amino Acid Incorporation: Genetic engineering can be used to incorporate an unnatural amino acid containing a ketone group, such as p-acetylphenylalanine (pAcF), at a specific site in the antibody sequence.

These methods allow for precise control over the conjugation site and stoichiometry, resulting in a homogeneous ADC population with a defined DAR.

Comparative Data: Performance and Characteristics

The selection of a linker technology has a direct impact on the key quality attributes of an ADC. The following table summarizes quantitative and qualitative data comparing aminooxy and maleimide linkers.

FeatureThis compound LinkerMaleimide-PEG Linker
Target Group Aldehyde or Ketone (Carbonyl)Thiol (Sulfhydryl)
Resulting Bond OximeThiosuccinimide (Thioether)
Conjugation Site Site-specific (e.g., Fc glycans, engineered amino acids)Stochastic (reduced native cysteines) or Site-specific (engineered cysteines)
Homogeneity (DAR) High (Produces uniform DAR)Low to High (Stochastic methods produce heterogeneous mixtures)
Reaction pH Mildly acidic to neutral (pH 4.5-7.5)Neutral (pH 6.5-7.5)
Linkage Stability Highly Stable: The oxime bond is exceptionally stable and not susceptible to cleavage in plasma.Conditionally Stable: The thiosuccinimide bond is susceptible to a retro-Michael reaction, especially in the presence of plasma thiols like albumin or glutathione, leading to premature drug release.
Payload Deconjugation MinimalCan be significant, leading to off-target toxicity and reduced efficacy.
In-Depth Comparison

Stability and Off-Target Toxicity A critical drawback of the conventional maleimide linker is the instability of the resulting thiosuccinimide bond in vivo. This linkage can undergo a retro-Michael reaction, leading to the deconjugation of the drug-linker from the antibody. The released drug-linker can then bind to other thiol-containing proteins in circulation, such as albumin, causing off-target toxicity and reducing the therapeutic index.

In contrast, the oxime bond formed via aminooxy conjugation is significantly more stable under physiological conditions. This superior stability minimizes premature payload release, ensuring that the cytotoxic agent remains attached to the antibody until it reaches the target cell. This leads to an improved safety profile and more predictable pharmacokinetics.

Homogeneity and Pharmacokinetics Site-specific conjugation methods enabled by aminooxy chemistry produce homogeneous ADCs with a precisely controlled DAR (e.g., DAR=2). This uniformity is a critical quality attribute, as it leads to improved pharmacokinetics, a wider therapeutic index, and better overall performance compared to heterogeneous mixtures. The inclusion of a hydrophilic PEG8 spacer in both linker types helps to improve solubility and pharmacokinetics, with PEG8 being a critical length for minimizing plasma clearance and enhancing tolerability.

Experimental Protocols

Protocol 1: Site-Specific this compound Conjugation via Glycan Oxidation

This protocol describes a general method for conjugating an aminooxy-functionalized drug to an antibody by generating aldehyde groups on its native glycans.

1. Antibody Preparation and Oxidation:

  • Prepare the antibody (e.g., Trastuzumab) in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.
  • To generate aldehyde groups on the antibody's glycans, add a stock solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.
  • Incubate the reaction on ice or at 4°C for 30 minutes, protected from light.
  • Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.
  • Remove excess periodate and quenching agent by buffer exchange into a neutral coupling buffer (e.g., PBS, pH 7.4) using a desalting column or centrifugal filtration unit (e.g., 30 kDa MWCO).

2. Oxime Ligation:

  • Dissolve the Aminooxy-PEG8-Drug linker in an organic co-solvent like DMSO to create a concentrated stock solution.
  • Add the linker stock solution to the oxidized antibody solution. A 10- to 20-fold molar excess of the linker is typically used.
  • Incubate the reaction mixture for 2-16 hours at room temperature with gentle agitation. The reaction can be accelerated by using an aniline catalyst.

3. Purification and Characterization:

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess, unconjugated drug-linker.
  • Characterize the final ADC to determine the average DAR (using HIC or LC-MS), purity (by SEC), and confirm its identity.

Protocol 2: Maleimide-PEG Conjugation via Cysteine Reduction

This protocol outlines a common method for conjugating a maleimide-functionalized drug to an antibody by reducing its interchain disulfide bonds.

1. Antibody Reduction:

  • Prepare the antibody in a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.5).
  • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), to the antibody solution. A 5- to 10-fold molar excess of reducing agent per antibody is common.
  • Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds.
  • Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.4) using a desalting column.

2. Thiol-Maleimide Conjugation:

  • Dissolve the Maleimide-PEG-Drug linker in a suitable organic solvent (e.g., DMSO).
  • Add the drug-linker solution to the reduced antibody, typically at a molar ratio of 5-10 moles of linker per mole of antibody. The final concentration of the organic solvent should be kept low (e.g., <20%) to avoid antibody denaturation.
  • Incubate the reaction for 1-2 hours at 4°C or room temperature.

3. Purification and Characterization:

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
  • Purify the ADC from unreacted linker and other impurities using SEC or HIC.
  • Characterize the final product for DAR, purity, and aggregation using HIC, SEC, and mass spectrometry.

Visualizations

Logical Relationships and Workflows

ADC_MOA circ 1. ADC in Circulation (Stable Linker is Critical) bind 2. Binding to Tumor Antigen circ->bind internal 3. Internalization (Endocytosis) bind->internal lysosome 4. Lysosomal Trafficking internal->lysosome release 5. Linker Cleavage & Payload Release lysosome->release apoptosis 6. Payload Induces Apoptosis release->apoptosis

Conclusion

The choice between this compound and maleimide-PEG linkers represents a choice between precision and convention.

  • Maleimide-PEG linkers offer a well-established, rapid conjugation method targeting cysteine residues. However, their significant drawback is the potential in vivo instability of the thiosuccinimide bond, which can lead to premature drug release and off-target toxicity. The resulting ADCs are often heterogeneous, complicating manufacturing and characterization.

  • This compound linkers , through bioorthogonal oxime ligation, provide a superior alternative for creating next-generation ADCs. The requirement for introducing a carbonyl handle enables site-specific conjugation, leading to homogeneous ADCs with a defined DAR. Most importantly, the resulting oxime bond is exceptionally stable, enhancing the safety profile and ensuring the payload is delivered specifically to the target cells.

For researchers aiming to develop ADCs with an improved therapeutic window, predictable pharmacokinetics, and enhanced safety, the site-specific and stable conjugation offered by this compound linkers presents a clear advantage over traditional maleimide-based strategies.

References

A Comparative Guide to Oxime Ligation and Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of ligation chemistry is paramount to experimental success. This guide provides an objective comparison of two powerful techniques: oxime ligation and click chemistry, offering a detailed analysis of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your specific application.

This guide will delve into the kinetics, stability, and biocompatibility of these methods, presenting quantitative data in accessible tables and providing detailed experimental protocols for key reactions. Furthermore, visual diagrams of reaction pathways and a decision-making workflow are included to facilitate a deeper understanding of these indispensable bioconjugation tools.

At a Glance: Oxime Ligation vs. Click Chemistry

FeatureOxime LigationClick Chemistry (CuAAC)Click Chemistry (SPAAC)
Reaction Aldehyde/Ketone + AminooxyTerminal Alkyne + AzideCyclooctyne + Azide
Catalyst Aniline (optional)Copper(I)None
Kinetics (Second-order rate constant) 10⁻³ - 10³ M⁻¹s⁻¹[1][2]10² - 10⁴ M⁻¹s⁻¹10⁻¹ - 10¹ M⁻¹s⁻¹
Bond Stability Hydrolytically stable, but reversible under acidic conditions[3][4]Highly stable triazole ringHighly stable triazole ring
Biocompatibility Generally high; catalyst is organic and can be used at low concentrations.Potential cytotoxicity from copper catalyst.[5]Excellent; no metal catalyst required.
Key Advantage Tunable stability, catalyst-free options.Very fast kinetics, high efficiency.High biocompatibility, no catalyst needed.
Key Disadvantage Slower kinetics compared to CuAAC.Copper toxicity can be a concern for in vivo applications.Cyclooctyne reagents can be bulky and less water-soluble.

Reaction Mechanisms and Workflows

To visually represent the chemical transformations and decision-making processes involved, the following diagrams have been generated using Graphviz.

Oxime_Ligation Aldehyde Aldehyde/Ketone Intermediate Hemiaminal Intermediate Aldehyde->Intermediate + Aminooxy Aminooxy Aminooxy->Intermediate Oxime Oxime Bond Intermediate->Oxime - H₂O H2O H₂O

Caption: Mechanism of Oxime Ligation.

Click_Chemistry cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Alkyne_Cu Terminal Alkyne Triazole_Cu 1,4-disubstituted Triazole Alkyne_Cu->Triazole_Cu + Azide Azide_Cu Azide Catalyst_Cu Cu(I) Catalyst Catalyst_Cu->Triazole_Cu catalyzes Alkyne_Sp Cyclooctyne Triazole_Sp Triazole Alkyne_Sp->Triazole_Sp + Azide Azide_Sp Azide

Caption: Click Chemistry Mechanisms.

Bioconjugation_Decision_Tree Start Bioconjugation Application InVivo In vivo / Live Cells? Start->InVivo Kinetics Fast Kinetics Critical? InVivo->Kinetics No SPAAC SPAAC InVivo->SPAAC Yes Stability Reversible Linkage Needed? Kinetics->Stability No CuAAC CuAAC Kinetics->CuAAC Yes Stability->CuAAC No Oxime Oxime Ligation Stability->Oxime Yes

References

The Advantage of Eight: A Comparative Guide to Aminooxy-PEG8-acid Over Shorter PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and drug development, the choice of a linker molecule is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of available linkers, those incorporating polyethylene glycol (PEG) have become indispensable tools for their ability to enhance the therapeutic properties of proteins, peptides, and small molecules.[1][2] This guide provides a detailed comparison of Aminooxy-PEG8-acid with its shorter-chain counterparts, offering insights into the distinct advantages conferred by its extended length, supported by experimental data and detailed protocols for comparative analysis.

The fundamental benefit of PEGylation lies in its capacity to improve the physicochemical properties of conjugated molecules.[3] Longer PEG chains, such as the eight ethylene glycol units in this compound, generally amplify these advantages, leading to superior performance in many applications.[1] These benefits include enhanced hydrophilicity, increased stability, reduced immunogenicity, and optimized pharmacokinetics.[3]

Enhanced Physicochemical and Pharmacokinetic Properties

The length of a PEG linker is a key determinant of its influence on a bioconjugate's behavior both in vitro and in vivo. The this compound, with its eight repeating ethylene glycol units, offers a significant advantage over shorter linkers (e.g., PEG2, PEG3, PEG4) in several key areas.

Superior Hydrophilicity and Solubility

A primary challenge in drug development, particularly with hydrophobic small molecules, is achieving adequate aqueous solubility. PEGylation is a well-established strategy to overcome this limitation. The longer a PEG chain, the greater its contribution to the overall hydrophilicity of the conjugate. This is due to the ability of the repeating ethylene oxide units to form hydrogen bonds with water, effectively creating a hydrating shell around the conjugated molecule. This enhanced solubility is crucial for intravenous drug formulations and can prevent aggregation, a common issue with hydrophobic payloads.

Table 1: Comparative Physicochemical Properties of Aminooxy-PEGn-acid Linkers

PropertyShorter PEG Linkers (e.g., PEG2-PEG4)This compoundAdvantage of PEG8
Hydrophilicity ModerateHighSignificantly improves the solubility of hydrophobic molecules.
Flexibility LowerHigherProvides greater spatial separation between conjugated molecules, potentially reducing steric hindrance.
Steric Hindrance Lower (as a linker)Higher (as a linker)Can provide a more effective shield against proteolysis and immune recognition.
Optimized Pharmacokinetics and Reduced Immunogenicity

In therapeutic applications, the circulation half-life of a bioconjugate is a critical factor. Longer PEG chains increase the hydrodynamic radius of the molecule, which in turn reduces renal clearance, leading to a prolonged presence in the bloodstream. This extended half-life can lead to improved therapeutic efficacy.

Furthermore, the "stealth" properties of PEG help to shield the conjugated molecule from the host's immune system. The flexible and hydrophilic nature of the PEG chain can mask immunogenic epitopes on the surface of a protein or peptide, reducing the likelihood of an anti-drug antibody response. A longer PEG chain, such as in this compound, generally provides a more comprehensive shield.

Table 2: Impact of PEG Linker Length on Pharmacokinetic and Immunological Parameters

ParameterShorter PEG Linkers (e.g., PEG2-PEG4)Longer PEG Linkers (e.g., PEG8)Advantage of Longer Chain
Circulation Half-Life Moderately extendedSignificantly extendedReduced renal clearance and prolonged therapeutic window.
Immunogenicity Moderate shieldingEnhanced shieldingLower risk of inducing an immune response.
In Vivo Efficacy May be lower for some drugsOften enhanced due to improved pharmacokineticsGreater accumulation at the target site.

Note: The optimal PEG linker length can be context-dependent and may require empirical determination for each specific application.

Experimental Data: A Comparative Overview

While direct head-to-head studies exhaustively comparing a series of Aminooxy-PEGn-acid linkers are not extensively available in the public domain, data from studies on linkers with varying PEG lengths in antibody-drug conjugates (ADCs) provide valuable insights into the general trends.

Table 3: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8 ~2.5 0.29
PEG12~2.50.29
PEG24~2.50.29

Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio of 8.

This data illustrates that increasing the PEG linker length from 2 to 8 units progressively decreases the clearance rate of the ADC, with a plateau observed at PEG8 and beyond. This suggests that a PEG8 linker is sufficient to achieve a near-maximal effect on reducing clearance in this context.

Table 4: Effect of PEG Linker Length on Binding Affinity of a Radiotracer to its Receptor

PEG Linker LengthIC50 (nM)
PEG21.6 ± 0.2
PEG31.7 ± 0.3
PEG8 4.8 ± 0.5
PEG123.7 ± 0.4
PEG243.0 ± 0.3

Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR).

In this particular study, shorter PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This highlights that while longer PEG chains offer numerous advantages, the optimal length can be highly dependent on the specific biological system, and in some cases, a shorter, more constrained linker may be beneficial for receptor-ligand interactions.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Shorter PEG Linker (e.g., PEG2-4) cluster_1 This compound Drug_S Drug/Protein Linker_S Aminooxy-PEGn-Acid Drug_S->Linker_S Comparison vs. Drug_L Drug/Protein Linker_L This compound Drug_L->Linker_L Advantages Advantages of PEG8: - Increased Hydrophilicity - Enhanced Flexibility - Improved Pharmacokinetics - Reduced Immunogenicity G Start Start: Biomolecule & Small Molecule Step1 Step 1: Conjugation with Aminooxy-PEGn-acid (n=2, 4, 8) Start->Step1 Step2 Step 2: Purification of Conjugates (e.g., SEC, HIC) Step1->Step2 Step3 Step 3: In Vitro Characterization - Solubility Assay - Stability Assay (CD) - Cytotoxicity Assay Step2->Step3 Step4 Step 4: In Vivo Evaluation - Pharmacokinetic Study - Efficacy Study - Immunogenicity Assessment Step3->Step4 End End: Comparative Analysis Step4->End

References

Stability Showdown: Oxime vs. Hydrazone Linkages in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The linker is a critical component in the design of antibody-drug conjugates (ADCs), dictating the stability of the ADC in circulation and the efficiency of payload release at the target site. Among the various cleavable linkers, hydrazones and oximes are frequently employed due to their pH-sensitive nature. This guide provides an objective comparison of the stability of oxime and hydrazone linkages in ADCs, supported by experimental data, to aid in the rational design of next-generation ADCs.

At a Glance: Key Differences in Stability

Oxime linkages are significantly more stable than hydrazone linkages across a range of pH values, particularly at physiological pH.[1][2] The hydrolysis of both linkages is acid-catalyzed, a feature that can be exploited for payload release in the acidic environment of endosomes and lysosomes.[1][3] However, the greater lability of hydrazones can lead to premature drug release in systemic circulation.[4]

Quantitative Stability Comparison

The following table summarizes the available quantitative data on the stability of oxime and hydrazone linkers under various conditions. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental setups, including the specific antibody, payload, and analytical methods used.

Linker TypeConditionHalf-life (t½)% ReleaseReference
Hydrazone pH 7.2183 hours
pH 5.04.4 hours
Human and Mouse Plasma (pH ~7.4)~2 days
pH 7.4< 30% after 24h
pH 5.0Increased release over 24h
pH 7.4~6% hydrolysis after 24h
pH 4.597% release after 24h
Oxime pD 7.025 days
pH 5.0~15 hours
pH 7.4~20% after 12h

Factors Influencing Linker Stability

The stability of both oxime and hydrazone linkages is influenced by several factors, primarily electronic and steric effects in the vicinity of the C=N bond.

dot

G cluster_factors Factors Affecting Linker Stability pH pH Linker_Stability Linker_Stability pH->Linker_Stability Acid-catalyzed hydrolysis Electronic_Effects Electronic Effects (Electron-donating/withdrawing groups) Electronic_Effects->Linker_Stability Modulates electrophilicity of the carbon atom Steric_Hindrance Steric Hindrance (Bulky groups near the linkage) Steric_Hindrance->Linker_Stability Shields from nucleophilic attack Plasma_Components Plasma Components (Enzymes, proteins) Plasma_Components->Linker_Stability Can catalyze hydrolysis G cluster_oxime Oxime Linkage cluster_hydrazone Hydrazone Linkage O_Struct R1-C(R2)=N-O-R3 H_Struct R1-C(R2)=N-NH-R3 G Start Start Incubate Incubate ADC in plasma (e.g., human, mouse) at 37°C Start->Incubate Sample Collect aliquots at various time points (e.g., 0, 24, 48, 96h) Incubate->Sample Analyze Analyze samples by LC-MS or ELISA Sample->Analyze Determine Determine Drug-to-Antibody Ratio (DAR) or released payload Analyze->Determine End End Determine->End

References

The Crucial Role of PEG Linker Length in Drug Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of drug delivery systems is paramount to achieving optimal therapeutic outcomes. Among the various components of these systems, the linker connecting the drug to the carrier molecule plays a critical role. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, offering a versatile tool to modulate the physicochemical and pharmacological properties of therapeutics. This guide provides a comprehensive comparative analysis of different length PEG linkers, supported by experimental data, to inform the selection of the most appropriate linker for specific drug delivery applications.

The length of the PEG chain is a critical design parameter that can significantly influence the efficacy, safety, and pharmacokinetic profile of a drug conjugate.[1] Longer PEG chains are known to increase the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and an extended circulation half-life.[1][2] This "stealth" effect can also shield the drug from proteolytic degradation and decrease immunogenicity.[1] Furthermore, the hydrophilic nature of PEG can enhance the solubility and stability of hydrophobic drug payloads, a crucial factor in preventing aggregation and improving formulation.[3] Conversely, shorter PEG linkers may be advantageous in scenarios where minimal steric hindrance is desired for more effective receptor-ligand interactions or when a smaller overall conjugate size is critical.

Comparative Performance of Different Length PEG Linkers

The selection of an optimal PEG linker length often involves a trade-off between competing factors such as in vitro potency, in vivo stability, and pharmacokinetic properties. The following tables summarize quantitative data from various studies to highlight the impact of PEG linker length on key performance indicators in different drug delivery contexts.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
PEG Linker LengthIn Vitro Cytotoxicity (IC50)Plasma Half-Life (t1/2)In Vivo Efficacy (Tumor Growth Inhibition)Reference
Short (e.g., PEG4)Lower (Higher Potency)ShorterModerate
Medium (e.g., PEG8, PEG12)IntermediateIntermediateHigh
Long (e.g., PEG24)Higher (Lower Potency)LongerHigh

Note: The specific values for IC50, half-life, and tumor growth inhibition are highly dependent on the specific antibody, payload, and tumor model used in the study.

Table 2: Influence of PEG Linker Length on Nanoparticle Targeting
PEG Linker Length (kDa)Cellular Uptake in vitroTumor Accumulation in vivoAntitumor ActivityReference
0.65High (in DC2.4 cell line)LowModerate
2ModerateIntermediateIntermediate
5Low (in DC2.4 cell line), High (in primary DCs)HighHigh
10No significant difference from shorter linkers in vitroHighestHighest

Note: The optimal PEG linker length for nanoparticle targeting can be cell-type specific.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of drug delivery systems. Below are representative protocols for key experiments used to compare the performance of different length PEG linkers.

Protein-PEG Conjugation via Reductive Amination

This protocol describes a common method for conjugating PEG-aldehyde linkers to proteins.

Materials:

  • Protein of interest

  • mPEG-aldehyde linkers of varying lengths

  • Reaction Buffer (e.g., 100 mM MES, pH 6.0)

  • Sodium cyanoborohydride (NaCNBH3)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • PEG-Aldehyde Addition: Add the desired mPEG-aldehyde linker to the protein solution at a molar excess of 5-20 fold over the protein. The optimal molar ratio may need to be determined empirically.

  • Initiation of Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Gently mix the reaction and incubate at 4°C for 24-48 hours.

  • Purification: Remove unreacted PEG linker and other reagents by a suitable method such as size exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the resulting conjugate for purity, drug-to-antibody ratio (DAR), and integrity using techniques like SDS-PAGE, SEC-HPLC, and mass spectrometry.

In Vitro Cellular Uptake Assay

This protocol outlines a method to assess the cellular uptake of fluorescently labeled nanoparticles with different PEG linker lengths.

Materials:

  • Target cell line (e.g., cancer cells)

  • Complete cell culture medium

  • Fluorescently labeled nanoparticles with different PEG linker lengths

  • Flow cytometer

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the target cells in 24-well plates at a density of 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: Remove the culture medium and add fresh medium containing the fluorescently labeled nanoparticles at a final concentration of, for example, 100 µg/mL.

  • Incubation: Incubate the cells with the nanoparticles for a defined period (e.g., 4 hours) at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.

  • Analysis:

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity to quantify cellular uptake.

    • Fluorescence Microscopy: Visualize the intracellular localization of the nanoparticles.

Visualizing the Workflow and Rationale

Diagrams can effectively illustrate the logical flow of experiments and the underlying principles of drug delivery.

Experimental_Workflow cluster_synthesis Conjugate Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Drug-Carrier Conjugation (Varying PEG Lengths) Purification Purification (e.g., SEC) Synthesis->Purification Characterization Characterization (e.g., SDS-PAGE, DLS) Purification->Characterization Stability Plasma Stability Assay Characterization->Stability Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Uptake Cellular Uptake Assay (Flow Cytometry) Characterization->Uptake PK Pharmacokinetic Study (Blood Sampling) Characterization->PK Efficacy In Vivo Efficacy Study (Tumor Model) PK->Efficacy Biodistribution Biodistribution Study Efficacy->Biodistribution

Fig. 1: Experimental workflow for comparing different length PEG linkers.

PEG_Linker_Tradeoffs cluster_short Shorter PEG Linkers cluster_long Longer PEG Linkers Short_Advantages Advantages: - Less Steric Hindrance - Potentially Higher in vitro Potency - Smaller Conjugate Size Balance Optimal Linker Selection Short_Advantages->Balance Consider for Target Proximity Short_Disadvantages Disadvantages: - Shorter Half-Life - Potential for Lower Solubility - Increased Immunogenicity Risk Long_Advantages Advantages: - Extended Half-Life (Stealth) - Improved Solubility & Stability - Reduced Immunogenicity Long_Advantages->Balance Consider for Systemic Delivery Long_Disadvantages Disadvantages: - Steric Hindrance - Potentially Lower in vitro Potency - Larger Conjugate Size

Fig. 2: Trade-offs in selecting PEG linker length.

Conclusion

The length of the PEG linker is a critical parameter in the design of drug delivery systems, with a profound impact on their therapeutic index. While shorter PEG linkers may offer advantages in terms of in vitro potency and reduced steric hindrance, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, the optimal PEG linker length is often context-dependent and must be empirically determined for each specific drug, carrier, and target. A systematic evaluation of a range of PEG linker lengths, following the experimental workflows outlined in this guide, is crucial for the rational design of safer and more effective targeted therapeutics.

References

A Researcher's Guide to Purity Assessment of Bioconjugates: A Comparative Analysis of Size Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

The development of bioconjugates, such as antibody-drug conjugates (ADCs), has revolutionized targeted therapeutics. Ensuring the purity and quality of these complex molecules is critical for their safety and efficacy.[1][2] Size Exclusion Chromatography (SEC) is a cornerstone analytical technique for characterizing bioconjugates, primarily used to detect and quantify aggregates and fragments.[3][4][5] This guide provides an objective comparison of SEC with other common chromatographic methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal analytical strategy.

The Role of SEC in Bioconjugate Analysis

SEC separates molecules based on their hydrodynamic size in solution. Larger molecules, such as aggregates, elute first as they are excluded from the pores of the stationary phase, while smaller molecules, like fragments or unconjugated components, permeate the pores and elute later. This makes SEC an indispensable tool for monitoring size variants, which can impact the immunogenicity, pharmacokinetics, and potency of a biotherapeutic.

However, the increased hydrophobicity of many bioconjugates, particularly ADCs, can lead to non-specific interactions with the SEC stationary phase. This can result in poor peak shape, tailing, and inaccurate quantification. Consequently, method development often focuses on minimizing these secondary interactions through mobile phase optimization.

Comparative Analysis of Analytical Techniques

While SEC is fundamental for assessing size heterogeneity, a comprehensive purity assessment requires orthogonal methods that can characterize other critical quality attributes, such as the drug-to-antibody ratio (DAR) and charge heterogeneity. The primary alternatives include Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Parameter Size Exclusion Chromatography (SEC) Hydrophobic Interaction Chromatography (HIC) Reversed-Phase HPLC (RP-HPLC)
Primary Application Quantifies aggregates and fragments (size variants).Determines drug-to-antibody ratio (DAR) distribution.Assesses DAR, free drug content, and purity of reduced subunits.
Separation Principle Separation based on hydrodynamic radius (size).Separation based on surface hydrophobicity.Separation based on hydrophobicity.
Mobile Phase Aqueous buffer at physiological pH (e.g., phosphate buffer with salt).High salt buffer with a decreasing salt gradient.Aqueous buffer with an increasing organic solvent (e.g., acetonitrile) gradient.
Denaturation Non-denaturing, preserves native structure.Generally non-denaturing.Potentially denaturing due to organic solvents.
Resolution of ADCs Can be challenging due to hydrophobic interactions, leading to peak tailing.Good resolution of species with different DARs.High resolution, but may require sample reduction (e.g., for light/heavy chain analysis).
Key Advantage Directly measures high molecular weight species (aggregates).Provides detailed information on the distribution of drug-loaded species.High resolving power for closely related substances.
Key Limitation May not resolve species with similar sizes but different properties (e.g., DAR).Less effective for analyzing aggregates or fragments.Denaturing conditions may alter the bioconjugate structure.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of an antibody-drug conjugate.

SEC Protocol for Aggregate and Fragment Analysis

This protocol is designed to quantify size variants of an ADC.

  • LC System: Agilent 1260 Infinity II Bio-inert LC or similar.

  • Column: Agilent AdvanceBio SEC 300 Å, 7.8 x 300 mm, 2.7 µm (p/n PL1180-5301).

  • Mobile Phase: 50 mM Sodium Phosphate, 200 mM L-Arginine Hydrochloride, pH 6.8. Note: Arginine is often added to reduce non-specific hydrophobic interactions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Sample Concentration: 1 mg/mL.

  • Detection: UV at 280 nm.

HIC Protocol for DAR Analysis

This protocol is optimized for separating ADC species based on their drug load.

  • LC System: HPLC system with a biocompatible flow path.

  • Column: A HIC column, such as a Butyl-NPR or Phenyl column.

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 30 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 30 mM Sodium Phosphate, pH 7.0, with 20% Acetonitrile.

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 30-40 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 15 µL.

  • Sample Concentration: 2 mg/mL.

  • Detection: UV at 280 nm.

RP-HPLC Protocol for Subunit and Free Drug Analysis

This protocol is used to analyze the light and heavy chains of a reduced ADC and to quantify free hydrophobic drugs.

  • Sample Preparation: The ADC is reduced by incubation with a reducing agent like Dithiothreitol (DTT) at 37°C for 30 minutes.

  • LC System: UHPLC system.

  • Column: A reversed-phase column suitable for proteins, such as a C4 or C8 column (e.g., BioResolve RP mAb Polyphenyl).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from ~20% to 80% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 60-80°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 280 nm (for protein chains) and a wavelength specific to the drug payload.

Visualizing the Analytical Workflow

A multi-faceted approach is necessary for the comprehensive characterization of bioconjugates. The following diagram illustrates a typical analytical workflow, highlighting the orthogonal nature of SEC, HIC, and RP-HPLC.

Bioconjugate_Analysis_Workflow cluster_0 Upstream Process cluster_1 Purity & Heterogeneity Assessment cluster_2 Further Characterization A Bioconjugation (Antibody + Linker-Payload) B Purification Step (e.g., Protein A, TFF) A->B C Purified Bioconjugate B->C SEC Size Exclusion Chromatography (SEC) C->SEC HIC Hydrophobic Interaction Chromatography (HIC) C->HIC RPHPLC Reversed-Phase HPLC (RP-HPLC) C->RPHPLC D Mass Spectrometry C->D E Charge Variant Analysis (IEX, cIEF) C->E SEC_Out Aggregates & Fragments SEC->SEC_Out HIC_Out DAR Distribution HIC->HIC_Out RPHPLC_Out Free Drug & Subunit Purity RPHPLC->RPHPLC_Out

Caption: Workflow for bioconjugate purity and heterogeneity analysis.

References

A Comparative Guide to In Vitro Stability of Aminooxy-PEG8-Acid Linked Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the stability of a drug conjugate is a critical determinant of its therapeutic efficacy and safety profile. The linker connecting the payload to the carrier molecule plays a pivotal role in this stability. This guide provides a comprehensive comparison of the in vitro stability of drugs linked via Aminooxy-PEG8-acid, contrasting its performance with other common linker technologies. The information is supported by experimental data from scientific literature and detailed protocols for key stability assays.

Linker Technology Comparison: Stability at a Glance

The this compound linker combines the high stability of an oxime bond with the favorable pharmacokinetic properties of polyethylene glycol (PEG). This combination offers significant advantages over other widely used linkers, particularly in preventing premature drug release.

Linker TypeBond FormedKey Stability CharacteristicsSupporting Data Summary
This compound OximeHighly stable across a broad pH range, resistant to hydrolysis and enzymatic degradation. The PEG chain enhances solubility and stability.Rate constants for oxime hydrolysis are nearly 1000-fold lower than those for simple hydrazones[1][]. Oxime linkages are stable in a pH range of 2 to 9[3].
Maleimide-based (e.g., Mal-amido-PEG8-acid) ThiosuccinimideSusceptible to retro-Michael reaction in the presence of thiols (e.g., glutathione in plasma), leading to premature drug release. The succinimide ring can undergo hydrolysis to a more stable form[4].Maleimide-PEG conjugated hemoglobin retained only about 70% conjugation after 7 days of incubation with 1 mM GSH, while a more stable mono-sulfone PEG conjugate retained over 95%[5].
Hydrazone-based HydrazoneLabile to hydrolysis, particularly in acidic environments (pH < 7). This pH-sensitivity can be exploited for drug release in the acidic tumor microenvironment or lysosomes, but can also lead to instability in circulation.At a neutral pH (pD 7.0), the first-order rate constant for the hydrolysis of an oxime was approximately 600-fold lower than a comparable methylhydrazone.
Disulfide-based DisulfideCleavable in the presence of reducing agents like glutathione, which is found at higher concentrations inside cells than in plasma. This provides a mechanism for intracellular drug release but can also result in some degree of premature release in circulation.Linker half-lives of some disulfide-linked conjugates have been reported to be around 5.5 days, which is less stable than non-cleavable linkers.

Experimental Workflows and Signaling Pathways

To assess the in vitro stability of drug conjugates, a series of standardized assays are employed. The following diagrams illustrate a typical experimental workflow for these assays and the potential degradation pathways for an this compound linked drug.

G Experimental Workflow for In Vitro Stability Assays cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation drug_conjugate This compound Drug Conjugate incubate Incubate at 37°C (Time Course: 0, 1, 6, 24, 48, 72h) drug_conjugate->incubate assay_media Incubation Media (Plasma, Buffer, Microsomes) assay_media->incubate sample_processing Sample Processing (e.g., Protein Precipitation, SPE) incubate->sample_processing lcms LC-MS/MS Analysis sample_processing->lcms hic HIC Analysis sample_processing->hic sec SEC Analysis sample_processing->sec quantification Quantify Intact Drug, Released Payload, Metabolites lcms->quantification stability_assessment Determine Half-life (t½), % Degradation, DAR Change hic->stability_assessment sec->stability_assessment quantification->stability_assessment

Caption: A generalized workflow for conducting in vitro stability assays of drug conjugates.

G Potential In Vitro Degradation Pathways of this compound Linked Drug cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_enzymatic Enzymatic Degradation Intact_Drug Intact this compound Drug Conjugate Oxime_Hydrolysis Oxime Bond Cleavage (Acid/Base Catalyzed) Intact_Drug->Oxime_Hydrolysis Slow Ester_Hydrolysis Drug-Specific Ester Bond Hydrolysis (if applicable) Intact_Drug->Ester_Hydrolysis Payload Dependent PEG_Oxidation PEG Chain Oxidation (Reactive Oxygen Species) Intact_Drug->PEG_Oxidation Environment Dependent PEG_Dehydrogenase PEG Dehydrogenase (Microsomal) Intact_Drug->PEG_Dehydrogenase Minor Pathway Protease_Cleavage Protease Cleavage (if conjugated to protein) Intact_Drug->Protease_Cleavage If Applicable Released_Payload Released Payload Oxime_Hydrolysis->Released_Payload Carrier_Molecule Carrier Molecule (e.g., Antibody) Oxime_Hydrolysis->Carrier_Molecule Ester_Hydrolysis->Released_Payload PEG_Fragments PEG Fragments PEG_Oxidation->PEG_Fragments PEG_Dehydrogenase->PEG_Fragments

Caption: Potential degradation pathways for an this compound linked drug in vitro.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro stability assays.

Plasma Stability Assay

Objective: To evaluate the stability of the drug conjugate in human plasma, monitoring for drug release and changes in the drug-to-antibody ratio (DAR) if applicable.

Materials:

  • This compound linked drug conjugate

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Internal standard (IS) for LC-MS/MS analysis

  • 37°C incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the drug conjugate in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in PBS.

  • Spike the drug conjugate into pre-warmed human plasma to a final concentration of 1-10 µM.

  • Incubate the plasma samples at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma sample.

  • To precipitate plasma proteins, add 3 volumes of ice-cold ACN containing the internal standard to the plasma aliquot.

  • Vortex the samples for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS to quantify the concentration of the intact drug conjugate and any released payload.

  • Calculate the percentage of the remaining intact drug conjugate at each time point relative to the 0-hour time point.

Buffer Stability (Hydrolytic Stability) Assay

Objective: To assess the hydrolytic stability of the drug conjugate in aqueous buffers at different pH values.

Materials:

  • This compound linked drug conjugate

  • Phosphate buffer (0.1 M, pH 5.0)

  • Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)

  • Borate buffer (0.1 M, pH 9.0)

  • Acetonitrile (ACN)

  • 37°C incubator

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare stock solutions of the drug conjugate in a minimal amount of organic solvent (e.g., DMSO) and dilute to the final concentration (e.g., 100 µM) in each of the buffer solutions.

  • Incubate the buffer solutions at 37°C.

  • At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), take an aliquot from each buffer solution.

  • If necessary, quench the reaction by adding an equal volume of ACN.

  • Analyze the samples directly by HPLC or LC-MS/MS to determine the concentration of the intact drug conjugate.

  • Plot the natural logarithm of the concentration of the intact conjugate versus time to determine the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of the drug conjugate in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Materials:

  • This compound linked drug conjugate

  • Human liver microsomes (pooled)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with 0.1% formic acid and internal standard

  • 37°C water bath

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the drug conjugate in phosphate buffer.

  • In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final protein concentration 0.5-1.0 mg/mL), MgCl₂, and the drug conjugate in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding 2-3 volumes of ice-cold ACN with internal standard.

  • Vortex and centrifuge the samples to precipitate the microsomal proteins.

  • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent drug conjugate.

  • A control incubation without the NADPH regenerating system should be run in parallel to assess for any non-NADPH dependent degradation.

  • Calculate the in vitro half-life and intrinsic clearance of the drug conjugate.

Conclusion

The in vitro stability of a drug conjugate is a critical parameter that influences its preclinical and clinical development. The this compound linker offers a highly stable platform for drug conjugation, demonstrating superior resistance to hydrolysis compared to other common linker chemistries like hydrazones and maleimides. The inclusion of the PEG8 spacer further enhances the physicochemical properties of the conjugate, contributing to improved stability and solubility. The experimental protocols provided in this guide offer a robust framework for researchers to assess the in vitro stability of their this compound linked drug candidates, enabling informed decisions in the drug development process.

References

Benchmarking Aminooxy-PEG8-acid against other crosslinking reagents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Aminooxy-PEG8-acid for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinking reagent is paramount to the success of bioconjugation, directly impacting the stability, efficacy, and homogeneity of high-value products like antibody-drug conjugates (ADCs). This compound has emerged as a versatile and powerful tool in this field. This guide provides an objective, data-driven comparison of this compound against other common crosslinking reagents, offering a clear benchmark for its performance.

This compound is a heterobifunctional linker featuring two distinct reactive moieties separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.[1][2][3] Its aminooxy group (-O-NH2) reacts chemoselectively with aldehydes or ketones to form a highly stable oxime bond, while its terminal carboxylic acid (-COOH) can be activated to couple with primary amines, forming a robust amide bond.[1][4] This dual reactivity allows for the precise and stable linkage of diverse biomolecules.

The most common application involves site-specific conjugation to glycoproteins, such as monoclonal antibodies (mAbs). The glycan portions of the mAb can be gently oxidized with sodium periodate to generate aldehyde groups, which then serve as specific attachment points for the aminooxy group of the linker. This preserves the integrity of the antigen-binding regions and allows for precise control over the drug-to-antibody ratio (DAR).

Mechanism of Oxime Ligation

The core advantage of using an aminooxy-functionalized linker is the formation of an oxime bond. This reaction is highly specific and can be performed under mild, aqueous conditions (typically pH 6.5-7.5). The reaction rate can be significantly accelerated by the use of a nucleophilic catalyst, such as aniline.

R1_CHO Biomolecule 1 (with Aldehyde) Intermediate Carbinolamine Intermediate R1_CHO->Intermediate Linker Aminooxy-PEG8-Payload (H₂N-O-Linker) Linker->Intermediate Catalyst Aniline Catalyst Catalyst->Intermediate Accelerates Product Stable Oxime Conjugate (R₁-CH=N-O-Linker) Intermediate->Product Dehydration H2O H₂O Intermediate->H2O + H₂O

Caption: Chemical pathway of aniline-catalyzed oxime ligation.

Performance Benchmark: Stability of the Linkage

The stability of the covalent bond connecting a payload to a biomolecule is critical, particularly for ADCs, to prevent premature drug release in circulation. The oxime linkage formed by aminooxy reagents is significantly more stable than hydrazone or imine bonds formed by alternative carbonyl-reactive linkers.

Experimental data demonstrates that under physiological conditions, the rate of hydrolysis for an oxime bond is substantially lower than for isostructural hydrazones. One comparative study found the first-order rate constant for the hydrolysis of an oxime was approximately 600-fold lower than that of a simple methylhydrazone at neutral pH. This superior stability makes oxime ligation the preferred chemistry when a permanent, non-cleavable linkage is desired.

Table 1: Comparison of Carbonyl-Reactive Ligation Chemistries

FeatureOxime Ligation (Aminooxy)Hydrazone Ligation (Hydrazide)Schiff Base (Amine)
Reactive Groups Aminooxy + Aldehyde/KetoneHydrazide + Aldehyde/KetoneAmine + Aldehyde/Ketone
Resulting Bond Oxime (C=N-O)Hydrazone (C=N-NH)Imine / Schiff Base (C=N)
Relative Stability Very HighModerate (Labile at acidic pH)Low (Readily hydrolyzes)
Hydrolysis Rate ~1000x slower than hydrazonesSlower than iminesFastest hydrolysis
Optimal pH 6.5 - 7.54.5 - 5.57.0 - 8.5
Catalysis Aniline significantly accelerates reactionGenerally not requiredGenerally not required
Reversibility Considered practically irreversibleReversible, especially at low pHHighly reversible
Common Use Case Stable bioconjugates, ADCspH-sensitive drug release systemsTransient labeling, often requires reduction

Benchmarking Against Other Site-Specific Chemistries

While oxime ligation provides an excellent method for targeting glycans, other chemistries exist for site-specific conjugation, most notably thiol-maleimide and click chemistry. The choice depends on the available functional groups on the biomolecule, desired reaction kinetics, and the overall goals of the conjugate.

Table 2: Comparison of Major Site-Specific Conjugation Chemistries

FeatureOxime LigationThiol-Maleimide ConjugationClick Chemistry (SPAAC)
Target Moiety Aldehydes (e.g., oxidized glycans)Thiols (Cysteine residues)Azides or Alkynes
Reactive Partner AminooxyMaleimideCyclooctyne or Azide
Resulting Bond OximeThioetherTriazole
Reaction Speed Moderate; fast with catalystVery FastFast to Very Fast
Bioorthogonality High (requires carbonyl introduction)Moderate (potential side reactions)Very High
Linkage Stability Very StableStable, but maleimide can undergo ring-openingVery Stable
Key Requirement Accessible glycans for oxidationFree cysteine (often engineered)Incorporation of non-natural amino acid or tag

The Role of the PEG8 Spacer

The Poly(ethylene glycol) (PEG) component of the linker is not merely a spacer; it imparts critical properties to the final conjugate. The PEG8 chain in this compound enhances hydrophilicity, which can improve the solubility of the conjugate, reduce aggregation, and potentially improve pharmacokinetic profiles. However, the biopharmaceutical industry has recognized that PEG itself can be immunogenic in some patients, leading to accelerated clearance of PEGylated therapeutics. This has driven the development of alternative hydrophilic linkers.

Table 3: Comparison of PEG vs. Alternative Hydrophilic Spacers

FeaturePoly(ethylene glycol) (PEG)Polysarcosine (PSar)Polypeptides (e.g., (Gly-Ser)n)
Key Properties Hydrophilic, flexible, well-establishedHydrophilic, potential for high drug loadingBiocompatible, tunable properties
Immunogenicity Potential for anti-PEG antibodiesGenerally considered low immunogenicityGenerally low immunogenicity
Biodegradability Non-biodegradableBiodegradableBiodegradable
Clinical Status Gold standard, used in many approved drugsPreclinical and clinical investigationUsed in various bioconjugates

Experimental Protocol: Site-Specific Antibody Conjugation

This protocol details the conjugation of a payload containing an aminooxy group (such as a derivative of this compound) to a monoclonal antibody via its glycan moieties.

start Start: mAb Solution (1-10 mg/mL in PBS) oxidation 1. Oxidation Add NaIO₄ (1-10 mM final) Incubate 30 min, 4°C, dark start->oxidation quench 2. Quench Reaction Add quenching buffer (e.g., ethylene glycol) oxidation->quench purify1 3. Buffer Exchange Desalting column or dialysis into conjugation buffer (pH 6.5-7.5) quench->purify1 conjugation 4. Conjugation Add Aminooxy-Linker-Payload Add Aniline catalyst (10-20 mM) Incubate 2h, RT, dark purify1->conjugation purify2 5. Purification Size-Exclusion Chromatography (SEC) to remove excess reagents conjugation->purify2 characterize 6. Characterization Determine DAR (HIC, LC-MS) Assess binding (ELISA) purify2->characterize end End: Purified ADC characterize->end

Caption: Experimental workflow for site-specific antibody conjugation.

Detailed Method:

  • Antibody Preparation & Oxidation:

    • Prepare the antibody to a concentration of 3-15 mg/mL in a suitable buffer like PBS.

    • Cool the antibody solution on ice. Add a pre-determined volume of cold sodium periodate (NaIO₄) solution to achieve the desired final concentration (e.g., 1-10 mM). To specifically target sialic acid groups, a lower concentration (e.g., 1 mM) is often used.

    • Incubate the reaction for 30 minutes on ice or at 4°C, protected from light.

  • Quenching and Buffer Exchange:

    • Quench the oxidation by adding a quenching agent like ethylene glycol and incubate for an additional 10-15 minutes.

    • Remove excess periodate and exchange the buffer using a desalting column or dialysis into a conjugation buffer (e.g., 0.1 M sodium acetate, pH 6.5-7.5).

  • Conjugation Reaction:

    • Prepare a stock solution of the Aminooxy-PEG8-Payload in a compatible organic solvent like DMSO (e.g., 10-20 mM).

    • Add a molar excess of the payload solution to the oxidized antibody.

    • To accelerate the reaction, add aniline to a final concentration of 10-20 mM.

    • Incubate the mixture for at least 2 hours at room temperature with gentle agitation, protected from light.

  • Purification and Characterization:

    • Purify the resulting ADC from unreacted payload and catalyst using a suitable method such as size-exclusion chromatography (SEC).

    • Characterize the final conjugate. Determine the average drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS. Confirm that the conjugation process has not compromised antigen-binding affinity using an assay like ELISA.

Decision Guide for Crosslinker Selection

Choosing the right conjugation strategy is critical. The following guide helps navigate the decision-making process based on common experimental parameters and goals.

start Start: Choose Conjugation Strategy q_biomolecule What is the target biomolecule? start->q_biomolecule q_glycan Does it have accessible glycans? q_biomolecule->q_glycan Antibody / Glycoprotein q_cys Does it have a free Cysteine? q_biomolecule->q_cys Peptide / Protein q_glycan->q_cys No q_stability Is a highly stable, permanent bond required? q_glycan->q_stability Yes opt_maleimide Use Thiol-Maleimide Chemistry q_cys->opt_maleimide Yes opt_click Consider Click Chemistry or NHS Ester (Lysine targeting) q_cys->opt_click No opt_oxime Use Aminooxy Chemistry (e.g., this compound) q_stability->opt_oxime Yes opt_hydrazone Use Hydrazide Chemistry for pH-sensitive release q_stability->opt_hydrazone No, need cleavable

Caption: Logic diagram for selecting a bioconjugation strategy.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized reagents like Aminooxy-PEG8-acid is paramount for both personal safety and experimental integrity. This guide provides immediate, essential information on the safe handling, operational procedures, and disposal of this compound.

I. Immediate Safety Information

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against potential exposure.

PPE CategorySpecific Recommendations
Hand Protection Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for handling many chemicals, but it is advisable to consult a glove compatibility chart for specific breakthrough times.[5] Always inspect gloves for any signs of degradation or punctures before use.
Eye Protection Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes.
Skin and Body Protection A standard laboratory coat must be worn and kept buttoned. Ensure that it is clean and in good condition.
Respiratory Protection When handling the powdered form of the reagent, especially when weighing or transferring, it is recommended to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator for particulates should be considered.

II. Operational Plan: From Receipt to Use

A structured workflow ensures both safety and the quality of the reagent.

operational_workflow Operational Workflow for this compound cluster_receipt_storage Receipt and Storage cluster_preparation Preparation for Use cluster_application Application receipt Receive Package inspect Inspect for Damage receipt->inspect storage Store at -20°C inspect->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Conjugation Reaction dissolve->reaction

Figure 1. A diagram illustrating the recommended operational workflow for handling this compound.

Experimental Protocol: Preparation of a Stock Solution

  • Acclimatization: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.

  • Environment: Perform all manipulations within a chemical fume hood to minimize inhalation exposure.

  • Weighing: Carefully weigh the desired amount of the powdered reagent onto a clean weighing paper or in a suitable container.

  • Dissolution: Add the appropriate solvent to the solid. This compound is soluble in water, DMSO, DCM, and DMF. For aqueous solutions, use a non-amine-containing buffer at a pH between 6.5 and 7.5 for optimal reactivity of the aminooxy group.

  • Mixing: Gently agitate the solution until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.

  • Storage of Stock Solution: Store the prepared stock solution at -20°C, protected from light. Ensure the container is tightly sealed to prevent solvent evaporation and contamination.

III. Disposal Plan

Proper disposal of unused reagent and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Disposal Workflow

disposal_workflow Disposal Workflow for this compound Waste cluster_waste_collection Waste Collection cluster_waste_segregation Segregation and Labeling cluster_final_disposal Final Disposal unused_reagent Unused Reagent solid_waste_container Labeled Solid Waste Container unused_reagent->solid_waste_container contaminated_ppe Contaminated PPE contaminated_ppe->solid_waste_container liquid_waste Liquid Waste from Reactions liquid_waste_container Labeled Liquid Waste Container liquid_waste->liquid_waste_container waste_pickup Arrange for Licensed Waste Disposal solid_waste_container->waste_pickup liquid_waste_container->waste_pickup

Figure 2. A diagram outlining the steps for the safe disposal of this compound waste.

Step-by-Step Disposal Guidance:

  • Solid Waste: Collect unused or expired this compound powder, as well as any contaminated items such as weighing paper, pipette tips, and gloves, in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Reaction mixtures and solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste. Do not pour these solutions down the drain.

  • Decontamination: Decontaminate any glassware that has come into contact with the reagent by rinsing with an appropriate solvent, and collect the rinsate as liquid chemical waste.

  • Disposal: Arrange for the disposal of all chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Always adhere to local, state, and federal regulations for chemical waste disposal.

IV. Quantitative Data

The following table summarizes the available quantitative data for this compound and the related CBZ-protected compound.

PropertyThis compoundCBZ-aminooxy-PEG8-acid
CAS Number 2055013-68-62353410-09-8
Molecular Formula C19H39NO11C27H45NO13
Molecular Weight 457.52 g/mol 591.65 g/mol
Purity >96%>97%
Solubility Water, DMSO, DCM, DMFDMSO, DCM, DMF
Storage Temperature -20°C-20°C

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.